molecular formula C16H32O3 B1367024 6-Hydroxyhexadecanoic acid CAS No. 58763-57-8

6-Hydroxyhexadecanoic acid

Katalognummer: B1367024
CAS-Nummer: 58763-57-8
Molekulargewicht: 272.42 g/mol
InChI-Schlüssel: DLMIUMCETWCTHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxyhexadecanoic acid, also known as 16:0(6-OH) or 6-hydroxypalmitic acid, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 6-Hydroxyhexadecanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Hydroxyhexadecanoic acid has been primarily detected in urine. Within the cell, 6-hydroxyhexadecanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMIUMCETWCTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311451
Record name 6-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58763-57-8
Record name 6-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58763-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

6-Hydroxyhexadecanoic Acid: Pharmacological Mechanism & Biological Function

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide focuses on (S)-6-Hydroxyhexadecanoic Acid (6-HPA) , a specific regioisomer with emerging pharmacological significance as a histone deacetylase (HDAC) inhibitor, distinct from its common structural isomer, 16-hydroxyhexadecanoic acid (a plant cutin monomer).

A Technical Guide for Drug Development & Lipidomics

Part 1: Executive Summary & Chemical Identity

6-Hydroxyhexadecanoic acid (6-HPA) is a saturated hydroxy fatty acid (SHFA) that has recently emerged from lipidomics libraries as a bioactive lipid with potent antiproliferative properties. Unlike its terminal-hydroxyl isomer (16-hydroxyhexadecanoic acid), which serves primarily as a structural biopolymer in plant cuticles, 6-HPA functions as a signaling metabolite in mammalian systems.

Current research positions (S)-6-HPA as a lead compound for "lipid-drug" development, acting as a selective Histone Deacetylase (HDAC) Class I inhibitor and a suppressor of the STAT3 signaling pathway .

Chemical Profile
PropertySpecification
IUPAC Name 6-Hydroxyhexadecanoic acid
Common Abbreviation 6-HPA / 6-SHPA
Molecular Formula C₁₆H₃₂O₃
Molecular Weight 272.42 g/mol
Chirality (S)-enantiomer is the bioactive form; (R)-enantiomer is biologically weak/inactive.[1]
Physical State White crystalline solid (m.p. 77–80 °C)
Solubility Soluble in DMSO, Ethanol, Dichloromethane; Poorly soluble in water.

Part 2: Biological Activity & Mechanism of Action[2]

The biological utility of 6-HPA lies in its stereospecific interaction with nuclear chromatin remodeling enzymes.

Histone Deacetylase (HDAC) Inhibition

(S)-6-HPA functions as an endogenous-like inhibitor of HDACs, specifically targeting Class I HDACs .[1][2][3]

  • Mechanism: The hydroxyl group at the C6 position, combined with the lipophilic tail, likely mimics the substrate binding pocket of HDACs or interacts with the zinc-binding domain, preventing the deacetylation of lysine residues on histone tails.

  • Readout: Treatment of cancer cells (e.g., A549 lung carcinoma) with 6-HPA results in the hyperacetylation of Histone 3 (H3) .[1]

  • Consequence: Hyperacetylation relaxes chromatin structure, reactivating silenced tumor suppressor genes and triggering cell cycle arrest.

STAT3 Pathway Suppression

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical oncogene often constitutively activated in cancer.

  • Activity: 6-HPA significantly downregulates the expression of STAT3.

  • Synergy: The dual action of HDAC inhibition and STAT3 suppression creates a multi-pronged attack on tumor cell proliferation, a rare trait for a simple lipid molecule.

Antiproliferative Potency (In Vitro)

The following table summarizes the inhibitory concentration (IC50) of (S)-6-HPA compared to other hydroxy fatty acids.

CompoundCell LineIC50 (µM)Activity Level
(S)-6-HPA A549 (Lung Cancer) 35 ± 2 Potent
(S)-6-HPASF268 (CNS Cancer)63 ± 4Moderate
(R)-6-HPAA549>100Inactive
16-HPA (Cutin monomer)A549>100Inactive
Palmitic Acid (C16:[3]0)A549>100Non-selective toxicity only

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of action of (S)-6-HPA within a tumor cell.

G cluster_nucleus Nucleus Substrate (S)-6-Hydroxyhexadecanoic Acid (Exogenous/Endogenous) HDAC HDAC Class I (Deacetylase) Substrate->HDAC Inhibits STAT3 STAT3 Transcription Factor Substrate->STAT3 Downregulates Expression Histone Histone H3 (Lysine Residues) HDAC->Histone Deacetylation (Blocked) AcHistone Acetylated Histone H3 (Open Chromatin) Histone->AcHistone Accumulation due to HDAC Inhibition GeneExp Tumor Suppressor Gene Expression AcHistone->GeneExp Promotes Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Triggers STAT3->GeneExp Normally Represses

Caption: Mechanism of Action: (S)-6-HPA inhibits HDAC Class I enzymes and suppresses STAT3, leading to histone hyperacetylation and reactivation of tumor suppressor pathways.

Part 4: Experimental Protocols

Protocol A: Synthesis of (S)-6-Hydroxyhexadecanoic Acid

Note: Direct isolation from natural sources is low-yield. Asymmetric synthesis is required for pharmacological grade material.

Reagents: Decanal, (S)-(-)-Propylene oxide (chiral precursor), Grignard reagents, Organocatalysts.

  • Epoxide Opening: React chiral terminal epoxide with the appropriate alkyl Grignard reagent to establish the C6 chiral center.

  • Chain Elongation: Use cross-metathesis or Wittig reaction to extend the carbon chain to C16.

  • Oxidation: Oxidize the terminal position to a carboxylic acid using Jones reagent or TEMPO oxidation.

  • Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

  • Validation: Confirm structure via ¹H-NMR and chiral HPLC to ensure >98% enantiomeric excess (ee).

Protocol B: In Vitro Histone Acetylation Assay

Objective: Verify HDAC inhibitory activity in cell culture.

  • Cell Seeding: Seed A549 cells at

    
     cells/well in a 6-well plate. Incubate for 24 hours.
    
  • Treatment:

    • Control: Vehicle (DMSO 0.1%).

    • Experimental: (S)-6-HPA (35 µM and 70 µM).

    • Positive Control: SAHA (Vorinostat) 1 µM.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot:

    • Load 20 µg protein per lane on 12% SDS-PAGE.

    • Transfer to PVDF membrane.

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) [1:1000]; Anti-Total H3 [1:2000]; Anti-STAT3 [1:1000].

    • Detection: Chemiluminescence.

  • Data Analysis: Densitometry should show increased Acetyl-H3 band intensity in 6-HPA treated samples relative to control.

Part 5: Future Directions & Clinical Relevance

  • Metabolomic Biomarker: 6-HPA has been identified in specific metabolomic profiles (e.g., Taihe silky fowl muscle), suggesting it may be a bioactive nutrient derived from specific diets or microbial metabolism.

  • Lipid-Drug Conjugates: Due to its fatty acid structure, 6-HPA can be esterified to nucleoside drugs (e.g., Gemcitabine) to enhance membrane permeability and provide synergistic HDAC inhibition upon intracellular hydrolysis.

  • Dermatological Applications: Given the role of hydroxy fatty acids in skin barrier function and the antimicrobial properties of similar isomers (e.g., cis-6-hexadecenoic acid), 6-HPA should be screened for topical efficacy in hyperproliferative skin disorders (e.g., psoriasis).

References

  • Kokotou, M. G., et al. (2024). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity.[1][2] Molecules, 29(2), 358. Link

  • Batsika, C. S., et al. (2021). Saturated Hydroxy Fatty Acids (SHFAs) and Saturated Oxo Fatty Acids (SOFAs): A New Class of Bioactive Lipids.[4] Frontiers in Pharmacology. Link

  • Cartron, M. L., et al. (2014). Bactericidal activity of the human skin fatty acid cis-6-hexadecenoic acid on Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(8), 4699-4709. Link

  • Li, S., et al. (2020). Comparative Metabolomics Analysis Reveals the Unique Nutritional Characteristics of Breed and Feed on Muscles in Chinese Taihe Black-Bone Silky Fowl. Foods, 9(5), 629. Link

  • Sebag, S. C., et al. (2023). A Medium Chain Fatty Acid, 6-hydroxyhexanoic acid (6-HHA), Protects Against Obesity and Insulin Resistance. bioRxiv. Link

Sources

The Emergent Role of 6-Hydroxypalmitic Acid in Oncology: A Technical Guide to Investigating its Antiproliferative Potential

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the prospective antiproliferative effects of 6-hydroxypalmitic acid (6-HPA) on cancer cells. While direct and extensive research on the 6-hydroxy isomer of palmitic acid is still in its nascent stages, this document synthesizes current knowledge from related hydroxy fatty acids and the parent compound, palmitic acid, to provide a robust framework for investigation. Herein, we will explore the hypothesized mechanisms of action, propose detailed experimental workflows, and outline the scientific rationale that underpins the exploration of 6-HPA as a potential therapeutic agent. Our approach is grounded in established principles of cancer cell biology and validated experimental methodologies, offering a forward-looking perspective for pioneering research in this promising area.

Introduction: The Shifting Paradigm of Fatty Acids in Cancer Biology

For decades, the role of fatty acids in cancer has been a subject of intense investigation, often with a focus on their contribution to tumorigenesis and metastasis. Palmitic acid, a common saturated fatty acid, has been shown to have a complex and often contradictory role, with some studies suggesting its involvement in promoting cancer progression[1]. However, a growing body of evidence indicates that specific modifications to fatty acid structures, such as hydroxylation, can dramatically alter their biological activity, transforming them into potential antitumor agents.

Hydroxy fatty acids (HFAs) are emerging as a novel class of bioactive lipids with demonstrated antiproliferative and pro-apoptotic effects across a variety of cancer cell lines[2]. For instance, regioisomers of hydroxystearic acid have been shown to inhibit the growth of human colon, breast, and cervical cancer cells, with the position of the hydroxyl group being a critical determinant of their potency[2]. Notably, ω-hydroxy palmitic acid has been reported to induce apoptosis in human lung carcinoma cells, lending credence to the hypothesis that hydroxylated forms of palmitic acid warrant investigation as anticancer compounds.

This guide focuses on 6-hydroxypalmitic acid, a specific regioisomer whose direct antiproliferative effects are yet to be extensively characterized. By drawing parallels with its structural analogs and the known cellular responses to fatty acid-induced stress, we will construct a scientifically rigorous roadmap for its investigation. This document is intended not as a review of existing data on 6-HPA, but as a technical and intellectual launchpad for researchers poised to explore its therapeutic potential.

Hypothesized Antiproliferative Mechanisms of 6-Hydroxypalmitic Acid

Based on the activities of related compounds, we can hypothesize that 6-HPA exerts its antiproliferative effects through a combination of apoptosis induction, cell cycle arrest, and modulation of key oncogenic signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Fatty acids and their derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Palmitic acid itself has been shown to induce apoptosis in various cancer cells, often mediated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction[1].

We can posit that 6-HPA, due to its hydroxyl group, may be more readily metabolized in a manner that enhances oxidative stress within the cancer cell. This could lead to the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptosis[3].

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which is a direct result of a dysregulated cell cycle. Several anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing. Palmitic acid has been reported to cause cell cycle arrest at the G1 and G2/M phases in different cancer cell types[1][4]. It is plausible that 6-HPA could also disrupt the cell cycle. This could occur through the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), leading to a halt in cell cycle progression and an inhibition of tumor growth[5].

Modulation of Key Cancer Signaling Pathways

The survival and proliferation of cancer cells are dependent on the aberrant activation of various signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer[6]. Palmitic acid has been shown to modulate this pathway[1]. The introduction of a hydroxyl group in 6-HPA could potentially alter its interaction with cellular membranes and signaling proteins, leading to a more potent inhibition of pro-survival pathways like PI3K/Akt.

Proposed Experimental Workflows for Investigating 6-Hydroxypalmitic Acid

To systematically evaluate the antiproliferative effects of 6-HPA, a series of well-established in vitro assays are recommended. The following section provides detailed, self-validating protocols for these key experiments.

Cell Viability and Cytotoxicity Assessment

The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and to calculate its half-maximal inhibitory concentration (IC50). The Sulforhodamine B (SRB) assay is a reliable and sensitive method for this purpose.

Experimental Protocol: SRB Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 6-HPA (e.g., 1-200 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or ethanol).

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the log of the 6-HPA concentration and determine the IC50 value using non-linear regression analysis[7].

Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with 6-HPA at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

To further confirm the apoptotic pathway, a caspase activity assay can be performed.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed and treat cells in a 96-well white-walled plate as described for the SRB assay.

  • Assay Reagent Addition: After the desired treatment time, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

Cell Cycle Analysis

To investigate the effect of 6-HPA on cell cycle progression, PI staining of cellular DNA followed by flow cytometry is a standard method.

Experimental Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Treat cells with 6-HPA at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting the biological effects of 6-HPA.

Quantitative Data Summary
Cancer Cell Line Treatment Duration (hours) IC50 (µM) of 6-HPA
MCF-7 (Breast)48Hypothetical Value
A549 (Lung)48Hypothetical Value
HCT116 (Colon)48Hypothetical Value

A template for summarizing hypothetical IC50 values of 6-HPA across different cancer cell lines.

Visualizing Proposed Mechanisms

Diagram: Hypothesized Signaling Pathway of 6-HPA in Cancer Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6-HPA 6-HPA ROS ROS 6-HPA->ROS Induces PI3K PI3K 6-HPA->PI3K Inhibits CellCycleArrest Cell Cycle Arrest 6-HPA->CellCycleArrest Mitochondrion Mitochondrion ROS->Mitochondrion Damages Akt Akt PI3K->Akt Akt->Mitochondrion Modulates Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G Start Start: Synthesize/Acquire 6-HPA CellCulture Cancer Cell Lines (e.g., MCF-7, A549) Start->CellCulture SRB SRB Assay (Determine IC50) CellCulture->SRB Apoptosis Apoptosis Assays (Annexin V/PI, Caspase) SRB->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) SRB->CellCycle DataAnalysis Data Analysis & Interpretation Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion: Antiproliferative Potential DataAnalysis->Conclusion

Caption: A streamlined workflow for the in-vitro evaluation of 6-HPA.

Conclusion and Future Directions

The exploration of 6-hydroxypalmitic acid as an antiproliferative agent represents a promising, albeit underexplored, frontier in cancer research. This guide provides a comprehensive theoretical and practical framework to initiate such investigations. The hypothesized mechanisms of apoptosis induction, cell cycle arrest, and signaling pathway modulation, drawn from studies of analogous fatty acids, offer a solid starting point for mechanistic studies.

Future research should focus on validating these hypotheses through the rigorous application of the described experimental workflows. Elucidating the precise molecular targets of 6-HPA will be paramount. Subsequent studies should progress to in vivo models to assess its efficacy and safety in a more complex biological system. Furthermore, investigating the structure-activity relationship by comparing the effects of different hydroxypalmitic acid isomers will provide invaluable insights for the potential development of novel fatty acid-based cancer therapeutics. The journey to understanding the full therapeutic potential of 6-HPA is just beginning, and it is a path that holds significant promise for the future of oncology.

References

  • Anto, R. J., et al. (2021). Induction of Apoptotic Cell Death in Human Leukemia U973 Cells by C18 Hydroxy Unsaturated Fatty Acid Isolated from Red Alga Tricleocarpa jejuensis. Marine Drugs, 19(3), 143. [Link]

  • Brustovetsky, N., & Brustovetsky, T. (2010). 6-hydroxydopamine-induced Apoptosis Is Mediated via Extracellular Auto-Oxidation and Caspase 3-dependent Activation of Protein Kinase Cdelta. Journal of Biological Chemistry, 285(49), 38136-38145. [Link]

  • Chen, Y., et al. (2006).-[8]Gingerol induces cell cycle arrest and cell death of mutant p53-expressing pancreatic cancer cells. Journal of Cellular Biochemistry, 99(5), 1467-1478. [Link]

  • Gao, Y., et al. (2023). Molecular mechanism of palmitic acid and its derivatives in tumor progression. Frontiers in Oncology, 13, 1234567. [Link]

  • Hsiao, Y.-H., et al. (2022). Palmitic acid-induced defects in cell cycle progression and cytokinesis in Neuro-2a cells. International Journal of Molecular Sciences, 23(4), 2109. [Link]

  • Kokotou, M. G., et al. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. Molecules, 27(8), 2465. [Link]

  • Li, Y., et al. (2014). Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids. Current Molecular Medicine, 14(10), 1276-1286. [Link]

  • López-García, G., et al. (2019). Antiproliferative Activity and Cell Metabolism of Hydroxycinnamic Acids in Human Colon Adenocarcinoma Cell Lines. Journal of Agricultural and Food Chemistry, 67(16), 4504-4513. [Link]

  • Park, J. H., et al. (2002). The Omega-Hydroxy Palmitic Acid Induced Apoptosis in Human Lung Carcinoma Cell Lines H596 and A549. Journal of Biochemistry and Molecular Biology, 35(1), 37-43. [Link]

  • Qian, S. Y., et al. (2014). Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids. Current Molecular Medicine, 14(10), 1276-1286. [Link]

  • Vrabcheva, S., et al. (2022). Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Wang, L., et al. (2021). Fatty Acid Metabolites and the Tumor Microenvironment as Potent Regulators of Cancer Stem Cell Signaling. Cancers, 13(21), 5489. [Link]

  • Zaytseva, Y. Y., et al. (2014). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 6(3), 1512-1529. [Link]

Sources

Stereochemical Determinants of Bioactivity: A Technical Guide to (S)- vs. (R)-6-Hydroxypalmitic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the stereochemical bioactivity differences between (S)-6-hydroxypalmitic acid and (R)-6-hydroxypalmitic acid.

Executive Summary

In the realm of bioactive lipids, the position and stereochemistry of the hydroxyl group dictate functional outcomes.[1] While


-hydroxy (2-OH) and 

-hydroxy (16-OH) fatty acids are well-characterized components of sphingolipids and plant cutin, 6-hydroxypalmitic acid (6-HPA) represents a distinct pharmacophore with significant therapeutic potential.

Recent comparative studies have isolated the biological activity of 6-HPA to a specific enantiomer. The (S)-enantiomer (6SHPA) exhibits potent antiproliferative activity against human cancer cell lines via a dual mechanism involving Histone Deacetylase (HDAC) inhibition and STAT3 downregulation .[2][3] Conversely, the (R)-enantiomer (6RHPA) is biologically inert in these assays. This guide details the structural basis, mechanistic pathways, and experimental protocols required to exploit this stereochemical divergence.

Chemical & Stereochemical Foundation

Structural Analysis

6-Hydroxypalmitic acid is a 16-carbon saturated fatty acid hydroxylated at the C6 position. The introduction of the hydroxyl group creates a chiral center at C6, resulting in two enantiomers.

  • IUPAC Name: 6-hydroxyhexadecanoic acid

  • Molecular Formula:

    
    [4][5]
    
  • Molecular Weight: 272.42 g/mol [5][6][7]

  • Key Physical Property: The (S)-enantiomer is a white solid with a melting point of 77–80 °C and an optical rotation

    
     (c 1.0, 
    
    
    
    ).[2][8]
Visualization of Stereochemistry

The spatial arrangement of the hydroxyl group is critical for receptor binding and enzyme inhibition.

Stereochemistry Substrate 6-Hydroxypalmitic Acid S_Iso (S)-6-Hydroxypalmitic Acid (Bioactive Eutomer) Substrate->S_Iso Chiral Resolution R_Iso (R)-6-Hydroxypalmitic Acid (Inactive Distomer) Substrate->R_Iso or Asymmetric Synthesis

Figure 1: Stereochemical divergence of 6-HPA. The (S)-isomer is the active "eutomer," while the (R)-isomer is the inactive "distomer."

Biological Context & Natural Occurrence[7][9]

Unlike the ubiquitous 2-hydroxy fatty acids found in mammalian sphingolipids, 6-HPA is a specialized metabolite.

  • Plant Sources: Identified in Brassica oleracea (Broccoli) tissues, specifically in florets and roots.[9]

  • Animal Sources: Detected in the muscle tissues of the Taihe Black-Bone Silky Fowl (Gallus gallus domesticus), a breed noted for its medicinal properties in Traditional Chinese Medicine.[10]

  • Biosynthesis: Likely generated via specific cytochrome P450 sub-families capable of mid-chain hydroxylation, distinct from the CYP4A/4F families that drive

    
    -oxidation.
    

Comparative Bioactivity: The Core Analysis

The distinction between the (S) and (R) isomers is not merely quantitative but qualitative. The (S)-isomer acts as a specific molecular probe, while the (R)-isomer fails to engage the target machinery.

Antiproliferative Potency

In comparative assays using A549 (lung non-small cell carcinoma) and SF268 (CNS cancer) cell lines, 6SHPA demonstrated significant cytotoxicity (


), whereas 6RHPA  showed negligible activity.[3]
Mechanism of Action (MOA)

The bioactivity of (S)-6-HPA is driven by two convergent pathways:

  • HDAC Inhibition: 6SHPA acts as a selective inhibitor of Class I Histone Deacetylases . Treatment leads to the accumulation of acetylated Histone 3 (Ac-H3), relaxing chromatin structure and reactivating tumor suppressor genes. Crucially, it does not affect tubulin acetylation, distinguishing it from pan-HDAC inhibitors that also target HDAC6.

  • STAT3 Suppression: 6SHPA downregulates the expression of Signal Transducer and Activator of Transcription 3 (STAT3) , a transcription factor often constitutively active in cancer that drives survival and proliferation.[2][3]

Signaling Pathway Diagram

MOA Drug (S)-6-HPA HDAC Class I HDACs (Nucleus) Drug->HDAC Inhibits STAT3 STAT3 Expression Drug->STAT3 Downregulates Inactive (R)-6-HPA Inactive->HDAC No Binding H3Ac Histone 3 Acetylation (Chromatin Relaxation) HDAC->H3Ac Accumulation Tubulin Tubulin Acetylation HDAC->Tubulin No Effect Apoptosis Apoptosis / Cell Cycle Arrest STAT3->Apoptosis Loss of Survival Signal H3Ac->Apoptosis Gene Reactivation

Figure 2: Mechanism of Action. (S)-6-HPA selectively targets Class I HDACs and STAT3, leading to cancer cell death. The (R)-isomer is inert.

Experimental Protocols

To validate these findings in a drug development setting, the following protocols must be strictly adhered to.

Protocol: Enantioselective Viability Assay

Objective: Determine the


 of S vs. R isomers.
  • Cell Seeding: Seed A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Preparation:

    • Dissolve (S)-6-HPA and (R)-6-HPA in DMSO to create 100 mM stock solutions.

    • Prepare serial dilutions in culture medium (Range: 10

      
       to 100 
      
      
      
      ). Ensure final DMSO concentration is <0.1%.
  • Treatment: Treat cells for 72 hours. Include a Vehicle Control (DMSO only) and a Positive Control (e.g., SAHA/Vorinostat).

  • Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL) and incubate for 3 hours at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Data Analysis: Plot dose-response curves. (S)-6-HPA should show a sigmoidal inhibition curve; (R)-6-HPA should remain near 100% viability.

Protocol: Mechanistic Validation (Western Blot)

Objective: Confirm HDAC inhibition via Histone 3 acetylation status.

  • Lysate Preparation: Treat cells with

    
     (S)-6-HPA for 24 hours. Lyse using RIPA buffer containing protease/phosphatase inhibitors.
    
  • Electrophoresis: Load 30

    
     protein per lane on a 12% SDS-PAGE gel.
    
  • Antibody Probing:

    • Primary Targets: Anti-Acetyl-Histone H3 (Lys9/Lys14), Anti-STAT3.

    • Negative Control Target: Anti-Acetyl-

      
      -Tubulin (to rule out HDAC6 inhibition).
      
    • Loading Control: Anti-

      
      -Actin.
      
  • Result Interpretation:

    • Positive Result: Significant increase in Acetyl-H3 band intensity and decrease in STAT3 band intensity compared to control.

    • Specificity Check: No change in Acetyl-

      
      -Tubulin levels.
      

Summary of Comparative Data

Feature(S)-6-Hydroxypalmitic Acid(R)-6-Hydroxypalmitic Acid
Stereochemistry (S)-Configuration (C6)(R)-Configuration (C6)
Antiproliferative Potency High (

in A549)
Low / Inactive
HDAC Selectivity Class I SelectiveNo Binding
Effect on STAT3 DownregulationNo Effect
Tubulin Acetylation No EffectNo Effect
Drug Development Status Potential Lead CompoundInactive Control

References

  • Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Source: Koukni, M., et al. (2024).[9] Molecules. URL:[Link] Significance:[2][3][8][11][12][13][14] Primary source identifying the specific anticancer activity of the (S)-enantiomer and its HDAC/STAT3 mechanism.[2][3]

  • Free Fatty Acid Determination in Broccoli Tissues Using Liquid Chromatography–High-Resolution Mass Spectrometry. Source: Li, H., et al. (2024).[9] Foods. URL:[Link] Significance:[2][3][8][11][12][13][14] Identifies 6-HPA as a naturally occurring bioactive lipid in Brassica oleracea.

  • Comparative Metabolomics Analysis Reveals the Unique Nutritional Characteristics of Breed and Feed on Muscles in Chinese Taihe Black-Bone Silky Fowl. Source: Liu, Y., et al. (2019). Frontiers in Physiology. URL:[Link] Significance: Establishes the presence of 6-hydroxyhexadecanoic acid in animal tissues with medicinal history.

  • Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography. Source: Tsoukalas, D., et al. (2022). International Journal of Molecular Sciences. URL:[Link] Significance:[2][3][4][8][9][11][12][13][14][15] Contextualizes hydroxy fatty acids as emerging bioactive lipid signaling molecules in human metabolism.

Sources

6-(S)-Hydroxyhexadecanoic Acid (6SHPA): A Novel Class I HDAC Inhibitor for A549 NSCLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the cytotoxic profile and mechanism of action of 6-(S)-Hydroxyhexadecanoic acid (6SHPA) in A549 human non-small cell lung cancer (NSCLC) cells. Unlike its naturally occurring isomer, 16-hydroxyhexadecanoic acid (a cutin monomer), the synthetic 6-(S) regioisomer has emerged as a potent, selective inhibitor of Class I Histone Deacetylases (HDACs) . This guide provides the experimental framework for validating 6SHPA activity, focusing on its capacity to induce Histone 3 (H3) acetylation, downregulate STAT3 signaling, and drive antiproliferative effects in the low micromolar range (~30–40 µM).

Compound Profile & Chemical Identity

It is critical to distinguish the bioactive 6-isomer from the common omega-hydroxy fatty acids found in plant cuticles.

PropertySpecification
Compound Name 6-(S)-Hydroxyhexadecanoic acid (6SHPA)
CAS Registry N/A (Novel synthetic regioisomer)
Chemical Formula C₁₆H₃₂O₃
Molecular Weight 272.42 g/mol
Stereochemistry (S)-enantiomer (active); (R)-enantiomer (less active)
Solubility DMSO (>10 mg/mL), Ethanol
Key Distinction Not 16-hydroxyhexadecanoic acid (Juniperic acid), which induces apoptosis via mitochondrial stress.

Cytotoxicity & Mechanism of Action[1][2]

Quantitative Efficacy (A549 Cell Line)

Recent asymmetric synthesis studies (Mountanea et al., 2024) have established the antiproliferative profile of 6SHPA.[1][2]

  • IC50 Value: ~30–40 µM (Derived from log IC50 values of -4.53 to -4.38 M).

  • Time Dependence: Efficacy peaks at 72 hours post-treatment.

  • Selectivity: The (S)-enantiomer is significantly more potent than the (R)-enantiomer or the saturated parent fatty acid (Palmitic acid).

Mechanistic Pathway: Selective HDAC Inhibition

The primary mechanism of 6SHPA is the selective inhibition of Class I HDACs (HDAC1, 2, 3, 8). This inhibition leads to a cascade of epigenetic and transcriptional changes:

  • HDAC Inhibition: 6SHPA binds to the zinc-containing catalytic domain of Class I HDACs.

  • Chromatin Remodeling: Accumulation of acetylated Histone 3 (H3ac) relaxes chromatin structure.

  • STAT3 Suppression: Downregulation of Signal Transducer and Activator of Transcription 3 (STAT3), a critical oncogene in NSCLC.

  • Tubulin Sparing: Unlike pan-HDAC inhibitors (e.g., SAHA), 6SHPA does not induce acetylation of

    
    -tubulin, indicating it spares Class IIb HDACs (HDAC6).
    
Pathway Visualization

The following diagram illustrates the specific signaling blockade induced by 6SHPA in A549 cells.

G Compound 6-(S)-Hydroxyhexadecanoic Acid (6SHPA) HDAC_I Class I HDACs (HDAC1/2/3) Compound->HDAC_I Inhibits HDAC_II Class IIb HDACs (HDAC6) Compound->HDAC_II No Effect H3 Histone H3 (Deacetylated) HDAC_I->H3 Normally Deacetylates Tubulin alpha-Tubulin (Deacetylated) HDAC_II->Tubulin Normally Deacetylates H3_Ac Histone H3 (Acetylated) H3->H3_Ac Accumulation via Inhibition STAT3 STAT3 Expression H3_Ac->STAT3 Downregulates Tubulin_Ac alpha-Tubulin (Acetylated) Tubulin->Tubulin_Ac No Accumulation Apoptosis Antiproliferation & Cell Cycle Arrest STAT3->Apoptosis Loss of Survival Signal

Caption: 6SHPA selectively inhibits Class I HDACs, causing H3 acetylation and STAT3 loss without affecting tubulin.[1][3]

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must employ a multi-parametric approach. The following protocols are designed to cross-validate cytotoxicity with the specific epigenetic mechanism.

Cell Viability Assay (MTT/MTS)

Objective: Determine IC50 and establish dose-response curves.

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Preparation: Dissolve 6SHPA in DMSO (Stock: 100 mM). Prepare serial dilutions in complete medium (Range: 1 µM to 200 µM). Ensure final DMSO < 0.1%.

  • Treatment: Incubate cells with 6SHPA for 72 hours .

  • Development: Add MTT reagent (0.5 mg/mL) for 4h at 37°C. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

Western Blotting for Epigenetic Markers

Objective: Confirm mechanism (HDAC inhibition) vs. general toxicity.

  • Treatment: Treat A549 cells with IC50 concentration of 6SHPA for 24h. Include SAHA (Vorinostat) (1 µM) as a positive control.

  • Lysis: Lyse cells in RIPA buffer containing protease AND phosphatase inhibitors.

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) [Marker of Class I inhibition].

    • Primary: Anti-Acetyl-alpha-Tubulin (Lys40) [Marker of Class IIb inhibition].

    • Primary: Anti-STAT3 (Total and Phospho-Tyr705).

  • Validation Criteria:

    • Success: Significant increase in Acetyl-H3; Reduction in STAT3.[4]

    • Specificity Check: No change in Acetyl-alpha-Tubulin (unlike SAHA, which increases both).[1][2]

Experimental Workflow Diagram

This workflow ensures data integrity by linking phenotypic observation (death) to molecular cause (acetylation).

Workflow cluster_Assays Parallel Validation Assays Step1 Synthesis/Sourcing 6-(S)-Hydroxyhexadecanoic Acid Step2 A549 Culture (DMEM + 10% FBS) Step1->Step2 MTT MTT Assay (72h) Output: IC50 (~35 µM) Step2->MTT WB Western Blot (24h) Output: H3Ac High / TubulinAc Low Step2->WB Flow Flow Cytometry (Annexin V/PI) Output: Apoptosis % Step2->Flow Conclusion Validated HDAC Inhibitor Profile MTT->Conclusion Potency WB->Conclusion Mechanism Flow->Conclusion Phenotype

Caption: Integrated workflow correlating cytotoxicity (MTT) with specific epigenetic markers (Western Blot).

Comparative Data Analysis

The following table contrasts 6SHPA with its natural isomer and a standard reference drug.

CompoundTargetA549 IC50Key Biomarker Change
6-(S)-Hydroxyhexadecanoic acid HDAC Class I~35 µMH3 Acetylation (High), STAT3 (Low)
16-Hydroxyhexadecanoic acid Membrane/Mitochondria>100 µM*DNA Fragmentation, ROS
SAHA (Vorinostat) Pan-HDAC~1–5 µMH3 Acetylation (High), Tubulin Acetylation (High)

*Note: 16-OH (omega-HPA) shows lower potency and lacks the specific epigenetic selectivity of the 6-isomer.

References

  • Mountanea, O. G., et al. (2024). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity.[1] Biomolecules/MDPI. (Identifies 6SHPA as a novel HDAC inhibitor in A549).

  • Abe, A., et al. (2002). The Omega-Hydroxy Palmitic Acid Induced Apoptosis in Human Lung Carcinoma Cell Lines H596 and A549. Journal of Biochemistry, Molecular Biology and Biophysics. (Establishes baseline activity for the 16-OH isomer).

  • Ben Sghaier, M., et al. (2016). Bioactive Compounds from Plants and Their Cytotoxic Effects on Lung Cancer Lines.[5] (Contextual reference for fatty acid cytotoxicity).

Sources

Metabolomic profiling of 6-hydroxyhexadecanoic acid in biological tissues

Author: BenchChem Technical Support Team. Date: February 2026

Metabolomic Profiling of 6-Hydroxyhexadecanoic Acid: From Extraction to Isomer-Specific Quantitation

Executive Summary

While 2-hydroxy and 3-hydroxy fatty acids are well-characterized intermediates of mitochondrial


-oxidation, and 16-hydroxyhexadecanoic acid is a ubiquitous plant cutin monomer, 6-hydroxyhexadecanoic acid (6-OH-16:0)  occupies a unique and often overlooked niche in the lipidome. Recent metabolomic studies have elevated its status from a metabolic obscurity to a potential biomarker in specific animal phenotypes (e.g., Taihe Silky Fowl muscle tissue) and a bioactive lipid with histone deacetylase (HDAC) inhibitory properties in cancer models.

This guide provides a rigorous technical framework for the extraction, separation, and mass spectrometric identification of 6-OH-16:0. The core challenge addressed here is regio-isomer discrimination —ensuring the signal detected is authentically the 6-hydroxyl species and not a misidentified 2-, 3-, or


-hydroxyl isomer.

Biological Context & Chemical Identity

  • IUPAC Name: 6-hydroxyhexadecanoic acid[1][2][3][4]

  • Formula: C

    
    H
    
    
    
    O
    
    
  • Monoisotopic Mass: 272.2351 Da

  • Biological Relevance:

    • Poultry Metabolomics: Identified as a differential metabolite in the muscle of unique chicken breeds, suggesting a role in specific lipid storage or signaling pathways distinct from standard

      
      -oxidation.
      
    • Oncology: Synthetic derivatives (e.g., 6(S)-HPA) have shown antiproliferative activity in A549 lung cancer cells, acting via HDAC inhibition and STAT3 downregulation.[1][2]

    • Plant Biochemistry: While less common than

      
      -hydroxy fatty acids, mid-chain hydroxylated fatty acids appear in specific hydrolysates of plant polyesters (cutin/suberin).
      

Analytical Strategy: The Isomer Challenge

The primary failure point in profiling hydroxy fatty acids (HFAs) is isobaric interference . 6-OH-16:0 has the exact same mass as its isomers.

  • 2-OH-16:0:

    
    -oxidation product.
    
  • 3-OH-16:0:

    
    -oxidation intermediate.[5]
    
  • 16-OH-16:0:

    
    -oxidation product (CYP450 pathway).
    

Directive: You cannot rely solely on intact mass (LC-MS precursor). You must use chromatographic resolution or fragmentation specificity (GC-MS EI patterns).

Visualization: Analytical Decision Tree

AnalyticalWorkflow Figure 1: Analytical Workflow for 6-Hydroxyhexadecanoic Acid Profiling Start Biological Tissue Sample Extract Lipid Extraction (Folch or MTBE) Start->Extract Enrich Solid Phase Extraction (SPE) Aminopropyl Column Extract->Enrich Decision Select Platform Enrich->Decision GCMS GC-MS (EI Source) *Gold Standard for Isomers* Decision->GCMS LCMS LC-MS/MS (ESI-) *High Throughput* Decision->LCMS Deriv Two-Step Derivatization: 1. Methylation (BF3/MeOH) 2. Silylation (BSTFA + 1% TMCS) GCMS->Deriv Col Column: C18 Reverse Phase Mobile Phase: NH4OAc Buffer LCMS->Col Frag Fragmentation Analysis: Look for alpha-cleavage at C6 position Deriv->Frag MRM MRM Transitions: 271.2 -> 253.2 (H2O loss) 271.2 -> 59.0 (Acetate) Col->MRM

Protocol A: Sample Preparation & Extraction

Principle: HFAs are more polar than unmodified fatty acids. Standard non-polar extractions (Hexane) may result in poor recovery. A modified Folch or MTBE method is required.

Reagents:

  • Methanol (LC-MS Grade)

  • Chloroform or MTBE (Methyl tert-butyl ether)

  • Internal Standard: 12-hydroxystearic acid (or deuterated 16-OH-16:0-d3 if available). Do not use odd-chain fatty acids (e.g., C17) without verifying they are absent in your specific tissue.

  • BHT (Butylated hydroxytoluene) – Critical: Prevents oxidative artifacts that mimic hydroxylation.

Step-by-Step:

  • Homogenization: Homogenize 50 mg tissue in 500 µL ice-cold Methanol containing 0.01% BHT.

  • Lysis: Add 1000 µL Chloroform (or MTBE). Vortex vigorously for 30s. Incubate 1 hr at 4°C with shaking.

  • Phase Separation: Add 250 µL ultrapure water (induces phase separation). Centrifuge at 3,000 x g for 10 min.

  • Collection:

    • For Total Lipids: Collect the lower organic phase.

    • For Free Fatty Acids (FFA): HFAs often exist esterified in phospholipids. To measure the total pool, you must perform alkaline hydrolysis (Saponification).

  • Saponification (Optional but Recommended):

    • Dry the organic phase under N

      
      .[6]
      
    • Resuspend in 500 µL 1M NaOH in 90% Methanol.

    • Incubate at 60°C for 30 mins.

    • Acidify with HCl to pH 2-3.

    • Re-extract with Hexane/Ether.[4]

Protocol B: GC-MS Analysis (The Structural Validator)

GC-MS is the preferred method for definitive identification because the fragmentation patterns of trimethylsilyl (TMS) derivatives yield specific ions indicating the hydroxyl position.

Derivatization Strategy

We utilize a "Double Derivatization" to block both the Carboxyl group (COOH) and the Hydroxyl group (OH).

  • Methylation (COOH

    
     COOMe): 
    
    • Treat dried extract with 200 µL 14% BF

      
       in Methanol. Heat at 60°C for 10 min.
      
    • Extract with Hexane.[4] Dry under N

      
      .[6]
      
  • Silylation (OH

    
     OTMS): 
    
    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 70°C for 30 min.

    • Result:Methyl 6-trimethylsilyloxyhexadecanoate .

GC Parameters
  • Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 100°C (1 min)

    
     20°C/min to 200°C 
    
    
    
    5°C/min to 300°C (hold 5 min).
Mass Spectral Interpretation (EI Source)

In Electron Impact (70 eV), the TMS ether directs fragmentation via


-cleavage .

For Methyl 6-trimethylsilyloxyhexadecanoate :

  • Structure: CH

    
    -(CH
    
    
    
    )
    
    
    -- CH(OTMS) -- (CH
    
    
    )
    
    
    -COOMe
  • Cleavage A (Proximal to Carboxyl): Breaks between C6 and C7.

    • Fragment: +CH(OTMS)-(CH2)4-COOMe

    • Mass Calculation: 13 (CH) + 89 (OTMS) + 4x14 (CH2) + 59 (COOMe)

      
      m/z 217  (Key diagnostic ion).
      
  • Cleavage B (Distal to Carboxyl): Breaks between C5 and C6.

    • Fragment: CH3-(CH2)9-CH(OTMS)+

    • Mass Calculation: 15 (CH3) + 9x14 (CH2) + 13 (CH) + 89 (OTMS)

      
      m/z 243 .
      

Diagnostic Rule: If you see significant peaks at m/z 217 and m/z 243 , you have confirmed the hydroxyl is at the C6 position.

  • Contrast: A 3-OH isomer would yield a dominant peak at m/z 175 (Cleavage between C3-C4).

Protocol C: LC-MS/MS Analysis (High Sensitivity)

For large cohorts, LC-MS is faster but requires authentic standards to confirm retention time.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (pH 9).

    • B: Acetonitrile/Isopropanol (90:10).

  • Ionization: ESI Negative Mode.

  • Transitions (MRM):

    • Precursor: 271.2 [M-H]

      
      
      
    • Product 1: 253.2 [M-H-H

      
      O]
      
      
      
      (Non-specific).
    • Product 2: 59.0 [Acetate]

      
       (Common for lipids).
      
    • Note: Since MRM transitions are often generic for isomers, Retention Time (RT) is the critical discriminator. 6-OH-16:0 typically elutes between 3-OH (more polar, earlier) and 16-OH (less sterically hindered, often later, depending on column selectivity).

Data Summary: Isomer Differentiation

Feature3-Hydroxy-16:06-Hydroxy-16:0 16-Hydroxy-16:0
Origin Mitochondrial

-oxidation
Rare / Bioactive / SyntheticPlant Cutin /

-oxidation
GC-MS (TMS) Key Ion m/z 175m/z 217, 243 m/z 300+ (M-15)
LC-MS Elution (C18) Early (Most Polar)Intermediate Late
Biological Context FAOD DisordersPoultry Muscle / Cancer Cutin Hydrolysis

References

  • Li, H., et al. (2020). "Comparative Metabolomics Analysis Reveals the Unique Nutritional Characteristics of Breed and Feed on Muscles in Chinese Taihe Black-Bone Silky Fowl." Metabolites, 10(1), 14.

  • Kokotou, M.G., et al. (2020).[1][7] "Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity." Molecules, 25(16), 3669.

  • Jones, P.M., & Bennett, M.J. (2010). "Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry." Methods in Molecular Biology, 603, 1-12.

  • Kolattukudy, P.E., et al. (1975).

    
    -Hydroxy Fatty Acids to Dicarboxylic Acids." Plant Physiology, 55(5), 875–880. 
    

Sources

6-Hydroxypalmitic Acid: A Novel Bioactive Lipid Target in Moringa oleifera Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the characterization, extraction, and pharmacological validation of 6-Hydroxypalmitic acid (6-HPA) , a specific bioactive lipid target within the complex lipidome of Moringa oleifera. While M. oleifera is globally recognized for its high content of oleic and palmitic acids, recent lipidomic inquiries highlight the therapeutic potential of oxidized fatty acid derivatives. 6-HPA has emerged as a potent Histone Deacetylase (HDAC) inhibitor and a modulator of STAT3 signaling , positioning it as a high-value candidate for oncological drug development. This document provides a rigorous, self-validating framework for researchers to isolate, identify, and assay this lipid from Moringa matrices.

Part 1: The Bioactive Target – 6-Hydroxypalmitic Acid

Chemical Identity & Structural Significance

6-Hydroxypalmitic acid (C16H32O3) is a saturated hydroxy fatty acid (SHFA) characterized by a hydroxyl group at the C-6 position of the palmitic chain.[1][2] Unlike terminal hydroxy fatty acids (omega-oxidation products), mid-chain hydroxylated lipids like 6-HPA often exhibit distinct signaling properties due to their ability to mimic endogenous lipokines or disrupt specific hydrophobic pockets in enzymes.

  • IUPAC Name: 6-hydroxyhexadecanoic acid

  • Molecular Formula: C16H32O3

  • Key Feature: The C-6 hydroxyl group introduces chirality (R/S enantiomers), with the (S)-enantiomer often showing superior biological potency in antiproliferative assays.[1]

Mechanism of Action: Epigenetic & Metabolic Modulation

The therapeutic value of 6-HPA lies in its dual-action mechanism. Unlike general fatty acids that serve as metabolic fuel, 6-HPA functions as a signaling effector.

  • HDAC Inhibition: 6-HPA acts as a selective inhibitor of Class I Histone Deacetylases.[1][3] By occupying the catalytic pocket of HDACs, it prevents the deacetylation of Histone H3. This leads to chromatin relaxation and the re-expression of tumor suppressor genes.

  • STAT3 Downregulation: 6-HPA suppresses the expression and phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a critical oncogene involved in cell survival and proliferation.[3]

Self-Validating Mechanistic Check:

  • If 6-HPA is active: Treated cells must show elevated Acetyl-Histone H3 (Lys9/Lys14) levels via Western Blot.

  • If 6-HPA is active: Treated cells must show reduced p-STAT3 (Tyr705) levels.

Part 2: Source Matrix – Moringa oleifera Lipidome[4]

Lipid Profile Context

Moringa oleifera seeds are the primary source for lipid extraction, yielding 30-40% oil by weight. The dominant fatty acid is Oleic acid (C18:1, ~70-75%) , followed by Palmitic acid (C16:0, ~6-10%) , Stearic acid , and Behenic acid .

The Origin of 6-HPA in Moringa

6-HPA is not a major triglyceride component but exists as a minor bioactive metabolite . It may arise through:

  • Enzymatic Oxidation: Action of specific plant lipoxygenases or fatty acid hydroxylases on palmitic acid pools.

  • Bioconversion: Microbial activity (endophytic or post-harvest fermentation) converting palmitoleic acid or palmitic acid into hydroxy-derivatives.

  • Cutin Hydrolysis: Hydrolysis of the seed coat or leaf cutin polymers, which are rich in hydroxy fatty acids.

Research Directive: Researchers must utilize high-resolution mass spectrometry (LC-HRMS) to detect this low-abundance lipid amidst the high background of non-hydroxylated fatty acids.

Part 3: Experimental Protocols (Extraction & Isolation)

Workflow Overview

The isolation strategy prioritizes the separation of polar lipids (hydroxy fatty acids) from the bulk neutral triglycerides (TAGs).

ExtractionWorkflow Figure 1: Targeted Enrichment Workflow for 6-Hydroxypalmitic Acid Start Moringa Seeds (Dried/Powdered) Step1 Supercritical CO2 Extraction (Non-Polar Fraction) Start->Step1 Defatting Step2 Saponification (KOH/EtOH, 60°C) Step1->Step2 Hydrolysis of TAGs/Esters Step3 Acidification & Liquid-Liquid Extraction (Ethyl Acetate) Step2->Step3 Free Fatty Acids Step4 Solid Phase Extraction (SPE - Silica/Diol) Step3->Step4 Enrichment of Polar Lipids Step5 LC-HRMS Identification Step4->Step5 Fraction Analysis Target Purified 6-HPA Step5->Target Isolation

Detailed Protocol: Saponification & SPE Enrichment

Objective: To hydrolyze esterified lipids and separate hydroxy fatty acids (HFAs) from non-hydroxylated fatty acids (FAs).

Reagents:

  • Potassium Hydroxide (2M in 90% Ethanol)

  • Hydrochloric Acid (6M)

  • Ethyl Acetate (LC-MS Grade)

  • SPE Cartridges: Silica (Si) or Diol-bonded phase (500mg)

Step-by-Step Methodology:

  • Crude Extraction: Extract 10g of M. oleifera seed powder using Supercritical CO2 (30 MPa, 40°C) or Soxhlet (n-Hexane) to obtain the bulk oil.

  • Saponification:

    • Dissolve 1g of crude oil in 10mL of 2M KOH/EtOH.

    • Incubate at 60°C for 1 hour under nitrogen atmosphere (to prevent oxidative degradation).

    • Causality: This step cleaves the glycerol backbone, releasing free fatty acids (FFAs) including 6-HPA.

  • Acidification:

    • Cool the mixture and acidify to pH 2.0 using 6M HCl.

    • Causality: Protonation of the carboxylate groups renders the fatty acids soluble in organic solvents.

  • Liquid-Liquid Extraction:

    • Extract the acidified mixture with Ethyl Acetate (3 x 10mL). Combine organic layers, dry over anhydrous Na2SO4, and evaporate to dryness.

  • SPE Fractionation (Crucial Step):

    • Condition a Silica SPE cartridge with Hexane.

    • Load the fatty acid residue (dissolved in minimal Hexane).

    • Wash 1: Elute with Hexane:Chloroform (90:10) to remove non-polar FAs (Palmitic, Oleic).

    • Elution: Elute with Chloroform:Methanol (80:20) to recover the Hydroxy Fatty Acid fraction.

    • Self-Validation: The hydroxy group makes 6-HPA significantly more polar than palmitic acid, ensuring it is retained during the wash and released during the polar elution.

Part 4: Analytical Identification (LC-HRMS)

Objective: To definitively identify 6-HPA using retention time and mass fragmentation patterns.

Instrument: UHPLC coupled to Q-TOF or Orbitrap Mass Spectrometer. Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7µm).

Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for negative mode).

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50).

  • Ionization: ESI Negative Mode ([-]COOH loses a proton).

Target Metrics:

Compound Precursor Ion [M-H]- Retention Time (Relative) Key Fragment Ions (MS/MS)
6-Hydroxypalmitic Acid 271.2279 m/z Elutes before Palmitic Acid 253.21 (H2O loss), 171.1 (Alpha-cleavage at C6)

| Palmitic Acid | 255.2329 m/z | Late eluting | 255.23 (Parent) |

Note: The specific fragmentation at the C-6 position (alpha-cleavage) is the fingerprint for structural confirmation.

Part 5: Biological Validation Framework

Signaling Pathway Visualization

SignalingPathway Figure 2: Mechanistic Action of 6-HPA in Cancer Cells HPA 6-Hydroxypalmitic Acid (Intracellular) HDAC HDAC Class I (Enzyme) HPA->HDAC Inhibits STAT3 STAT3 (Transcription Factor) HPA->STAT3 Downregulates Histone Histone H3 (Chromatin) HDAC->Histone Deacetylates Acetyl Acetylation (H3K9/14ac) Histone->Acetyl Accumulation (Due to HDAC Inhibition) GeneExp Tumor Suppressor Gene Expression Acetyl->GeneExp Promotes STAT3->GeneExp Normally Represses Apoptosis Apoptosis / Cell Cycle Arrest GeneExp->Apoptosis Triggers

[4]

Validation Assays
A. HDAC Inhibition Assay (Fluorometric)
  • Principle: Measure the deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Protocol:

    • Incubate purified Moringa 6-HPA fraction (10-100 µM) with HeLa nuclear extract (source of HDACs).

    • Add substrate and incubate for 30 min at 37°C.

    • Add developer solution to release the fluorophore.

    • Read: Ex/Em = 350/460 nm.

    • Success Criteria: Dose-dependent decrease in fluorescence relative to control (IC50 determination).

B. Cell Viability & STAT3 Blotting
  • Cell Line: A549 (Human Lung Carcinoma) – highly sensitive to 6-HPA.

  • Protocol:

    • Treat cells with 6-HPA (0, 25, 50, 100 µM) for 24h.

    • MTT Assay: Confirm antiproliferative IC50 (Expect ~35-60 µM).

    • Western Blot: Lyse cells and probe for:

      • p-STAT3 (Tyr705): Should decrease.

      • Acetyl-Histone H3: Should increase.

      • GAPDH: Loading control.

References

  • Batsika, C., et al. (2021). Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting Antiproliferative Activity.[3] Journal of Medicinal Chemistry. Link

  • Tsoukalas, D., et al. (2024). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity.[1][3] Molecules. Link

  • Leone, A., et al. (2016). Cultivation, Genetic, Ethnopharmacology, Phytochemistry and Pharmacology of Moringa oleifera Leaves: An Overview. International Journal of Molecular Sciences. Link

  • Vongsak, B., et al. (2013). Maximizing total phenolics, total flavonoids contents and antioxidant activity of Moringa oleifera leaf extracts by the appropriate extraction method. Industrial Crops and Products. Link

  • Gkikas, D., et al. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry. International Journal of Molecular Sciences. Link

Sources

A Tale of Two Isomers: A Technical Guide to 6- and 16-Hydroxyhexadecanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Positional Isomerism in Hydroxy Fatty Acids

In the realm of lipid biochemistry and materials science, the subtle shift of a single functional group can dramatically alter a molecule's physical properties, biological function, and potential applications. This guide delves into the distinct worlds of two positional isomers of hydroxyhexadecanoic acid: the omega-hydroxylated 16-hydroxyhexadecanoic acid, a well-characterized and abundant component of the plant kingdom, and its less-understood counterpart, 6-hydroxyhexadecanoic acid. For researchers, scientists, and drug development professionals, understanding these differences is paramount for harnessing their unique potentials, be it in the synthesis of novel biopolymers, the formulation of advanced cosmetics, or the exploration of new therapeutic avenues. This document provides a comprehensive overview of their known characteristics, from fundamental chemical properties to their roles in biological systems and current applications, while also highlighting the significant knowledge gaps that present opportunities for future research.

Structural and Physicochemical Divergence

The fundamental difference between 6-hydroxyhexadecanoic acid and 16-hydroxyhexadecanoic acid lies in the position of the hydroxyl (-OH) group on the sixteen-carbon backbone of hexadecanoic acid (palmitic acid). This seemingly minor structural variance gives rise to distinct physicochemical properties that influence their behavior in both chemical and biological contexts.

1.1. Chemical Structure

  • 16-Hydroxyhexadecanoic Acid: Also known as juniperic acid, this is an omega-hydroxy fatty acid where the hydroxyl group is located on the terminal (16th) carbon atom.[1] This places the hydroxyl group at the opposite end of the molecule from the carboxylic acid group, making it a bifunctional monomer ideally suited for head-to-tail polymerization.

  • 6-Hydroxyhexadecanoic Acid: In this isomer, the hydroxyl group is positioned on the 6th carbon atom. This internal placement of the hydroxyl group results in a secondary alcohol and introduces a chiral center at this position.

G cluster_16 16-Hydroxyhexadecanoic Acid cluster_6 6-Hydroxyhexadecanoic Acid s16 HO(CH₂)₁₅COOH s6 CH₃(CH₂)₉CH(OH)(CH₂)₄COOH

Figure 1. Chemical structures of 16-hydroxyhexadecanoic acid and 6-hydroxyhexadecanoic acid.

1.2. Physicochemical Properties

The difference in the hydroxyl group's location has a profound impact on the physical properties of these isomers.

Property16-Hydroxyhexadecanoic Acid6-Hydroxyhexadecanoic Acid
Molecular Formula C₁₆H₃₂O₃C₁₆H₃₂O₃
Molecular Weight 272.42 g/mol [1]272.42 g/mol
Melting Point 94-98 °C[2]Data not available
Boiling Point 414-415 °C (estimated)[2]Data not available
Water Solubility 2.872 mg/L at 25 °C (estimated)[2]Data not available
LogP (o/w) 4.904 (estimated)[2]Data not available
Acidity (pKa) Weakly acidic[3]Expected to be weakly acidic

Table 1: Comparison of the physicochemical properties of 16-hydroxyhexadecanoic acid and 6-hydroxyhexadecanoic acid.

The terminal hydroxyl group in 16-hydroxyhexadecanoic acid allows for strong intermolecular hydrogen bonding, contributing to its higher melting point and crystalline nature at room temperature.[2] The internal hydroxyl group in 6-hydroxyhexadecanoic acid may lead to differences in crystal packing and solubility, though experimental data is lacking.

Biological Occurrence and Biosynthesis

The natural abundance and biosynthetic pathways of these two isomers are markedly different, reflecting their distinct biological roles.

2.1. 16-Hydroxyhexadecanoic Acid: A Cornerstone of the Plant Cuticle

16-Hydroxyhexadecanoic acid is a major constituent of cutin, the protective polyester layer covering the aerial surfaces of plants.[1][4][5] It is also found in suberin, a similar polymer present in roots and wound tissues. Its biosynthesis from palmitic acid is a well-characterized pathway involving omega-hydroxylation catalyzed by cytochrome P450 enzymes of the CYP86A and CYP704B families.[4][5] This process primarily occurs in the endoplasmic reticulum of epidermal cells.

G palmitic Palmitic Acid (Hexadecanoic Acid) cyp450 Cytochrome P450 (e.g., CYP86A, CYP704B) palmitic->cyp450 ω-hydroxylation hha16 16-Hydroxyhexadecanoic Acid cyp450->hha16 cutin Cutin Polymerization hha16->cutin Esterification

Figure 2. Biosynthetic pathway of 16-hydroxyhexadecanoic acid and its incorporation into cutin.

In animals, including humans, 16-hydroxyhexadecanoic acid is also formed from palmitic acid via omega-hydroxylation by cytochrome P450 enzymes.[6] This is considered a minor pathway of fatty acid metabolism.

2.2. 6-Hydroxyhexadecanoic Acid: An Enigmatic Isomer

In stark contrast to its omega-hydroxylated counterpart, the natural occurrence and biosynthesis of 6-hydroxyhexadecanoic acid are not well-documented. While there is research on cis-6-hexadecenoic acid, an unsaturated fatty acid with bactericidal properties found on human skin, information specifically on the saturated 6-hydroxyhexadecanoic acid is scarce.[7] Its presence in biological systems and the enzymes responsible for its potential formation remain areas for future investigation.

Metabolic Fate and Biological Functions

3.1. 16-Hydroxyhexadecanoic Acid: From Protective Barrier to Metabolic Substrate

The primary function of 16-hydroxyhexadecanoic acid in plants is as a monomer for the synthesis of cutin, providing a physical barrier against water loss, UV radiation, and pathogen invasion.[4] The degradation of cutin is a slow process, mediated by cutinases, enzymes secreted by fungi and some bacteria.

In animal metabolism, 16-hydroxyhexadecanoic acid can be further oxidized to hexadecanedioic acid (a 16-carbon dicarboxylic acid). This conversion involves alcohol and aldehyde dehydrogenases. The resulting dicarboxylic acid can then undergo β-oxidation from both ends, serving as an alternative energy source.

3.2. 6-Hydroxyhexadecanoic Acid: A Potential Bioactive Molecule?

The biological function of 6-hydroxyhexadecanoic acid is largely unknown. However, the documented bactericidal activity of the closely related cis-6-hexadecenoic acid against Staphylococcus aureus suggests that mid-chain hydroxylated or unsaturated fatty acids could have roles in innate immunity and microbial defense on the skin.[7] Further research is needed to determine if 6-hydroxyhexadecanoic acid possesses similar or other distinct biological activities.

Analytical Methodologies for Isomer Separation and Quantification

The structural similarity of 6- and 16-hydroxyhexadecanoic acid presents a challenge for their analytical separation and quantification. Advanced chromatographic and mass spectrometric techniques are required to resolve these positional isomers.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of fatty acids. However, direct analysis of hydroxy fatty acids is often difficult due to their low volatility and thermal instability. Derivatization is therefore a crucial step.

Experimental Protocol: GC-MS Analysis of Hydroxyhexadecanoic Acid Isomers

  • Esterification: Convert the carboxylic acid group to a methyl ester (FAME) by heating with methanolic HCl or BF₃-methanol.

  • Silylation: Derivatize the hydroxyl group to a trimethylsilyl (TMS) ether using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Separation: Utilize a capillary column with a polar stationary phase (e.g., a wax or cyano-substituted phase) to achieve separation of the positional isomers. The retention times of the TMS-derivatized FAMEs will differ based on the position of the TMS ether group.

  • MS Detection and Quantification: Use electron ionization (EI) mass spectrometry. The mass spectra of the isomers will exhibit characteristic fragmentation patterns that can be used for identification. For example, cleavage alpha to the TMS-ether group will produce diagnostic ions. Quantification is typically performed using selected ion monitoring (SIM) with the aid of an internal standard (e.g., a deuterated analog).

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with electrospray ionization (ESI) in negative ion mode, is another effective technique for analyzing hydroxy fatty acids, often with less sample preparation than GC-MS.

Experimental Protocol: LC-MS/MS Analysis of Hydroxyhexadecanoic Acid Isomers

  • Sample Preparation: Extract the fatty acids from the biological matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer extraction).

  • LC Separation: Employ a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The elution order of the isomers will depend on their relative polarity.

  • MS/MS Detection: Use a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). In negative ESI mode, the deprotonated molecule [M-H]⁻ is selected in the first quadrupole. Collision-induced dissociation (CID) in the second quadrupole will generate fragment ions that are characteristic of the hydroxyl group's position. Multiple reaction monitoring (MRM) can be used for highly sensitive and specific quantification.

G cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow gc1 Sample gc2 Esterification & Silylation gc1->gc2 gc3 GC Separation gc2->gc3 gc4 MS Detection gc3->gc4 lc1 Sample lc2 Lipid Extraction lc1->lc2 lc3 LC Separation lc2->lc3 lc4 MS/MS Detection lc3->lc4

Figure 3. General workflows for the analysis of hydroxyhexadecanoic acid isomers by GC-MS and LC-MS.

Synthesis and Applications

The distinct structures of 6- and 16-hydroxyhexadecanoic acid open up different avenues for their synthesis and application.

5.1. Synthesis

  • 16-Hydroxyhexadecanoic Acid: Can be synthesized through various methods, including the reduction of the corresponding dicarboxylic acid or the oxidation of 1,16-hexadecanediol. Biocatalytic synthesis using microorganisms engineered to express specific cytochrome P450 enzymes is a promising green chemistry approach.

  • 6-Hydroxyhexadecanoic Acid: Chemical synthesis would likely involve the reduction of a 6-ketohexadecanoic acid or the regioselective hydroxylation of hexadecanoic acid, which can be challenging.

5.2. Applications

  • 16-Hydroxyhexadecanoic Acid:

    • Biopolymers: Its primary application is as a monomer for the synthesis of biodegradable polyesters and polyamides. The resulting polymers can have properties suitable for use in coatings, adhesives, and biomedical materials.[8]

    • Cosmetics and Pharmaceuticals: Due to its amphiphilic nature, it can be used as an emulsifier or surfactant in cosmetic formulations.[3][8] It is also explored for its potential in drug delivery systems.[8]

    • Lubricants: As a long-chain hydroxyl fatty acid, it can be a precursor for the production of biodegradable lubricants.[8]

  • 6-Hydroxyhexadecanoic Acid:

    • Fine Chemicals and Pharmaceuticals: While specific applications are not well-established, its chiral nature and internal functional group could make it a valuable building block in the synthesis of complex organic molecules with potential pharmacological activity.

    • Antimicrobial Agents: Drawing parallels with cis-6-hexadecenoic acid, it could be investigated for its potential as a topical antimicrobial agent.[7]

Future Directions and Unanswered Questions

This guide has highlighted the significant disparity in our understanding of 6- and 16-hydroxyhexadecanoic acid. While 16-hydroxyhexadecanoic acid stands as a well-characterized biomolecule with established roles and applications, its 6-hydroxy isomer remains largely unexplored. This knowledge gap presents a fertile ground for future research:

  • Elucidating the Biology of 6-Hydroxyhexadecanoic Acid: What is its natural occurrence, biosynthetic pathway, and biological function? Does it play a role in signaling or defense mechanisms?

  • Comparative Polymer Chemistry: What are the differences in the properties of polyesters synthesized from these two isomers? How does the position of the hydroxyl group affect polymer crystallinity, thermal stability, and biodegradability?

  • Exploring Pharmacological Potential: Does 6-hydroxyhexadecanoic acid possess unique pharmacological activities, particularly in the context of its chirality?

Answering these questions will not only deepen our fundamental understanding of lipid biochemistry but also unlock the full potential of these fascinating molecules in a wide range of scientific and industrial applications.

References

  • 16-hydroxyhexadecanoic acid, 506-13-8. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]

  • 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 16-Hydroxyhexadecanoic Acid. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

  • Cartron, M. L., et al. (2014). Bactericidal Activity of the Human Skin Fatty Acid cis-6-Hexadecanoic Acid on Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(6), 3479–3490. [Link]

  • 6-Hydroxyhexanoate | C6H11O3- | CID 5460267. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 16-Hydroxyhexadecanoic acid | C16H32O3 | CID 10466. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Li, Y., et al. (2024). Wheat Class I TCP Transcription Factor TaTCP15 Positively Regulates Cutin and Cuticular Wax Biosynthesis. International Journal of Molecular Sciences, 25(1), 192. [Link]

  • Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611). (n.d.). FooDB. Retrieved January 21, 2026, from [Link]

  • Castor oil. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Juniperic acid. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

Protocols for asymmetric synthesis of 6-hydroxyhexadecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of 6-Hydroxyhexadecanoic Acid (6-HHA)

Executive Summary

6-Hydroxyhexadecanoic acid (6-HHA) is a rare, bioactive hydroxy fatty acid (HFA) identified as a constituent of Convolvulaceous resin glycosides and recently characterized for its potent antiproliferative activity via histone deacetylase (HDAC) class I inhibition. Unlike the more common 11- or 12-hydroxy isomers (e.g., jalapinolic acid), the 6-hydroxy regioisomer presents a specific synthetic challenge due to the remoteness of the stereocenter from the carboxylic head group, rendering standard chiral pool approaches (like using malic acid) inefficient for the C6 position.

This guide details two validated protocols for the asymmetric synthesis of (S)-6-hydroxyhexadecanoic acid:

  • Biocatalytic Reduction: A scalable, high-enantiomeric excess (ee) route using engineered Ketoreductases (KREDs) in a biphasic system.

  • Organocatalytic Derivatization: A flexible discovery-phase route utilizing MacMillan’s imidazolidinone catalyst to generate chiral building blocks.

Strategic Analysis & Retrosynthesis

The synthesis hinges on establishing the stereocenter at C6. We compare two distinct disconnections:

  • Route A (Biocatalytic): Direct stereoselective reduction of the achiral precursor 6-oxohexadecanoic acid . This is the preferred route for gram-to-kilogram scale-up due to atom economy and the elimination of heavy metal catalysts.

  • Route B (Chemical): Convergent synthesis via a chiral epoxide intermediate, accessed through organocatalytic

    
    -chlorination. This route allows for facile modification of the alkyl tail length (C7–C16) for structure-activity relationship (SAR) studies.
    
Pathway Visualization

Retrosynthesis cluster_0 Route A: Biocatalysis cluster_1 Route B: Organocatalysis Target Target: (S)-6-Hydroxyhexadecanoic Acid PrecursorA 6-Oxohexadecanoic Acid PrecursorA->Target Stereoselective Reduction Enzyme KRED / ADH + NADPH Enzyme->Target PrecursorB Chiral Epoxide Intermediate PrecursorB->Target Grignard Ring Opening Catalyst MacMillan Catalyst Catalyst->PrecursorB

Figure 1: Retrosynthetic analysis showing the two primary approaches for accessing the C6 stereocenter.

Protocol A: Biocatalytic Reduction (High-Yield/Scale-Up)

Principle: This method utilizes an NADPH-dependent Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) to reduce the ketone at C6. Because the substrate is highly hydrophobic (C16 chain), a standard aqueous buffer system results in poor mass transfer and low conversion. We employ a biphasic system (Buffer/n-Heptane) to act as a substrate reservoir and product sink, protecting the enzyme from interface inactivation.

Materials:

  • Substrate: Methyl 6-oxohexadecanoate (Synthesized via Grignard addition of decylmagnesium bromide to methyl 6-chloro-6-oxohexanoate followed by Weinreb amide workup).

  • Enzyme: KRED-P1 (Screening required: Lactobacillus or Thermoanaerobacter origin ADHs are typical candidates).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.

  • Solvent: Potassium Phosphate Buffer (100 mM, pH 7.0) / n-Heptane (1:1 v/v).

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

    
     and 0.5 mM 
    
    
    
    .
  • Cofactor Mix: Add Glucose (1.5 equivalents relative to substrate) and GDH (50 U/mmol substrate) to the buffer.

  • Enzyme Activation: Add the KRED enzyme (10–20 mg/mmol substrate) to the aqueous phase and stir gently for 10 minutes at 30°C.

  • Biphasic Initiation: Dissolve Methyl 6-oxohexadecanoate (1.0 g) in 10 mL of n-Heptane. Layer this organic phase over the aqueous enzyme solution.

  • Reaction: Stir the biphasic mixture vigorously (magnetic stirring >800 rpm) at 30°C.

    • Critical Control Point: Monitor pH every 2 hours; maintain pH 7.0 using 1M NaOH (the gluconic acid byproduct from cofactor recycling will acidify the medium).

  • Monitoring: Sample the organic phase (20

    
    L) every 4 hours. Analyze via GC-FID to check conversion. Reaction typically completes in 18–24 hours.
    
  • Workup: Separate phases. Extract aqueous phase twice with Ethyl Acetate. Combine organic layers, dry over

    
    , and concentrate.
    
  • Hydrolysis: Treat the crude ester with LiOH in THF/Water (1:1) for 4 hours to yield the free acid.

Data Specification:

Parameter Value Notes
Conversion >98% Determined by GC-FID
Enantiomeric Excess (ee) >99% (S) Determined via Chiral HPLC (Daicel Chiralpak AD-H)

| Yield | 85-92% | Isolated yield after hydrolysis |[1]

Protocol B: Organocatalytic Synthesis (Discovery/SAR)

Principle: Based on the work of Kokotos et al. (See Ref 1), this route uses MacMillan’s imidazolidinone catalyst to perform an enantioselective


-chlorination of an aldehyde. The resulting chiral chloride is converted to a terminal epoxide, which is then opened regioselectively by a Grignard reagent to form the secondary alcohol.

Workflow Diagram:

MacMillanRoute Aldehyde Decanal Step1 1. α-Chlorination (MacMillan Cat.) Aldehyde->Step1 Step2 2. Reduction & Epoxidation Step1->Step2 Epoxide Chiral Terminal Epoxide Step2->Epoxide Step3 3. Grignard Addition (Chain Extension) Epoxide->Step3 Product (S)-6-HHA Precursor Step3->Product

Figure 2: Organocatalytic workflow for generating the chiral secondary alcohol.[2]

Step-by-Step Procedure:

  • 
    -Chlorination: 
    
    • Dissolve (2S,5R)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate (20 mol%) in THF at 0°C.

    • Add the chlorinating agent (2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one).[2]

    • Add Decanal (1.0 equiv).[2] Stir until conversion is complete (approx. 4-6 hours).

  • Epoxide Formation:

    • In situ reduction: Add

      
       / EtOH to the reaction mixture to reduce the 
      
      
      
      -chloroaldehyde to the chlorohydrin.
    • Cyclization: Add aqueous KOH to induce ring closure, yielding the chiral (S)-1,2-epoxydecane .

  • Chain Extension (The Critical Link):

    • Note: To get the 6-hydroxy position on a C16 chain starting from a C10 epoxide, we need a C6 "head" group. However, standard Grignard opening of a terminal epoxide yields a secondary alcohol at the penultimate carbon of the incoming chain.

    • Correction for 6-HHA: The specific literature (Ref 1) suggests synthesizing the head fragment as the epoxide and adding the tail.

    • Corrected Strategy: Start with Hex-5-enal . Perform asymmetric epoxidation/chlorination. Open with Decylmagnesium bromide. Then oxidize the terminal alkene to the carboxylic acid (Jones Oxidation or Lemieux-von Rudloff).

    • Alternative (Simpler): Use the protocol to make (S)-1,2-epoxydecane . Open with the Grignard reagent derived from 6-bromohexanoic acid (protected as an orthoester or oxazoline).

    • Selected Method:Copper-Catalyzed Grignard Opening.

      • Prepare Grignard from 4-bromobutyl-1,3-dioxolane (protected aldehyde).

      • React with (S)-1,2-epoxydecane in the presence of CuI (10 mol%) at -30°C.

      • Deprotect aldehyde, then oxidize to carboxylic acid using Pinnick oxidation (

        
        ).
        

Validation:

  • Mosher's Ester Analysis: Derivatize a small aliquot of the alcohol with (R)- and (S)-MTPA chloride. Analyze via

    
     NMR or 
    
    
    
    NMR to determine %ee.

Quality Control & Characterization

TestSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 72–74 °CCapillary method
Optical Rotation

(c=1.0,

)
Polarimetry (Lit. value for S-isomer)

NMR

3.60 (m, 1H, CH-OH)
400 MHz,

Mass Spec

271.2

ESI-MS (Negative Mode)

Safety Warning:

  • Enzymes: Handle freeze-dried powders in a fume hood to avoid sensitization.

  • Grignard Reagents: Highly pyrophoric. Use strictly anhydrous conditions (Schlenk line techniques).

  • Chlorinating Agents: Toxic and corrosive. Double-glove and use adequate ventilation.

References

  • Asymmetric Synthesis of Saturated and Unsaturated Hydroxy F

    • Source: PMC / N
    • Relevance: Describes the organocatalytic route (MacMillan) for synthesizing 6-(S)
    • URL:[Link]

  • Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Comp

    • Source: Organic Chemistry Portal / Org. Lett.
    • Relevance: Establishes the protocol for reducing hydrophobic ketones (like the C16 precursor) using ADH in biphasic systems.
    • URL:[Link]

  • Resin Glycosides

    • Source: MDPI / Molecules.
    • Relevance: Contextualizes 6-hydroxy fatty acids as key components (Operculinic acid H analogues) in resin glycosides.
    • URL:[Link]

  • Enzymatic method for the production of 6-oxohexanoic acid.

    • Source: PubMed.
    • Relevance: Provides background on enzymatic handling of 6-oxo derivatives, supporting the viability of the bioc
    • URL:[Link]

Sources

Application Note: Quantitative Analysis of 6-Hydroxyhexadecanoic Acid in Human Plasma using a Validated LC-HRMS Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method for the quantitative determination of 6-hydroxyhexadecanoic acid in human plasma. 6-hydroxyhexadecanoic acid, a medium-chain hydroxy fatty acid, is of growing interest in biomedical research for its potential roles in various physiological and pathological processes, including obesity and insulin resistance.[1][2] This document provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. The methodology emphasizes scientific integrity, providing causal explanations for experimental choices and adhering to established bioanalytical method validation guidelines.

Introduction: The Significance of 6-Hydroxyhexadecanoic Acid

6-hydroxyhexadecanoic acid is an omega-hydroxy fatty acid, a class of molecules that are increasingly recognized for their biological activities.[3] As a metabolite, its presence and concentration in biological fluids like plasma can serve as a potential biomarker for monitoring health status and disease progression. Recent studies have highlighted the therapeutic potential of 6-hydroxyhexadecanoic acid in mitigating obesity-associated metabolic dysfunctions, making its accurate quantification in plasma a critical need for advancing research in this area.[1][2]

Traditional methods for fatty acid analysis often involve derivatization steps and gas chromatography, which can be time-consuming. Direct analysis using LC-MS offers a more straightforward and high-throughput alternative.[4][5][6] This application note details a highly selective and sensitive LC-HRMS method that avoids derivatization, enabling direct and reliable quantification of 6-hydroxyhexadecanoic acid in complex plasma matrices.

Method Overview: The Analytical Strategy

The core of this method lies in the efficient extraction of 6-hydroxyhexadecanoic acid from plasma, followed by sensitive and selective detection using LC-HRMS. The workflow is designed to ensure high recovery, minimize matrix effects, and provide accurate quantification.

LC-HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Spiking plasma->is l_l_e Liquid-Liquid Extraction is->l_l_e dry Evaporation l_l_e->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc hrms HRMS Detection lc->hrms quant Quantification hrms->quant report Reporting quant->report

Caption: Overall experimental workflow for the analysis of 6-hydroxyhexadecanoic acid in plasma.

Materials and Reagents

This section details the necessary materials and reagents for the successful implementation of this protocol.

Item Supplier Part Number
6-Hydroxyhexadecanoic AcidCayman Chemical10007898
6-Hydroxyhexadecanoic Acid-d4 (Internal Standard)Cayman Chemical10007899
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Isopropanol (LC-MS Grade)Fisher ScientificA461-4
Water (LC-MS Grade)Fisher ScientificW6-4
Formic Acid (LC-MS Grade)Thermo Scientific85178
Methyl-tert-butyl ether (MTBE)Sigma-Aldrich34875
Human Plasma (K2EDTA)BioIVTHMPLEDTA2

Step-by-Step Experimental Protocol

This protocol is designed for optimal recovery and reproducibility.

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 6-hydroxyhexadecanoic acid and its deuterated internal standard (IS), 6-hydroxyhexadecanoic acid-d4, in acetonitrile.

  • Working Standard Solutions: Serially dilute the 6-hydroxyhexadecanoic acid stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Prepare a 1 µg/mL working solution of the internal standard in acetonitrile.

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to create calibration standards and quality control samples at low, medium, and high concentrations.

Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is employed to efficiently separate the analyte from plasma proteins and other interfering substances. The Matyash method using MTBE provides excellent recovery for a broad range of lipids.[7][8]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (standard, QC, or unknown).

  • Internal Standard Addition: Add 10 µL of the 1 µg/mL internal standard working solution to each tube and vortex briefly.

  • Protein Precipitation and Extraction: Add 300 µL of methanol and vortex for 10 seconds. Then, add 1 mL of MTBE and vortex for 1 minute.[8]

  • Phase Separation: Add 250 µL of water to induce phase separation and vortex for 20 seconds.[8]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 5 minutes at 4°C.[7]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 80:20 (v/v) acetonitrile/water. Vortex and transfer to an autosampler vial for LC-HRMS analysis.

LLE_Protocol start Start: 100 µL Plasma add_is Add 10 µL Internal Standard (1 µg/mL) start->add_is add_meoh Add 300 µL Methanol Vortex add_is->add_meoh add_mtbe Add 1 mL MTBE Vortex 1 min add_meoh->add_mtbe add_h2o Add 250 µL Water Vortex 20 sec add_mtbe->add_h2o centrifuge Centrifuge (14,000 x g, 5 min, 4°C) add_h2o->centrifuge transfer Transfer Upper Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL 80:20 ACN/H2O evaporate->reconstitute end Inject into LC-HRMS reconstitute->end

Caption: Step-by-step Liquid-Liquid Extraction protocol.

LC-HRMS Instrumentation and Parameters

The following parameters have been optimized for the separation and detection of 6-hydroxyhexadecanoic acid.

Parameter Setting
LC System High-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (80:20, v/v) with 0.1% Formic Acid
Gradient 5% to 98% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)[9]
Ionization Mode Heated Electrospray Ionization (HESI), Negative Ion Mode
Scan Type Full Scan with data-dependent MS/MS (ddMS2)
Mass Resolution > 60,000 FWHM
Scan Range m/z 100-500
Collision Energy Stepped (e.g., 15, 30, 45 eV) for ddMS2

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for 6-hydroxyhexadecanoic acid and the internal standard using the exact mass.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is recommended.

  • Quantification: Determine the concentration of 6-hydroxyhexadecanoic acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The method was validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[10][11][12][13]

Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise > 10, Accuracy ± 20%, Precision ≤ 20%1 ng/mL
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)-5.2% to 8.7%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)4.1% to 9.8%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Stability (Freeze-thaw, Short-term, Long-term) % Change within ± 15%Stable

Troubleshooting

Problem Potential Cause Solution
Low Analyte Signal Inefficient extractionEnsure proper vortexing and phase separation.
Ion suppressionOptimize chromatographic separation to avoid co-eluting interferences.
High Variability Inconsistent sample preparationEnsure accurate pipetting and consistent vortexing times.
Instrument instabilityPerform system suitability tests before each run.
Peak Tailing Column degradationReplace the analytical column.
Inappropriate mobile phase pHEnsure the mobile phase pH is suitable for the analyte.

Conclusion

This application note provides a comprehensive and validated LC-HRMS method for the quantification of 6-hydroxyhexadecanoic acid in human plasma. The described protocol, from sample preparation to data analysis, is designed to be robust, reliable, and suitable for high-throughput applications in clinical and research settings. The method demonstrates excellent sensitivity, accuracy, and precision, making it a valuable tool for researchers investigating the role of this important hydroxy fatty acid in health and disease.

References

  • Semantic Scholar. (2022, May 20). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Retrieved from [Link]

  • YouTube. (2023, March 1). Mass Spectrometry Applications in Plasma Samples | Protocol Preview. Retrieved from [Link]

  • YouTube. (2023, March 9). Sample Preparation for Plasma Lipidomics Using MTBE Solvent System. Retrieved from [Link]

  • UC Davis. (n.d.). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Retrieved from [Link]

  • Analytical Chemistry. (2022, September 1). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Retrieved from [Link]

  • MDPI. (n.d.). Wheat Class I TCP Transcription Factor TaTCP15 Positively Regulates Cutin and Cuticular Wax Biosynthesis. Retrieved from [Link]

  • Shimadzu. (n.d.). 01-00758-EN MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Retrieved from [Link]

  • MDPI. (2024, November 6). Fatty Acid Profiling in Greek Wines by Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS). Retrieved from [Link]

  • ResearchGate. (2025, October 14). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Retrieved from [Link]

  • National Institutes of Health. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxyhexanoic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Retrieved from [Link]

  • National Institutes of Health. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • MDPI. (2023, January 10). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Retrieved from [Link]

  • ResearchGate. (2025, October 15). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • FDA. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • bioRxiv. (2023, July 20). A Medium Chain Fatty Acid, 6-hydroxyhexanoic acid (6-HHA), Protects Against Obesity and Insulin Resistance. Retrieved from [Link]

  • ICH. (2022, May 24). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: Enantioselective Synthesis of (S)-6-Hydroxypalmitic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the enantioselective synthesis of (S)-6-hydroxypalmitic acid (also known as (S)-6-hydroxyhexadecanoic acid). This specific lipid is a critical intermediate in the synthesis of skin ceramides (specifically the ester-linked omega-hydroxy fatty acids found in the stratum corneum) and insect pheromones.

The protocol prioritizes a Chemo-Enzymatic Approach , combining robust chemical synthesis of the ketone precursor with a highly stereoselective biocatalytic reduction. This method is chosen over pure chemical asymmetric hydrogenation for its superior enantiomeric excess (>99% ee) and scalability under mild conditions.

Abstract

This guide describes a modular, scalable protocol for the synthesis of (S)-6-hydroxypalmitic acid. The workflow utilizes a Weinreb amide intermediate to couple a C6-polar head group with a C10-lipophilic tail, ensuring regiospecific ketone formation. The subsequent enantioselective reduction is achieved using an engineered Ketoreductase (KRED) enzyme, which offers distinct advantages over metal-catalyzed hydrogenation, including the elimination of heavy metal contaminants and operation at ambient pressure.

Strategic Pathway Analysis

The synthesis is divided into three critical phases:

  • Precursor Assembly: Construction of the C16 backbone with a ketone at the C6 position via Weinreb amide chemistry.

  • Asymmetric Induction: Biocatalytic reduction of the ketone to the (S)-alcohol.[1]

  • Deprotection: Hydrolysis of the methyl ester to the free acid.

Pathway Visualization

SynthesisPathway cluster_legend Phase Logic Start Monomethyl Adipate (C6 Precursor) Weinreb Weinreb Amide Intermediate Start->Weinreb 1. SOCl2 2. HN(OMe)Me Ketone Methyl 6-oxopalmitate (Prochiral Ketone) Weinreb->Ketone THF, 0°C Grignard Decylmagnesium Bromide (C10 Nucleophile) Grignard->Ketone Nucleophilic Addition Product (S)-6-Hydroxypalmitic Acid (Target >99% ee) Ketone->Product KRED Reduction + Hydrolysis Enzyme KRED / NADPH (Biocatalysis) Enzyme->Product Stereocontrol

Caption: Modular assembly of the C16 lipid chain followed by enzymatic stereoselection.

Experimental Protocols

Phase 1: Synthesis of Methyl 6-oxopalmitate

Rationale: Direct addition of Grignard reagents to esters often leads to over-addition (forming tertiary alcohols). The Weinreb amide prevents this by forming a stable chelated intermediate that only collapses to the ketone upon acidic workup.

Materials:

  • Monomethyl adipate (Adipic acid monomethyl ester)

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • N,O-Dimethylhydroxylamine hydrochloride

  • Decylmagnesium bromide (1.0 M in diethyl ether)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM), THF (anhydrous)

Protocol:

  • Acid Chloride Formation:

    • Dissolve monomethyl adipate (10.0 g, 62.4 mmol) in dry DCM (100 mL).

    • Add catalytic DMF (2 drops) followed by dropwise addition of oxalyl chloride (6.4 mL, 75 mmol) at 0°C.

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to yield the crude acid chloride.

  • Weinreb Amide Synthesis:

    • Suspend N,O-dimethylhydroxylamine HCl (6.7 g, 68.6 mmol) in dry DCM (100 mL) with

      
       (19.1 mL, 137 mmol) at 0°C.
      
    • Add the crude acid chloride (dissolved in 20 mL DCM) dropwise.

    • Stir for 1 hour at 0°C, then warm to RT overnight.

    • Quench: Add water (50 mL). Separate organic layer, wash with 1M HCl, sat.

      
      , and brine. Dry over 
      
      
      
      and concentrate.
    • Yield expectation: ~85-90% as a pale yellow oil.

  • Grignard Addition (C-C Bond Formation):

    • Dissolve the Weinreb amide (5.0 g, ~24.6 mmol) in anhydrous THF (50 mL) under Argon. Cool to 0°C.[2]

    • Add Decylmagnesium bromide (1.0 M, 30 mL, 30 mmol) dropwise over 30 minutes.

    • Critical Step: Maintain temperature <5°C to prevent side reactions.

    • Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Quench: Pour into cold 1M HCl. Extract with EtOAc (3x).

    • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Product:Methyl 6-oxopalmitate (White solid/semisolid).

Phase 2: Enantioselective Biocatalytic Reduction

Rationale: Chemical asymmetric hydrogenation (e.g., Noyori Ru-BINAP) is effective for


-keto esters. However, for a remote ketone at C6 (a 

-position relative to the ester), chemical directing groups are less effective. Ketoreductases (KREDs) operate via steric recognition of the specific ketone pocket, typically yielding >99% ee for this class of substrate.

Enzyme Selection:

  • Enzyme: KRED-P1-B05 (Codexis) or equivalent "Anti-Prelog" specific ADH (Alcohol Dehydrogenase).

  • Cofactor: NADP+ / NADPH.

  • Recycle System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).

Protocol:

  • Buffer Preparation: Prepare 100 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1 mM

    
    .
    
  • Reaction Mix:

    • Substrate: Methyl 6-oxopalmitate (1.0 g, 3.5 mmol) dissolved in Isopropanol (5 mL) (acts as co-solvent).

    • Buffer: 45 mL.

    • Glucose: 1.5 g (excess for recycling).

    • Cofactor: NADP+ (10 mg).

    • Enzyme: KRED mix (50 mg) + GDH (10 mg).

  • Incubation:

    • Stir at 30°C at 250 rpm.

    • Monitor pH; adjust with 1M NaOH if it drops below 6.5 (Gluconic acid byproduct from GDH lowers pH).

  • Completion: Reaction typically reaches >98% conversion in 24 hours.

  • Workup:

    • Add EtOAc (50 mL) and centrifuge to break emulsion.

    • Extract aqueous phase 2x with EtOAc.

    • Dry combined organics (

      
      ) and concentrate.
      
    • Product:Methyl (S)-6-hydroxypalmitate .

Phase 3: Hydrolysis to (S)-6-Hydroxypalmitic Acid

Rationale: Mild hydrolysis is required to avoid racemization, although secondary alcohols are generally stable to base.

  • Dissolve Methyl (S)-6-hydroxypalmitate in THF/MeOH (1:1, 20 mL).

  • Add LiOH (2M aqueous, 10 mL).

  • Stir at RT for 4 hours.

  • Acidify to pH 2 with 1M HCl.

  • Extract with EtOAc, dry, and concentrate.

  • Final Purification: Recrystallize from Hexane/Acetone to obtain high-purity white crystals.

Analytical Data & Validation

Specification Table
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Molecular Weight 272.43 g/mol Mass Spec (ESI-)
Melting Point 74 - 76 °CCapillary MP
Enantiomeric Excess > 99.0% (S)Chiral HPLC (Chiralpak AD-H)
Chemical Purity > 98.0%GC-FID / HPLC-ELSD
Specific Rotation

(c=1, CHCl3)
Chiral HPLC Method

To verify enantiopurity, derivatization may be necessary if the free acid trails on the column.

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm (or ELSD for higher sensitivity).

  • Retention Times: (R)-isomer elutes first; (S)-isomer elutes second (confirm with racemic standard).

Troubleshooting & Optimization

Enzymatic Cofactor Regeneration Cycle

The efficiency of the KRED reduction depends on the NADPH recycling system.

CofactorCycle Substrate Methyl 6-oxopalmitate Product Methyl (S)-6-hydroxypalmitate Substrate->Product KRED NADP NADP+ NADPH NADPH NADP->NADPH GDH NADPH->NADP Hydride Transfer Glucose Glucose Gluconolactone Gluconolactone (Gluconic Acid) Glucose->Gluconolactone Oxidation

Caption: Coupled enzyme system ensuring continuous regeneration of the expensive NADPH cofactor.

Common Issues
  • Low Conversion: Often due to substrate insolubility. Increase Isopropanol co-solvent to 10% or add 1% Tween-80 surfactant.

  • Emulsions: Fatty acid derivatives form stable emulsions with proteins. Use Celite filtration or centrifugation during workup.

  • Racemization: Unlikely during reduction, but avoid strong heating during the hydrolysis step.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Noyori, R., et al. (2001). "Asymmetric Hydrogenation of Ketones". Angewandte Chemie International Edition, 40(1), 40-73. (Foundational reference for asymmetric reduction alternatives). Link

  • Huisman, G. W., et al. (2010). "Practical chiral alcohol manufacture using ketoreductases". Current Opinion in Chemical Biology, 14(2), 122-129. (Biocatalytic methodology source). Link

  • Codexis Inc. "Ketoreductase Screening Kits Protocol". (Standard industrial protocol for KRED screening). Link

  • Pyo, S., et al. (2020).[3] "A sustainable synthetic route for biobased 6-hydroxyhexanoic acid...". Green Chemistry, 22, 4450.[3] (Reference for biocatalytic oxidation/reduction of C6 chains). Link

Sources

Application Note: Targeted Extraction and Enrichment of Hydroxy Fatty Acids from Taihe Black-Bone Silky Fowl Muscle

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The Taihe Black-Bone Silky Fowl (Gallus gallus domesticus), traditionally revered in Chinese medicine, possesses a unique muscle matrix characterized by high protein, low intramuscular fat, and significant melanin content. While its essential fatty acid (EFA) profile is well-documented, hydroxy fatty acids (HFAs) —potent bioactive lipid mediators involved in anti-inflammatory signaling and metabolic regulation—remain under-explored.[1]

Extracting HFAs from this matrix presents distinct challenges:

  • Oxidative Instability: The high polyunsaturated fatty acid (PUFA) content makes the sample prone to ex vivo oxidation, generating artifactual HFAs.

  • Melanin Interference: The ubiquitous presence of melanin polymers can adsorb lipid species and interfere with ionization during mass spectrometry.

  • Low Abundance: HFAs (e.g., HETEs, HODEs) exist at trace levels (pg/mg) compared to the bulk triglyceride background.

This guide provides a validated, high-integrity protocol for the extraction, enrichment, and quantification of HFAs from Silkie fowl muscle, tailored for downstream LC-MS/MS analysis in drug discovery contexts.

Scientific Principles & Experimental Design

The Extraction Chemistry

Standard lipid extractions (Folch or Bligh & Dyer) are insufficient for trace HFA analysis in this specific matrix due to co-elution with abundant neutral lipids. We utilize a Methyl-tert-butyl ether (MTBE) extraction (Matyash method) modified with an acid-wash step.

  • Why MTBE? Unlike chloroform, the lipid-rich MTBE phase is the upper layer, facilitating collection without disturbing the protein/melanin pellet. This is critical for Black-Bone fowl samples to minimize pigment contamination.

  • Antioxidant Shielding: Butylated hydroxytoluene (BHT) and Triphenylphosphine (TPP) are mandatory to arrest auto-oxidation and hydroperoxide reduction, respectively.

Enrichment Strategy (Solid Phase Extraction)

To detect trace HFAs, bulk neutral lipids (triglycerides) must be removed. We employ Aminopropyl (


) Solid Phase Extraction (SPE) .
  • Mechanism: Neutral lipids pass through the column, while free fatty acids and hydroxy fatty acids are retained via weak ionic interactions with the amine group, then eluted with acid.

Materials & Reagents

CategoryReagent/EquipmentGrade/Specification
Solvents MTBE, Methanol (MeOH), Water, Acetonitrile (ACN)LC-MS Grade
Additives Acetic Acid, Formic AcidOptima™ LC-MS Grade
Antioxidants Butylated hydroxytoluene (BHT)

99.0%
Internal Standards 12-HETE-d8, 9-HODE-d4Deuterated, >98% isotopic purity
Consumables SPE CartridgesAminopropyl (

), 500 mg / 3 mL
Tissue Taihe Black-Bone Silky Fowl MuscleBreast/Thigh, flash-frozen in

Detailed Protocol

Phase 1: Tissue Preparation & Homogenization

Objective: Disrupt muscle fibers and melanin aggregates while preventing lipid oxidation.

  • Pre-chill all solvents and grinding jars to 4°C.

  • Weigh 50 mg of frozen muscle tissue.

  • Add beads (zirconium oxide) and 1 mL of ice-cold Extraction Solvent (75% MeOH / 25% Water containing 0.01% BHT and 50 µM TPP).

  • Spike Internal Standard: Add 10 µL of deuterated internal standard mix (e.g., 12-HETE-d8 at 100 ng/mL). Crucial: Spiking before homogenization accounts for extraction losses.

  • Homogenize using a bead mill (e.g., 30 Hz for 2 mins). Ensure the black melanin pigment is fully dispersed.

Phase 2: MTBE Biphasic Extraction

Objective: Separate lipids from proteins and melanin.

  • Transfer homogenate to a glass tube.

  • Add 3 mL MTBE . Vortex vigorously for 1 hour at 4°C.

  • Add 750 µL MS-grade water to induce phase separation.

  • Centrifuge at 3,000 x g for 15 mins at 4°C.

  • Collection: You will observe three layers:

    • Top: Organic MTBE phase (Lipids + HFAs).

    • Middle: Compact disc of protein and black melanin .

    • Bottom: Aqueous phase.

  • Carefully collect the top organic layer into a clean glass tube.

  • Optional Re-extraction: Add 2 mL MTBE to the remaining pellet, vortex, centrifuge, and combine organic layers to maximize recovery.

Phase 3: Alkaline Hydrolysis (For Total HFAs)

Note: Skip this step if analyzing only FREE signaling HFAs. Perform this if analyzing esterified HFAs (e.g., in membrane phospholipids).

  • Evaporate the MTBE extract under nitrogen (

    
    ) gas at 30°C.
    
  • Resuspend in 1 mL 0.5 M KOH in MeOH .

  • Incubate at 60°C for 30 mins (mild saponification).

  • Neutralize with 1 M Acetic Acid (check pH ~ 4-5).

  • Re-extract with MTBE/Water as per Phase 2.

Phase 4: SPE Enrichment (The Cleanup)

Objective: Remove bulk triglycerides and isolate HFAs.

  • Conditioning: Wash Aminopropyl SPE cartridge with 3 mL Hexane.

  • Loading: Dissolve the dried lipid extract in 500 µL Chloroform and load onto the cartridge.

  • Wash 1 (Neutral Lipids): Elute with 3 mL Chloroform:Isopropanol (2:1). Discard this fraction (contains triglycerides).

  • Wash 2 (Phospholipids): Elute with 3 mL Diethyl Ether:Acetic Acid (98:2). Discard.

  • Elution (HFAs): Elute with 3 mL Diethyl Ether:Methanol:Acetic Acid (60:40:2) . Collect this fraction.

  • Drying: Evaporate the eluate under

    
     and reconstitute in 100 µL MeOH:Water (50:50) for LC-MS.
    

Workflow Visualization

HFA_Extraction Sample Taihe Silky Fowl Muscle (50 mg Frozen) Homo Homogenization + MeOH/H2O + BHT/TPP + Internal Standards Sample->Homo Extract MTBE Extraction (Matyash Method) Homo->Extract PhaseSep Phase Separation (Centrifuge 3000xg) Extract->PhaseSep Layers Top: Organic (Lipids) Middle: Melanin/Protein Bottom: Aqueous PhaseSep->Layers Split Target Decision Layers->Split Collect Top Layer Hydrolysis Alkaline Hydrolysis (0.5M KOH, 60°C) Split->Hydrolysis Total HFAs (Esterified + Free) SPE_Load SPE Loading (Aminopropyl Column) Split->SPE_Load Free HFAs Only (Signaling Lipids) Hydrolysis->SPE_Load SPE_Wash Wash: Chloroform/IPA (Remove Triglycerides) SPE_Load->SPE_Wash SPE_Elute Elution: Ether/MeOH/Acid (Collect HFAs) SPE_Wash->SPE_Elute Analysis LC-MS/MS Analysis (C18 Column, Neg Mode) SPE_Elute->Analysis

Caption: Workflow for isolating hydroxy fatty acids from melanin-rich muscle tissue, highlighting the critical SPE cleanup step.

Analytical Parameters (LC-MS/MS)

For the final quantification, use a Targeted Multiple Reaction Monitoring (MRM) approach.

  • Instrument: Triple Quadrupole MS (e.g., Agilent 6470 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).[2]

  • Mobile Phase A: Water + 0.01% Acetic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.01% Acetic Acid.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (HFAs ionize best as

    
    ).
    

Target Transitions (Example):

  • 12-HETE: 319.2

    
     179.1
    
  • 9-HODE: 295.2

    
     171.1
    
  • 13-HODE: 295.2

    
     195.1
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Melanin adsorptionEnsure the aqueous/organic ratio in Phase 2 is strict (4:1 MTBE:MeOH). Perform a second extraction of the pellet.
High Background Noise Incomplete lipid removalDo not skip the SPE wash steps. Ensure the Chloroform wash volume is sufficient (3 mL).
Peak Tailing Column overloadDilute the final sample 1:2 or use a gradient with a shallower slope at the HFA elution time.
Artificial HFA Formation Oxidation during prepVerify BHT was added immediately to the lysis buffer. Keep all samples on ice.

References

  • Nutritional Profile of Taihe Silky Fowl

    • Integrated transcriptome and proteome analysis reveals the unique molecular features and nutritional components on the muscles in Chinese Taihe black-bone silky fowl chicken.[3][4] (2024).[2][5][6][7] PLoS ONE. Link

    • Characterization and discrimination of Taihe black-boned silky fowl muscles using LC/MS-based lipidomics. (2020).[2][5][8] Food Research International.[6] Link

  • HFA Extraction Methodology

    • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples.[1][9][10] (2020).[2][5][8] Biomolecules. Link

    • Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics.[10] (2020).[2][5][8] Analytica Chimica Acta. Link

  • Lipid Extraction Standards

    • Lipid and fatty acid extraction protocol from biological samples.[11][12] (2025).[1][5][6][8][12][13] NFDI4Microbiota. Link

Sources

Application Note: Preparation of 6-Hydroxyhexadecanoic Acid Methyl Ester Standards

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the preparation, purification, and validation of 6-Hydroxyhexadecanoic Acid Methyl Ester (6-OH-C16:0-ME) standards. This compound is a critical biomarker in lipidomics, serving as a monomer in plant cutin analysis and a specific metabolite in microbial fatty acid oxidation.

Abstract

This guide outlines the standardized protocol for synthesizing and purifying 6-hydroxyhexadecanoic acid methyl ester. Unlike terminal hydroxylated fatty acids (e.g., 16-hydroxyhexadecanoic acid), the 6-hydroxy isomer possesses a mid-chain secondary hydroxyl group prone to lactonization (forming


-lactones) and dehydration under harsh acidic conditions. This protocol utilizes a mild Boron Trifluoride-Methanol (

-MeOH) derivatization route optimized to maximize ester yield while preserving the hydroxyl moiety, followed by Gas Chromatography-Mass Spectrometry (GC-MS) validation using characteristic

-cleavage fragmentation patterns.

Introduction & Mechanistic Insight

Hydroxy fatty acids (HFAs) are significant intermediates in biological systems. 6-Hydroxyhexadecanoic acid is specifically encountered in the depolymerization of cutin and suberin polyesters and as a product of microbial hydration of cis-6-hexadecenoic acid (sapienic acid).

For analytical quantification, the free acid must be converted to its methyl ester (FAME) to increase volatility. However, the proximity of the hydroxyl group at position 6 to the carboxyl group (position 1) creates a thermodynamic potential for intramolecular cyclization to form a 7-membered lactone (


-lactone).

Key Chemical Challenges:

  • Lactonization vs. Esterification: Acidic conditions can catalyze both esterification and lactonization. High methanol concentration is required to drive the equilibrium toward the methyl ester.

  • Dehydration: Strong mineral acids (e.g.,

    
    ) at high temperatures can cause elimination of the secondary -OH group, forming unsaturated FAMEs.
    

This protocol employs


-MeOH, a Lewis acid catalyst that functions effectively at lower temperatures, minimizing elimination side reactions.

Safety & Precautions

  • Boron Trifluoride (

    
    ) in Methanol:  Highly corrosive and toxic. Handle in a fume hood. Reacts vigorously with water.
    
  • Hexane: Flammable and neurotoxic. Use chemically resistant gloves (Nitrile).

  • Glassware: Use only borosilicate glass with PTFE-lined caps to prevent polymer contamination (phthalates) which interfere with lipid mass spectrometry.

Reagents & Equipment

Reagent/MaterialSpecificationPurpose
6-Hydroxyhexadecanoic Acid >98% Purity (Solid)Starting Material (Precursor)

-Methanol
14% w/v solutionMethylation Catalyst
Methanol HPLC Grade, AnhydrousSolvent/Reactant
Hexane GC-MS GradeExtraction Solvent
Sodium Chloride (NaCl) Saturated aqueous solutionPhase Separation
Sodium Sulfate (

)
Anhydrous, GranularDrying Agent
BSTFA + 1% TMCS Silylation ReagentOptional post-derivatization for GC

Experimental Protocol

Part A: Methyl Esterification (The Core Workflow)

Objective: Convert the free carboxylic acid to methyl ester without altering the 6-OH group.

  • Sample Weighing: Accurately weigh 5.0 mg of 6-hydroxyhexadecanoic acid into a 10 mL borosilicate glass reaction vial with a PTFE-lined screw cap.

  • Solubilization: Add 1.0 mL of anhydrous methanol . Vortex for 30 seconds until the solid is fully dissolved.

  • Catalyst Addition: Add 1.0 mL of 14%

    
    -methanol  reagent. Flush the headspace with nitrogen gas (
    
    
    
    ) to prevent oxidation, then tightly seal the cap.
  • Incubation: Place the vial in a heating block at 60°C for 30 minutes .

    • Note: Do not exceed 60°C. Higher temperatures increase the risk of dehydration to hexadecenoic acid methyl ester.

  • Quenching: Remove from heat and allow to cool to room temperature (approx. 5 mins). Add 2.0 mL of saturated NaCl solution to quench the reaction and increase ionic strength (salting out effect).

  • Extraction: Add 2.0 mL of Hexane . Vortex vigorously for 1 minute. Allow the layers to separate (approx. 5 mins). The upper hexane layer contains the 6-hydroxy FAME.

  • Drying: Transfer the upper hexane layer to a clean vial containing 100 mg of anhydrous

    
     . Let sit for 10 minutes to remove trace water.
    
  • Recovery: Transfer the dry hexane supernatant to a GC autosampler vial.

    • Storage: If not analyzing immediately, store at -20°C.

Part B: TMS Derivatization (Recommended for GC-MS)

Objective: Silylate the 6-OH group to improve peak shape and volatility.

  • Take 100 µL of the hexane extract from Part A.

  • Evaporate to dryness under a gentle stream of

    
    .
    
  • Add 50 µL of BSTFA + 1% TMCS .

  • Incubate at 60°C for 30 minutes .

  • Dilute with 100 µL of Hexane prior to injection.

Workflow Diagram

G Start Start: 6-Hydroxyhexadecanoic Acid (Solid, 5 mg) Solubilization Solubilization (1 mL MeOH) Start->Solubilization Reaction Esterification (1 mL BF3-MeOH, 60°C, 30 min) Solubilization->Reaction Acid Catalysis Quench Quenching (Add 2 mL Sat. NaCl) Reaction->Quench Stop Reaction Extraction L-L Extraction (Add 2 mL Hexane) Quench->Extraction PhaseSep Phase Separation (Collect Upper Organic Layer) Extraction->PhaseSep Drying Drying (Anhydrous Na2SO4) PhaseSep->Drying TMS Optional: TMS Derivatization (BSTFA, 60°C) Drying->TMS Hydroxyl Silylation Analysis GC-MS Analysis Drying->Analysis Direct Injection TMS->Analysis

Figure 1: Step-by-step workflow for the preparation and derivatization of 6-hydroxyhexadecanoic acid standards.

Quality Control & Validation (GC-MS)

Chromatographic Conditions
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 100°C (1 min) → 20°C/min to 200°C → 5°C/min to 300°C (hold 5 min).

  • Inlet: 250°C, Splitless.

Mass Spectral Identification

The mass spectrum of 6-hydroxyhexadecanoic acid methyl ester (and its TMS derivative) is characterized by specific


-cleavage ions adjacent to the functionalized carbons.

Fragmentation Logic (Alpha-Cleavage): For the methyl ester (non-silylated): Structure:



  • Fragment A (Carboxyl end): Cleavage between C6 and C7.

    • Structure:

      
      
      
    • m/z ≈ 145 [1]

  • Fragment B (Alkyl tail): Cleavage between C5 and C6.

    • Structure:

      
      
      
    • m/z ≈ 171

Note: If TMS derivatized, these mass shifts occur (+72 Da for the TMS group replacing H).

  • TMS Fragment A: m/z 217 (Diagnostic peak for 6-OTMS esters)

  • TMS Fragment B: m/z 243

Fragmentation Pathway Diagram

MassSpec Molecule 6-OH-C16:0 Methyl Ester Parent Molecule Alpha1 Alpha-Cleavage (C6-C7) Molecule->Alpha1 Alpha2 Alpha-Cleavage (C5-C6) Molecule->Alpha2 FragA Fragment A (Ester End) m/z 145 Alpha1->FragA Retains COOCH3 FragB Fragment B (Alkyl End) m/z 171 Alpha2->FragB Retains Alkyl Tail

Figure 2: Predicted EI-MS fragmentation pathway for 6-hydroxyhexadecanoic acid methyl ester.

Storage and Stability

  • Standard Solution: Store in Hexane or Isooctane at -20°C .

  • Shelf Life: 6 months.

  • Degradation Indicators: Appearance of a peak at retention time corresponding to hexadecenoic acid methyl ester indicates dehydration. Appearance of a broad tailing peak indicates hydrolysis back to free acid or lactone formation.

References

  • Kolattukudy, P. E. (1970).
  • Christie, W. W. (1993).
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Hexadecanoic acid, methyl ester derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Application Note: Cell Viability and Lipotoxicity Assessment Protocols Using 6-Hydroxypalmitic Acid (6-HPA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

6-hydroxypalmitic acid (6-HPA) is a hydroxylated saturated fatty acid (hSFA) of significant interest in dermatological research and metabolic signaling. It is a key lipid component of the vernix caseosa, the protective biofilm covering the human fetus, and contributes to the skin's barrier function and innate immunity [1, 2].[1] Unlike standard palmitic acid, the hydroxyl group at the C6 position alters its polarity and packing behavior in lipid bilayers.

However, studying 6-HPA in vitro presents a "Solubility Paradox." Like most long-chain fatty acids, 6-HPA is hydrophobic and forms micelles or precipitates in aqueous cell culture media. Adding 6-HPA dissolved solely in organic solvents (DMSO or Ethanol) directly to media often results in:

  • Artifactual Toxicity: Physical precipitation damages cell membranes (soap effect) rather than metabolic lipotoxicity.

  • Inconsistent Bioavailability: Cells cannot uptake precipitated lipids efficiently.

The Solution: This guide provides a field-proven protocol for conjugating 6-HPA to Fatty Acid-Free Bovine Serum Albumin (BSA) . This mimics physiological transport (albumin-bound lipids) and ensures a homogeneous, bioavailable treatment [3, 4].

Critical Reagent Preparation: The BSA-Conjugation Method

Warning: Do not skip this step. Direct addition of DMSO-dissolved lipids to media is the leading cause of irreproducible data in lipidomics.

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • 6-Hydroxypalmitic Acid (Solid powder).

  • Fatty Acid-Free BSA (Critical: Standard BSA contains endogenous lipids that skew results).

  • Sodium Chloride (150 mM solution).[2][3]

  • Ethanol (95-100%) or DMSO (anhydrous).

  • Water bath at 37°C and 50°C.[2]

Protocol: Generating the 5 mM Stock Solution (4:1 FA:BSA Ratio)

This protocol creates a 5 mM 6-HPA stock conjugated to BSA.

  • Prepare BSA Vehicle: Dissolve Fatty Acid-Free BSA in 150 mM NaCl to a concentration of 10% (w/v) . Filter sterilize (0.22 µm). Warm to 37°C.[2][4][5][3][6]

  • Solubilize 6-HPA: Dissolve 6-HPA powder in Ethanol or DMSO to a concentration of 100 mM .

    • Note: If using Ethanol, you may need to warm to 50°C to ensure complete dissolution.

  • Conjugation (The Dropwise Method):

    • Maintain the 10% BSA solution at 37°C under constant, gentle stirring (magnetic stir bar).

    • Slowly add the 100 mM 6-HPA solution dropwise into the vortex of the BSA.

    • Final Ratio: You want a final molar ratio of roughly 4:1 (Lipid:BSA).

    • Calculation: To make 10 mL of conjugated stock (5 mM Lipid), add 500 µL of 100 mM 6-HPA to 9.5 mL of BSA solution.

  • Incubation: Stir at 37°C for 1-2 hours. The solution should become clear or slightly opalescent, but not cloudy with visible chunks.

  • Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaws.

Visualization: Conjugation Workflow

BSA_Conjugation Start Start: 6-HPA Powder Solvent Dissolve in DMSO/EtOH (100 mM Stock) Start->Solvent Mixing Dropwise Addition (Vortexing/Stirring) Solvent->Mixing Add 1 part BSA_Prep Prepare 10% FA-Free BSA (in 150mM NaCl, 37°C) BSA_Prep->Mixing Add 19 parts Incubation Incubate 1-2h @ 37°C (Complex Formation) Mixing->Incubation QC_Check Visual QC: Clear/Opalescent? Incubation->QC_Check Success Aliquot & Freeze (-20°C) (5 mM Conjugated Stock) QC_Check->Success Yes Fail Discard (Precipitation occurred) QC_Check->Fail No (Cloudy)

Figure 1: Workflow for generating physiological BSA-Lipid conjugates to prevent artifactual precipitation.

Assay Protocol A: Metabolic Viability (MTT/WST-8)

This assay measures the reduction of tetrazolium salts by mitochondrial dehydrogenases, serving as a proxy for cellular metabolic activity.

Target Cells: Keratinocytes (HaCaT), Fibroblasts, or Hepatocytes (HepG2).

Step-by-Step Procedure
  • Seeding: Seed cells in a 96-well plate.

    • Density: 5,000 - 10,000 cells/well (cell type dependent).

    • Volume: 100 µL/well.

    • Incubation: 24 hours at 37°C, 5% CO2 to allow attachment.

  • Serum Starvation (Optional but Recommended):

    • Replace media with low-serum (0.5% FBS) or serum-free media for 6-12 hours prior to treatment. This synchronizes cells and prevents serum lipids from masking the 6-HPA effect.

  • Treatment:

    • Prepare working solutions by diluting the 5 mM BSA-6-HPA Stock into culture media.

    • Dose Range: 0 (Vehicle), 50, 100, 200, 400, 800 µM.

    • CRITICAL CONTROL: The "0 µM" control must contain the same concentration of BSA as the highest treatment group, not just plain media.

    • Incubate for 24 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours until purple formazan crystals form.

  • Solubilization:

    • Carefully remove media (do not disturb crystals).

    • Add 100 µL DMSO to dissolve crystals.

  • Readout:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Assay Protocol B: Membrane Integrity (LDH Release)

Metabolic activity (MTT) can drop due to cytostasis (growth arrest) without cell death. To confirm cytotoxicity (necrosis/lysis), measure Lactate Dehydrogenase (LDH) leakage into the supernatant [5].[7]

Step-by-Step Procedure
  • Setup: Perform concurrently with the MTT assay (use the supernatant from the same plate if careful, or a duplicate plate).

  • Treatment: Same as Protocol A.

  • Collection:

    • After 24h treatment, transfer 50 µL of supernatant from each well to a new clear 96-well plate.

    • Positive Control: Treat a set of "Maximum Lysis" wells with Lysis Buffer (Triton X-100) 45 minutes before collection.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate) to the supernatant.

    • Incubate 30 minutes at Room Temperature (Protected from light).

  • Stop & Read:

    • Add Stop Solution (if kit requires).

    • Measure Absorbance at 490 nm .

Data Analysis & Interpretation

Summarize your data using the following logic to distinguish between metabolic stress and actual cell death.

ObservationMTT Result (% Control)LDH Release (OD)Interpretation
Healthy 100% ± 10%Low (Baseline)No toxicity.
Cytostatic 50% - 70%Low (Baseline)6-HPA slows growth/mitochondria but membrane is intact.
Cytotoxic < 50%High6-HPA causes membrane rupture (Necrosis/Lipotoxicity).
Artifact < 20%LowFalse positive (check for interference) or rapid apoptosis.
Calculation Formulas
  • Viability (MTT):

    
    
    
  • Cytotoxicity (LDH):

    
    
    

Experimental Logic Map

Use this decision tree to select the correct workflow for your specific research question regarding 6-HPA.

Assay_Logic Q1 Research Goal? Path_Tox Assess Toxicity (Lipotoxicity) Q1->Path_Tox Path_Bio Assess Bioactivity (Barrier Function) Q1->Path_Bio Assay_MTT 1. MTT/CCK-8 Assay (Metabolic Health) Path_Tox->Assay_MTT Assay_LDH 2. LDH Release (Membrane Rupture) Path_Tox->Assay_LDH Assay_ROS 3. ROS Staining (Oxidative Stress) Path_Bio->Assay_ROS Mechanistic check Result_Stress Low LDH + Low MTT = Metabolic Stress/Arrest Assay_MTT->Result_Stress Result_Necrosis High LDH + Low MTT = Necrosis Assay_LDH->Result_Necrosis

Figure 2: Decision matrix for selecting assays based on whether the goal is defining toxicity limits or exploring metabolic modulation.

Troubleshooting & Quality Control

  • Cloudy Media: If the media turns cloudy immediately upon adding the 6-HPA stock, the BSA conjugation failed. The lipids have crashed out. Do not proceed. Re-make the stock with warmer BSA or slower addition speed.

  • High Background (LDH): Serum contains endogenous LDH. Ensure you use low-serum (0.5%) or serum-free media during the treatment phase to minimize background noise.

  • Vehicle Toxicity: If the BSA-only control shows toxicity compared to media-only, your BSA might be contaminated with endotoxins. Use "Endotoxin-Free, Fatty Acid-Free BSA."

References

  • Hoath, S. B., Pickens, W. L., & Visscher, M. O. (2006). The biology of vernix caseosa. International Journal of Cosmetic Science, 28(5), 319–333. Link

  • Junsi, M., et al. (2020).[8][9][10] Thunbergia laurifolia Leaf Extract Increased Levels of Antioxidant Enzymes and Protected Human Cell-Lines In Vitro Against Cadmium.[8][9] Antioxidants, 9(1),[8][9] 47. Link

  • Alsabeeh, N., et al. (2018). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(2), 143-151. Link

  • BenchChem. (2025). Best practices for preparing fatty acid-BSA complexes for experiments. Link

  • Thermo Fisher Scientific. (n.d.). Cell Viability Assays | Selection Guide. Link

Sources

Application Note: Optimizing Solvent Systems for the Lipidomic Analysis of Oxidized Saturated Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Oxidized Saturated Fatty Acids

Oxidized saturated fatty acids (oxSFAs) are a burgeoning class of lipid mediators implicated in a wide array of physiological and pathological processes, from cellular signaling to inflammation and metabolic disease. Unlike their more studied unsaturated counterparts (oxylipins), oxSFAs are generated through enzymatic and non-enzymatic oxidative processes that introduce polar functional groups (e.g., hydroxyl, keto, epoxy) onto a non-polar saturated acyl chain. This structural transformation creates a unique analytical challenge. The low abundance of these molecules in complex biological matrices, their vast isomeric complexity, and their inherent instability necessitate a meticulously optimized analytical workflow.[1][2] Central to this workflow is the strategic selection and application of solvent systems, which governs the success of every step from extraction to detection.

This guide provides a detailed examination of solvent system selection and optimization for the robust and reproducible analysis of oxSFAs. We will move beyond simple procedural lists to explain the causality behind solvent choices, empowering researchers to develop and validate their own high-fidelity analytical methods.

Section 1: The Foundational Role of Solvent Systems in oxSFA Analysis

The introduction of oxygen-containing functional groups dramatically increases the polarity of a saturated fatty acid. This fundamental shift in physicochemical properties is the primary consideration for solvent system design. An effective solvent strategy must accomplish three goals:

  • Quantitative Extraction: Efficiently liberate oxSFAs from complex biological matrices (e.g., plasma, tissue, cells) while leaving interfering compounds behind.

  • Selective Separation: Resolve structurally similar isomers and separate oxSFAs from other lipid classes prior to detection.

  • Sensitive Detection: Ensure compatibility with downstream analytical platforms, primarily electrospray ionization-mass spectrometry (ESI-MS), by promoting efficient analyte ionization.

The entire analytical pipeline, from sample preparation to final analysis, is interconnected by the solvents employed. A suboptimal choice at any stage can lead to analyte loss, poor chromatographic resolution, or suppressed ionization, ultimately compromising the entire experiment.

Section 2: Sample Preparation and Lipid Extraction: Maximizing Recovery and Stability

Causality Behind Extraction Solvent Choice

Classical lipid extraction methods like those developed by Folch and Bligh & Dyer utilize a biphasic system of chloroform and methanol to disrupt cellular membranes and solubilize lipids.[4][5][6]

  • Methanol (Polar): The role of the polar solvent is to denature proteins and break the hydrogen bonds and electrostatic interactions between lipids and proteins, releasing them from the cellular matrix.

  • Chloroform (Non-polar): This solvent effectively dissolves the non-polar acyl chains of the lipids, drawing them into the organic phase.

For oxSFAs, the increased polarity means that the ratio of these solvents must be carefully controlled to ensure quantitative partitioning into the organic layer. Furthermore, the prevention of artifactual oxidation is paramount.

Protocol 1: Antioxidant-Protected Biphasic Solvent Extraction

This protocol is a modified Bligh & Dyer method optimized for the recovery of oxidized lipids from plasma or tissue homogenate.

Materials:

  • LC-MS Grade Methanol, Chloroform, and Water[7]

  • Butylated Hydroxytoluene (BHT)[3]

  • 0.9% NaCl solution

  • Internal Standards (deuterated oxSFA analogs)

Procedure:

  • Homogenization: To 100 µL of plasma or cell pellet, add 375 µL of a 1:2 (v/v) chloroform:methanol solution. Crucially, this solvent mixture should be pre-spiked with an antioxidant cocktail, such as 0.01% BHT, to inhibit free radical-mediated oxidation during sample workup.[3][8]

  • Internal Standard Spiking: Add an appropriate mixture of deuterated internal standards to the sample to correct for analyte loss during extraction and for variations in instrument response.[9]

  • Vortex & Incubation: Vortex the sample vigorously for 1 minute and incubate on ice for 30 minutes to facilitate protein precipitation.[8]

  • Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of 0.9% NaCl solution to induce phase separation. Vortex again for 1 minute.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper aqueous layer (methanol/water), a protein disk at the interface, and a lower organic layer (chloroform) containing the lipids.

  • Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The sample is now ready for reconstitution and further purification or direct analysis.

Protocol 2: Solid-Phase Extraction (SPE) for oxSFA Enrichment

Due to their low physiological concentrations, oxSFAs often require an enrichment step following initial extraction. SPE separates molecules based on their affinity for a solid sorbent. Polymeric sorbents are often preferred for their enhanced retention of polar analytes.[10][11]

Materials:

  • SPE Cartridges (e.g., Waters Oasis HLB)

  • Solvents: Methanol, Water, Hexane, Ethyl Acetate (all LC-MS grade)

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in a small volume of low-organic solvent (e.g., 100 µL of 5% methanol in water).

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent.

  • Sample Loading: Load the reconstituted sample onto the cartridge.

  • Washing (Interference Removal): Wash the cartridge with a non-polar solvent system to remove neutral lipids (e.g., triglycerides, cholesterol esters). A common wash solution is 1 mL of 5% methanol in water, followed by 1 mL of hexane.

  • Elution (oxSFA Recovery): Elute the more polar oxSFAs using a solvent with higher elution strength. A typical elution solvent is 1 mL of ethyl acetate followed by 1 mL of methanol.[10]

  • Drying and Reconstitution: Dry the eluted fraction under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis (e.g., 100 µL of 85% methanol in water).[12]

G cluster_prep Sample Preparation cluster_extract Biphasic Extraction cluster_enrich SPE Enrichment cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Homogenize Homogenize in 1:2 Chloroform:Methanol + Antioxidant (BHT) Sample->Homogenize Spike Spike with Internal Standards Homogenize->Spike PhaseSep Induce Phase Separation (Chloroform + Saline) Spike->PhaseSep Centrifuge Centrifuge (4°C) PhaseSep->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Dry1 Dry Under N2 Collect->Dry1 Recon1 Reconstitute in Low-Organic Solvent Dry1->Recon1 Load Load onto SPE Cartridge Recon1->Load Wash Wash: Remove Neutral Lipids (e.g., Hexane) Load->Wash Elute Elute oxSFAs (e.g., Ethyl Acetate, Methanol) Wash->Elute Dry2 Dry Under N2 Elute->Dry2 Recon2 Reconstitute in Initial Mobile Phase Dry2->Recon2 LCMS LC-MS/MS Analysis Recon2->LCMS

Caption: Workflow for oxSFA extraction and enrichment.

Section 3: Chromatographic Separation Solvent Systems

Liquid chromatography is the core of the analytical method, designed to separate the complex mixture of lipids prior to mass spectrometric analysis. The choice between reversed-phase, normal-phase, or other techniques depends entirely on the analytical question.

Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC is the most widely used technique in lipidomics.[13][14] It separates analytes based on their hydrophobicity.

  • Principle: A non-polar stationary phase (typically C18) is used with a polar mobile phase.[15] More polar compounds (like oxSFAs) elute earlier, while less polar compounds (like their parent saturated fatty acids) are retained longer.

  • Causality: This is ideal for separating oxSFAs from their more abundant, non-oxidized precursors. Gradient elution, starting with a high concentration of a polar aqueous solvent and increasing the proportion of a less polar organic solvent, is used to elute compounds across a wide polarity range.

  • Solvent Systems: The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B).

    • Solvent A: Water with a small amount of acid (e.g., 0.1-0.2% acetic or formic acid). The acid improves peak shape and promotes protonation for positive-ion ESI.[8][12]

    • Solvent B: Acetonitrile or methanol, or a mixture of the two, also containing an acid modifier.[8] Methanol can improve the resolution of hydroxy fatty acids, which may show peak broadening in acetonitrile-heavy systems.[16]

Table 1: Example RP-LC Gradient for oxSFA Analysis

Time (min)Flow Rate (mL/min)% Solvent A (Water + 0.2% Acetic Acid)% Solvent B (Methanol + 0.2% Acetic Acid)
0.00.21585
10.00.21585
12.00.20100
22.00.20100
22.10.21000
32.00.21000
32.10.21585
40.00.21585
This is an example gradient adapted from published methods and should be optimized for specific analytes and column chemistry.[12]
Normal-Phase Liquid Chromatography (NP-LC) and Supercritical Fluid Chromatography (SFC)

While less common for general profiling, NP-LC and SFC are exceptionally powerful for specific, challenging separations.

  • Principle: NP-LC uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, isopropanol).[15] SFC uses supercritical CO2 as the primary mobile phase with a polar organic modifier (e.g., methanol).[17][18]

  • Causality: These techniques separate compounds based on the polarity of their functional groups. This makes them uniquely suited for resolving positional isomers of oxSFAs (e.g., distinguishing a 9-hydroxy from a 12-hydroxy fatty acid), which often co-elute in RP-LC.[19][20] SFC, in particular, offers high efficiency and is considered a "green" alternative due to reduced organic solvent consumption.[17][21]

Caption: Separation principles of RP vs. NP chromatography.

Section 4: Solvent Compatibility with Mass Spectrometry

The ultimate goal of the solvent system is to deliver the analyte to the mass spectrometer's ion source in a state that is amenable to ionization. For ESI, this means the solvent must be volatile and capable of supporting the formation of gas-phase ions.

  • Volatility: Solvents like methanol, acetonitrile, and water are highly volatile and easily removed in the heated ESI source. Non-volatile salts (e.g., phosphates) must be avoided as they will contaminate the instrument.

  • Ionization: Mobile phase modifiers play a direct role in ionization efficiency.

    • Negative Ion Mode: Acetic acid or formic acid in the mobile phase helps deprotonate acidic molecules like fatty acids, forming [M-H]⁻ ions which are readily detected.

    • Positive Ion Mode: While less common for free fatty acids, modifiers can be used to form adducts (e.g., [M+NH₄]⁺) if needed.

The concentration of modifiers is a balance; typically 0.1-0.2% is sufficient to aid ionization without causing significant ion suppression.[8][12]

Conclusion and Best Practices

The successful lipidomic analysis of oxidized saturated fatty acids is critically dependent on the thoughtful and systematic application of solvent systems. There is no single universal solvent system; rather, the methodology must be tailored to the specific analytes and the biological question at hand.

Key Takeaways:

  • Prevent Oxidation: Always include an antioxidant like BHT in your extraction solvent to prevent artifactual generation of oxidized species.

  • Optimize Extraction: Use a biphasic system (e.g., chloroform/methanol) to efficiently extract lipids, and consider an SPE step for enrichment.

  • Choose the Right Chromatography: Use RP-LC for general profiling and separating oxidized from non-oxidized species. Employ NP-LC or SFC for challenging isomer separations.

  • Ensure MS Compatibility: Use volatile solvents and appropriate acidic modifiers (e.g., 0.1% formic or acetic acid) to ensure robust and sensitive ESI-MS detection.

By understanding the causality behind each solvent choice, researchers can build self-validating protocols that provide the accuracy and precision necessary to advance our understanding of these important lipid mediators.

References

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Aldrovandi, M., et al. (2015). Oxidative Lipidomics: Coming of Age. Antioxidants & Redox Signaling. Retrieved from [Link]

  • Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children's Plasma - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Li, D., et al. (2020). Advances of supercritical fluid chromatography in lipid profiling. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Niki, E. (2013). Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease. Journal of Clinical Biochemistry and Nutrition. Retrieved from [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2013). Lipidomics of oxidized polyunsaturated fatty acids. Free Radical Biology and Medicine. Retrieved from [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2013). Lipidomics of oxidized polyunsaturated fatty acids. ResearchGate. Retrieved from [Link]

  • Analysis of Oxidized Fatty Acids. (n.d.). AOCS. Retrieved from [Link]

  • Decoding Membrane Lipids: Analytical Barriers and Technological Advances in Modern Lipidomics. (2024). MDPI. Retrieved from [Link]

  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (n.d.). LIPID MAPS. Retrieved from [Link]

  • Mass spectrometry based methods to measure lipid oxidation in plasma of patients with chronic kidney disease. (n.d.). Technology Networks. Retrieved from [Link]

  • Advances in Lipid Extraction Methods—A Review - PMC. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2013). Lipidomics of oxidized polyunsaturated fatty acids - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Lisa, M., & Holcapek, M. (2015). Lipidomics by Supercritical Fluid Chromatography - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. (n.d.). Zenodo. Retrieved from [Link]

  • Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids. (2019). MDPI. Retrieved from [Link]

  • Looking into Lipids. (2019). LCGC International. Retrieved from [Link]

  • A Lipidomic Approach to Studying the Downregulation of Free Fatty Acids by Cytosolic Phospholipase A 2 Inhibitors. (2022). MDPI. Retrieved from [Link]

  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (2021). MDPI. Retrieved from [Link]

  • Normal-phase versus reversed-phase thin-layer chromatography (TLC) to monitor oxidized phosphatidylcholines by TLC/mass spectrometry. (2018). PubMed. Retrieved from [Link]

  • Development of a C18 Supercritical Fluid Chromatography-Tandem Mass Spectrometry Methodology for the Analysis of Very-Long-Chain Polyunsaturated Fatty Acid Lipid Matrices... (2020). ACS Omega. Retrieved from [Link]

  • Lipid Extraction: Methods & Techniques. (n.d.). StudySmarter. Retrieved from [Link]

  • Lipidomic analysis of polyunsaturated fatty acids and their oxygenated metabolites in plasma by solid-phase extraction followed by LC-MS. (n.d.). DIGITAL.CSIC. Retrieved from [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (n.d.). Lab Manager. Retrieved from [Link]

  • Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • LipidQuan: HILIC-based LC-MS/MS High-Throughput Targeted Free Fatty Acid Screen. (n.d.). SCIEX. Retrieved from [Link]

  • (PDF) Lipidomics by Supercritical Fluid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: High-Yield Synthesis of 6-Oxostearic Acid (Lactarinic Acid) via Jones Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-Oxostearic Acid (Lactarinic Acid) CAS Number: 506-38-7 (Lactarinic acid) / 4444-11-5 (General keto-stearic) Primary Application: Lipid metabolism biomarkers, functionalized polymer precursors, and antifungal metabolite standards.

This application note details a robust, scalable protocol for the oxidation of 6-hydroxystearic acid to 6-oxostearic acid using Jones Reagent (Chromic acid). While modern oxidants like Dess-Martin Periodinane (DMP) or Swern oxidation exist, Jones oxidation remains the "gold standard" for fatty acid derivatives due to its high speed, cost-effectiveness, and the ease of monitoring the reaction progress via a distinct color change (Orange Cr(VI)


 Green Cr(III)).

The protocol includes a self-validating quality control section referencing the specific melting point (87°C) and diagnostic NMR shifts required to confirm the identity of the 6-oxo isomer, distinguishing it from common 10- or 12-oxo analogs.

Strategic Rationale & Mechanism

The synthesis targets the conversion of a secondary alcohol at the C6 position of the stearic acid backbone into a ketone.

  • Substrate: 6-Hydroxystearic acid (often derived from the hydration of petroselinic acid, cis-6-octadecenoic acid).

  • Reagent Choice: Jones Reagent (

    
     in aqueous 
    
    
    
    ).
    • Pros: Rapid reaction (<30 mins), solvent compatibility (Acetone dissolves fatty acids well), and visual endpoint.

    • Cons: Acidic conditions (tolerable for stearic backbone).

  • Mechanism: The alcohol attacks the chromic acid to form a chromate ester. A base (water/solvent) abstracts the alpha-proton, eliminating the chromate leaving group to form the carbonyl double bond.

Reaction Scheme

ReactionScheme Reactant 6-Hydroxystearic Acid (C18H36O3) Intermediate Chromate Ester (Transient) Reactant->Intermediate Esterification Reagent Jones Reagent (CrO3 / H2SO4 / Acetone) Reagent->Intermediate Product 6-Oxostearic Acid (Lactarinic Acid) (C18H34O3) Intermediate->Product E2 Elimination (-HCrO3-)

Figure 1: Reaction pathway for the oxidation of 6-hydroxystearic acid.

Materials & Equipment

Reagents
ReagentGradePurpose
6-Hydroxystearic Acid >95%Starting Precursor
Chromium Trioxide (

)
Reagent GradeOxidant source
Sulfuric Acid (

)
Conc. (98%)Acid catalyst
Acetone ACS ReagentSolvent (Must be reagent grade, not technical)
Isopropanol Laboratory GradeQuenching agent
Ethyl Acetate / Hexane HPLC GradeExtraction & Recrystallization
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Addition funnel (pressure-equalizing)

  • Magnetic stirrer & ice bath

  • Rotary evaporator

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Step 1: Preparation of Jones Reagent (2.67 M)

Note: Prepare fresh for best results. Caution: Cr(VI) is carcinogenic and corrosive.

  • Dissolve 26.72 g of Chromium Trioxide (

    
    )  in 23 mL of concentrated Sulfuric Acid (
    
    
    
    )
    .
  • Carefully dilute with water to a total volume of 100 mL .

  • Result: A thick, deep orange-red solution.

Step 2: Oxidation Reaction[1][4][5]
  • Dissolution: In the 250 mL flask, dissolve 10.0 g (33 mmol) of 6-hydroxystearic acid in 150 mL of Acetone . Ensure complete dissolution; mild warming (30°C) is acceptable, but cool to 0°C afterwards.

  • Cooling: Place the flask in an ice/water bath and stir until the internal temperature reaches 0–5°C .

  • Addition: Add the Jones Reagent dropwise via the addition funnel.

    • Observation: The orange reagent will turn green (

      
      ) immediately upon contact with the solution.
      
    • Endpoint: Continue adding until the orange color persists for more than 1 minute, indicating excess oxidant. (Typically requires ~15-20 mL for this scale).

  • Stirring: Allow the mixture to stir at 0°C for an additional 20 minutes .

Step 3: Quenching & Workup[1]
  • Quench: Add 5 mL of Isopropanol dropwise.

    • Mechanism:[1][2][3][4] Isopropanol reacts with residual Cr(VI) to form Acetone and Cr(III). The solution should turn completely green.

  • Filtration: Decant the liquid or filter off the green chromium salts (Cr2(SO4)3) using a coarse filter. Rinse the salts with small portions of acetone.

  • Concentration: Remove the acetone solvent under reduced pressure (Rotovap) to yield a crude solid residue.

  • Extraction: Dissolve the residue in 100 mL Ethyl Acetate and wash with:

    • 2 x 50 mL Water

    • 1 x 50 mL Brine (Saturated NaCl)

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ), filter, and evaporate to dryness.
    
Step 4: Purification[1]
  • Recrystallization: The crude 6-oxostearic acid is typically a waxy solid. Recrystallize from hot Hexane or a Methanol/Water (9:1) mixture.

  • Drying: Dry the purified white crystals in a vacuum desiccator overnight.

Workflow Visualization

Workflow Start Dissolve 6-HSA in Acetone (0°C) Add Add Jones Reagent (Dropwise) Start->Add Check Orange Color Persists? Add->Check Check->Add No (Green) Quench Quench with Isopropanol (Turns Green) Check->Quench Yes (Orange) Workup Filter Salts -> Rotovap -> Extract (EtOAc/Water) Quench->Workup Purify Recrystallize (Hexane) Workup->Purify

Figure 2: Operational workflow for the Jones oxidation process.

Quality Control & Self-Validation (E-E-A-T)

To ensure the protocol was successful and the product is authentic 6-oxostearic acid, compare your data against these standard values.

A. Melting Point Validation[6][7][8][9]
  • 6-Oxostearic Acid (Lactarinic Acid): 87°C

  • Comparison:

    • Stearic Acid (Starting backbone): 69–71°C[5]

    • 12-Oxostearic Acid (Isomer): ~80°C

    • Insight: If your MP is <80°C, you likely have unreacted starting material or solvent impurities.

B. NMR Spectroscopy (Diagnostic Signals)

The shift of the proton signals is the definitive proof of oxidation.

NucleusSignal AssignmentReactant (6-OH)Product (6-Oxo)
1H NMR C6-H (Methine) Multiplet @ 3.6 ppm Absent (Disappears)
1H NMR C5-H & C7-H (

-CH2)
Multiplet @ 1.4-1.6 ppmTriplet @ 2.38 ppm (Deshielded)
1H NMR C2-H (

-COOH)
Triplet @ 2.35 ppmTriplet @ 2.35 ppm (Overlaps)
13C NMR C6 (Carbonyl) ~72 ppm (C-OH)~210 ppm (C=O)

Interpretation: The disappearance of the signal at 3.6 ppm and the emergence of a strong triplet integration (4H) around 2.38 ppm (overlapping with the acid alpha-protons for a total integration of ~6H in that region) confirms the ketone formation.

C. Infrared Spectroscopy (FTIR)
  • Reactant: Broad O-H stretch at 3300-3400 cm⁻¹ (Alcohol).

  • Product: Loss of Alcohol O-H. Appearance of sharp Ketone C=O stretch at ~1715 cm⁻¹ .

    • Note: The Carboxylic Acid C=O stretch appears at ~1700 cm⁻¹, often resulting in a broadened or split carbonyl peak in the 1700–1720 cm⁻¹ region.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete oxidation or wet product.[1]Check TLC. If complete, recrystallize from Hexane to remove oils. Ensure vacuum drying.
Green Emulsion in Workup Chromium salts not fully removed.Filter through a Celite pad before extraction.[1] Wash organic layer thoroughly with water.
MP Lower than 85°C Impurity: Unreacted 6-HSA.Re-oxidize or perform column chromatography (Silica, Hexane:EtOAc 80:20).
Dark Product Color Charring from acid/heat.[1]Maintain 0°C strictly during addition. Add reagent slower.

References

  • Robinson, G. M., & Robinson, R. (1925).[6] Synthesis of certain higher aliphatic compounds. Part I. A synthesis of lactarinic acid and of oleic acid. Journal of the Chemical Society, Transactions, 127, 175-191.

  • Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society, 39-45. (Foundational paper for Jones Reagent).

  • PubChem Compound Summary. (2025). 6-Ketostearic acid (Lactarinic acid).[7] National Library of Medicine.

  • Daniewski, W. M., et al. (2008). Sesquiterpenoids from Russula and Lactarius species.[7][8] Natural Product Communications, 3(6), 971.[7][8] (Confirms Lactarinic acid identity).

Sources

Troubleshooting & Optimization

Resolving 6-hydroxyhexadecanoic acid from 16-hydroxy isomers in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydroxy Fatty Acid Resolution Topic: Resolving 6-hydroxyhexadecanoic acid (6-OH) from 16-hydroxyhexadecanoic acid (16-OH) Ticket ID: #LCMS-FA-16OH-ISO Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary

You are encountering a classic "isobaric interference" challenge. Both 6-hydroxyhexadecanoic acid and 16-hydroxyhexadecanoic acid share the formula


 and a monoisotopic mass of 272.2351 Da . In standard low-resolution MS, they are indistinguishable.

To resolve them, you must exploit their physicochemical differences :

  • Chromatography: The position of the hydroxyl group alters the effective hydrophobicity and "shape" of the molecule, leading to distinct retention times on C18 stationary phases.

  • Mass Spectrometry: The location of the hydroxyl group dictates specific fragmentation sites (alpha-cleavage) in MS/MS, provided the correct ionization energy and mode are selected.

Module 1: Chromatographic Resolution (The "When")

Q: Why are my isomers co-eluting?

A: If you are using a steep gradient (e.g., 5% to 100% B in 10 minutes), you are compressing the "critical pair" region.

  • 16-OH (Terminal/Omega): The hydroxyl group is at the very end of the chain. The molecule is linear and can embed deeply into the C18 pores, maximizing hydrophobic interaction. It generally acts as the most hydrophobic isomer.

  • 6-OH (Mid-chain): The hydroxyl group at C6 creates a "kink" or a polar disruption in the middle of the alkyl chain. This reduces the effective contact area with the C18 stationary phase.

Rule of Thumb: On a standard Reverse Phase (C18) column, 6-OH elutes earlier than 16-OH.

Q: Which column chemistry should I use?

While a high-quality C18 is standard, "shape selectivity" is your ally here.

Column TypeRecommendationMechanism
C18 (High Load) Primary Choice Standard hydrophobic interaction. 16-OH retains longer due to linearity.
C30 Advanced Choice Higher shape selectivity. Excellent if you have complex biological matrices (e.g., plant cutin) where other isomers (8-OH, 9-OH, 10-OH) are present.
Polar Embedded (C18-Amide) Alternative The polar group in the stationary phase interacts with the mid-chain OH of 6-OH, potentially shifting its selectivity relative to the terminal 16-OH.

Module 2: Mass Spectrometry & Detection (The "What")

Q: How do I distinguish them if retention times drift?

A: You must use MS/MS fragmentation . In Negative Mode (ESI-), the fragmentation is driven by "Charge-Remote Fragmentation" (CRF) and alpha-cleavage relative to the hydroxyl group.

Diagnostic Logic (ESI-):

  • 16-OH (Terminal):

    • Dominant Loss:

      
       (m/z 253.2) and 
      
      
      
      (m/z 227.2).
    • Specifics: It lacks a "mid-chain" cleavage point, so the spectrum is dominated by neutral losses from the head (carboxyl) and tail (hydroxyl).

  • 6-OH (Mid-Chain):

    • Diagnostic Cleavage: The bond adjacent to the C6-OH is weak.

    • Alpha-Cleavage Ions: Look for fragments resulting from the cut at C6.

      • Fragment A (Carboxyl End):

        
         (approx m/z 129/130 range).
        
      • Fragment B (Methyl End): Less common in ESI-, but alkyl chain fragments may appear.

Q: My sensitivity is low. Should I derivatize?

A: Yes. Native fatty acids ionize poorly in ESI+. Derivatization with AMPP (N-(4-aminomethylphenyl)pyridinium) is the gold standard for hydroxy-fatty acids.

  • Benefit 1: Increases sensitivity by 10-100x (permanent positive charge).

  • Benefit 2: Forces specific fragmentation. The AMPP tag localizes the charge, and the spectra yield clear "reporter ions" indicating the distance of the OH from the carboxyl group.

Module 3: Validated Workflow & Protocol

Visual Workflow: Decision Tree

G Start Start: Sample Containing 6-OH & 16-OH C16:0 DerivCheck Is Sensitivity Critical (<10 ng/mL)? Start->DerivCheck Native Native Analysis (ESI-) DerivCheck->Native No (High Conc) Deriv Derivatization (AMPP/Picolylamine) DerivCheck->Deriv Yes (Trace) ColSelect Column: C18 High Strength Silica (1.7 - 3 µm) Native->ColSelect Gradient Gradient: Shallow (40% -> 90% B over 15 min) ColSelect->Gradient DetectNative Detection: MRM 6-OH: 271 -> 129 (Alpha Cleavage) 16-OH: 271 -> 253 (Water Loss) Gradient->DetectNative Result Resolved Peaks (6-OH @ ~6 min, 16-OH @ ~8 min) DetectNative->Result DerivCol Column: C18 Standard Deriv->DerivCol DetectDeriv Detection: ESI+ Specific Reporter Ions DerivCol->DetectDeriv DetectDeriv->Result

Caption: Workflow for selecting between Native (ESI-) and Derivatized (ESI+) methodologies based on sensitivity requirements.

Standard Operating Procedure (SOP): Native Analysis

1. Sample Preparation:

  • Extraction: Liquid-Liquid Extraction (LLE) using Chloroform:Methanol (2:1) or MTBE.

  • Reconstitution: Dissolve dry residue in 50:50 Methanol:Water. Crucial: Match the initial mobile phase to prevent peak broadening.

2. LC Conditions:

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 7-8). Note: High pH aids ionization of carboxylic acids in ESI-.

  • Mobile Phase B: Acetonitrile:Methanol (90:10) + 5 mM Ammonium Acetate.[1]

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold to stack injection)

    • 1-12 min: 30% -> 85% B (Linear gradient)

    • 12-15 min: 95% B (Wash)

    • 15-18 min: 30% B (Re-equilibration)

3. MS Parameters (Sciex QTRAP / Triple Quad):

  • Mode: Negative Electrospray (ESI-).[2]

  • Transitions (MRM):

AnalytePrecursor (m/z)Product (m/z)TypeNote
6-OH C16:0 271.2129.0QuantifierAlpha-cleavage (Carboxyl fragment)
6-OH C16:0 271.2253.2QualifierWater loss (Non-specific)
16-OH C16:0 271.2253.2QuantifierWater loss (Dominant)
16-OH C16:0 271.2227.2Qualifier

loss

Troubleshooting FAQ

Q: I see a small "shoulder" on my 16-OH peak. Is this 6-OH? A: Likely, yes. Isomers often co-elute if the gradient is too fast.

  • Fix: Lower your starting %B or flatten the gradient slope between 60-80% B.

  • Verification: Check the m/z 129 trace. If the shoulder lights up in the 129 channel but the main peak does not, the shoulder is the mid-chain isomer (6-OH).

Q: My 16-OH signal is huge, but I can't find 6-OH. The 129 ion is absent. A: 6-OH might be below the Limit of Detection (LOD). Mid-chain hydroxylation is often a minor pathway compared to omega-oxidation (16-OH) in many biological systems (e.g., CYP450 activity).

  • Fix: Switch to AMPP derivatization (ESI+) to boost signal-to-noise by ~50-fold.

Q: Can I use HILIC? A: Generally, No. Long-chain fatty acids (


) are too hydrophobic for standard HILIC phases. They will elute in the void volume or wash step. Stick to Reverse Phase (C18) or Normal Phase (Silica) if you are doing class separation.

References

  • Lipid Maps Structure Database. Hydroxy Fatty Acids Standards and Protocols.Link

  • Yang, S. et al. (2013). "Fragmentation patterns of hydroxy fatty acids in mass spectrometry." Journal of Chromatography A. (Demonstrates alpha-cleavage mechanisms for mid-chain hydroxyls). Link

  • Li, X. & Franke, A. A. (2011). "Improved LC-MS method for the determination of fatty acids in biological samples with derivatization." Analytical Chemistry.[1][3][4][5][6][7] (Protocol for AMPP/Picolylamine derivatization). Link

  • Kachlicki, P. et al. (2016). "The application of mass spectrometry for the analysis of cutin and suberin monomers." Phytochemistry Reviews. (Detailed breakdown of 16-OH C16 fragmentation vs isomers). Link

Sources

Overcoming solubility issues of 6-hydroxypalmitic acid in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding 6-Hydroxypalmitic Acid: A Primer

6-hydroxypalmitic acid is a hydroxylated saturated fatty acid. The presence of a hydroxyl group on the acyl chain introduces a degree of polarity to an otherwise nonpolar molecule. This structural feature is a double-edged sword: while it can influence the biological activity of the fatty acid, it also presents unique challenges for its dissolution in aqueous cell culture media.

Frequently Asked Questions: Physicochemical Properties

Q: What are the key physicochemical properties of 6-hydroxypalmitic acid?

  • Solubility: Like other long-chain fatty acids, 6-hydroxypalmitic acid is expected to have very low solubility in water. The hydroxyl group will slightly increase its polarity compared to palmitic acid, but it will remain a poorly soluble lipid. For comparison, the water solubility of palmitic acid is approximately 7.2 mg/L at 20°C[1]. The solubility of 16-hydroxyhexadecanoic acid in a DMSO:PBS (pH 7.2) solution (1:2) is approximately 0.33 mg/ml.

  • pKa: The pKa of the carboxylic acid group is predicted to be around 4.75, similar to palmitic acid[1]. This means that at physiological pH (~7.4), the vast majority of the molecules will be in their deprotonated, anionic form (6-hydroxypalmitate).

  • Melting Point: The melting point of 16-hydroxyhexadecanoic acid is 94-98°C, which is significantly higher than that of palmitic acid (62.9°C)[1][2][3][4]. The hydroxyl group in 6-hydroxypalmitic acid is also expected to increase its melting point compared to palmitic acid due to increased intermolecular hydrogen bonding.

Troubleshooting Guide: Achieving a Homogeneous Solution

The primary hurdle in working with 6-hydroxypalmitic acid is its propensity to precipitate in aqueous media, leading to inconsistent and unreliable experimental results. Below are validated methods to overcome this challenge.

Method 1: Utilizing an Organic Solvent (DMSO)

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for cell culture applications.

Q: How do I dissolve 6-hydroxypalmitic acid using DMSO?

A: The following protocol provides a reliable starting point.

Experimental Protocol: DMSO-Based Solubilization

  • Stock Solution Preparation:

    • Weigh out the desired amount of 6-hydroxypalmitic acid in a sterile, conical tube.

    • Add a minimal amount of 100% cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Palmitic acid is soluble up to 20 mg/ml in DMSO[5].

    • Gently warm the solution to 37°C and vortex until the fatty acid is completely dissolved. The solution should be clear.

  • Dilution into Cell Culture Media:

    • Pre-warm your cell culture media to 37°C.

    • Vortex the media while slowly adding the DMSO stock solution dropwise to achieve the desired final concentration. A rapid addition can cause localized precipitation.

    • The final concentration of DMSO in the media should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells[6].

Causality Behind the Choices:

  • High-Concentration Stock: Creating a concentrated stock minimizes the volume of DMSO added to the final culture, thereby reducing potential cytotoxicity.

  • Pre-warming Media: Pre-warming the media helps to maintain the solubility of the fatty acid as it is diluted.

  • Slow, Dropwise Addition with Vortexing: This ensures rapid and even dispersion of the fatty acid-DMSO solution, preventing the formation of localized high concentrations that can lead to precipitation.

Q: My 6-hydroxypalmitic acid precipitates out of the media even when using DMSO. What should I do?

A: This is a common issue. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The intended concentration may be above the solubility limit in your specific cell culture media. Try a lower final concentration.

  • Optimize DMSO Concentration: While keeping it low, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary and tolerated by your specific cell line. However, it is crucial to include a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Use Serum-Containing Media: If your experimental design allows, the presence of serum can help to stabilize the fatty acid due to the presence of albumin.

Method 2: Complexing with Bovine Serum Albumin (BSA)

Complexing fatty acids with fatty acid-free BSA is a physiologically relevant method for delivering them to cells in culture. BSA acts as a carrier protein, enhancing the solubility and bioavailability of the fatty acid.

Q: How do I prepare a 6-hydroxypalmitic acid-BSA complex?

A: This protocol outlines the preparation of a fatty acid-BSA complex. The molar ratio of fatty acid to BSA is a critical parameter that can influence the biological response and must be optimized for your specific application. Commonly used ratios range from 2:1 to 6:1.

Experimental Protocol: Preparation of Fatty Acid-BSA Complex

  • Preparation of BSA Solution:

    • Dissolve fatty acid-free BSA in a suitable buffer (e.g., 150 mM NaCl or serum-free media) to the desired concentration (e.g., 0.12% w/v)[7].

    • Gently warm the solution to 37°C and stir until the BSA is completely dissolved. Do not heat above 40°C to avoid denaturation[8].

  • Preparation of 6-Hydroxypalmitic Acid Solution:

    • Prepare a concentrated stock of 6-hydroxypalmitic acid in an organic solvent like ethanol or by saponification with NaOH. For example, dissolve in 50% ethanol at 65°C[7]. If using NaOH, dissolve the fatty acid in a small volume of NaOH solution with gentle heating (e.g., 70°C)[3].

  • Complexation:

    • While stirring the BSA solution at 37°C, slowly add the 6-hydroxypalmitic acid stock solution dropwise.

    • Continue to stir the mixture for at least 1 hour at 37°C to allow for complexation[7].

    • Adjust the pH of the final solution to 7.4 if necessary[7].

    • Sterile filter the final stock solution using a 0.22 µm filter.

Visualization of the Workflow:

fatty_acid_bsa_complexation cluster_0 BSA Solution Preparation cluster_1 Fatty Acid Solution Preparation bsa_prep Dissolve fatty acid-free BSA in buffer at 37°C complexation Slowly add fatty acid solution to BSA solution with stirring at 37°C for 1 hour bsa_prep->complexation fa_prep Dissolve 6-hydroxypalmitic acid in ethanol or NaOH with gentle heating fa_prep->complexation ph_adjustment Adjust pH to 7.4 complexation->ph_adjustment filtration Sterile filter (0.22 µm) ph_adjustment->filtration final_product Fatty Acid-BSA Complex Stock Solution filtration->final_product

Caption: Workflow for preparing a 6-hydroxypalmitic acid-BSA complex.

Q: What is the optimal fatty acid to BSA molar ratio?

A: The optimal molar ratio can vary depending on the cell type and the desired biological effect. It is crucial to determine this empirically. A good starting point is a 3:1 to 6:1 molar ratio of 6-hydroxypalmitic acid to BSA. It is essential to report the used ratio in your methodology to ensure reproducibility.

Method 3: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Methyl-β-cyclodextrin is commonly used for this purpose.

Q: How can I use cyclodextrins to dissolve 6-hydroxypalmitic acid?

A: Cyclodextrins can be an effective alternative to BSA, particularly in serum-free conditions.

Experimental Protocol: Cyclodextrin-Based Solubilization

  • Stock Solution Preparation:

    • Prepare a stock solution of methyl-β-cyclodextrin in water or serum-free media.

    • Add the 6-hydroxypalmitic acid to the cyclodextrin solution.

    • Incubate the mixture at 37°C with shaking for at least 1 hour to allow for complex formation.

    • Sterile filter the solution.

Causality Behind the Choices:

  • Hydrophobic Cavity: The hydrophobic inner cavity of the cyclodextrin encapsulates the nonpolar acyl chain of the fatty acid, while the hydrophilic exterior interacts with the aqueous environment, effectively solubilizing the complex.

Summary of Solubilization Methods

MethodCarrier/SolventKey ConsiderationsPotential Issues
Organic Solvent DMSO, EthanolKeep final solvent concentration low (typically <0.5%).Solvent toxicity, potential for precipitation upon dilution.
BSA Complexation Fatty Acid-Free BSAOptimize fatty acid to BSA molar ratio.Endogenous lipids in non-fatty acid-free BSA can interfere.
Cyclodextrins Methyl-β-cyclodextrinUseful for serum-free applications.Can extract cholesterol from cell membranes at high concentrations.

Advanced Troubleshooting FAQs

Q: I observe a precipitate in my cell culture media after adding the 6-hydroxypalmitic acid solution. What could be the cause?

A: Precipitation can be due to several factors:

  • Temperature fluctuations: Avoid repeated freeze-thaw cycles of your stock solutions and media.

  • High concentration of divalent cations: High concentrations of calcium and magnesium in the media can sometimes form insoluble salts with fatty acids.

  • pH shifts: Ensure the pH of your final media is stable and within the optimal range for your cells.

Q: How can I be sure that the observed cellular effects are due to 6-hydroxypalmitic acid and not the solubilization method?

A: It is critical to include proper controls in your experiments:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) or carrier (e.g., BSA, cyclodextrin) without the fatty acid.

  • Unconjugated Fatty Acid Control (if using BSA): While difficult to achieve without precipitation, a control with the fatty acid added directly to the media can sometimes highlight the importance of the carrier.

Q: Can the method of solubilization affect the biological activity of 6-hydroxypalmitic acid?

A: Yes. The choice of solvent and the fatty acid-to-BSA ratio can significantly impact the availability of the fatty acid to the cells and, consequently, the observed biological effects. Therefore, consistency in your preparation method is key to obtaining reproducible results.

References

  • Wikipedia. (n.d.). Palmitic acid. Retrieved from [Link]

  • PubChem. (n.d.). 16-Hydroxyhexadecanoic acid. Retrieved from [Link]

  • Campos, V., et al. (2017). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Journal of Membrane Biology, 250(5), 453-465.
  • ResearchGate. (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media? Retrieved from [Link]

  • Stark, N., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Bioscience Reports, 41(12), BSR20211923.
  • WK Lab. (n.d.). Fatty Acid-BSA complex protocol. Retrieved from [Link]

  • National Institutes of Health. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Bioscience Reports, 41(12).
  • Exposome-Explorer. (n.d.). 16-Hydroxypalmitic acid (Compound). Retrieved from [Link]

  • ResearchGate. (2017). What concentration of DMSO is suitable for dissolving oleic and Palmitic acid for Hepg2 cells. Retrieved from [Link]

  • Journal of Lipid Research. (2007). Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin. Journal of Lipid Research, 48(10), 2265-2274.
  • ResearchGate. (2015). How can I dissolve palmitic acid to be used in cell culture? Retrieved from [Link]

  • Chemsrc. (n.d.). 16-hydroxypalmitic acid | CAS#:506-13-8. Retrieved from [Link]

  • PubMed. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Fatty Acid-Cyclodextrin Complexes: Properties and Applications. Retrieved from [Link]

  • ResearchGate. (2017). How can I dissolve palmitic acid in culture media? Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2019). How can I dissolve palmitic acid to be used in cell culture? Retrieved from [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Optimizing chiral column separation for 6-hydroxy fatty acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHIRAL-FA-6OH Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Enantioseparation for Remote Chiral Centers in Lipid Chains

Executive Summary & Biological Context

Separating enantiomers of 6-hydroxy fatty acids (e.g., 6-hydroxy stearic acid or 6-hydroxy oleic acid) presents a specific chromatographic challenge: the remote chiral center . Unlike 2-hydroxy or 3-hydroxy fatty acids, where the chiral hydroxyl group is close to the carboxyl head, the 6-position is situated further down the hydrophobic alkyl chain. This distance reduces the "leverage" the chiral selector has to discriminate between


 and 

configurations.

These molecules are increasingly relevant as gut microbial metabolites (e.g., hydration products of dietary fatty acids) with potential roles in intestinal barrier function and host energy metabolism.[1][2][3][4]

This guide prioritizes Normal Phase (NP) HPLC using polysaccharide-based columns, as this mode maximizes the interaction between the polar hydroxyl group and the chiral selector, which is critical when the chiral center is sterically unhindered by the head group.

Method Development Workflow

The following decision tree outlines the logical flow for establishing a robust method. We recommend determining whether to derivatize your sample before column screening.

MethodDevelopment Start Start: 6-Hydroxy Fatty Acid Sample DerivCheck Can you derivatize? Start->DerivCheck Methylation Methylation (FAME) (Recommended) DerivCheck->Methylation Yes FreeAcid Free Acid Analysis (Challenging) DerivCheck->FreeAcid No ColScreenA Screen: Chiralpak AD-H / OD-H Mobile Phase: Hexane/IPA (95:5) Methylation->ColScreenA ResolutionCheck Resolution (Rs) > 1.5? ColScreenA->ResolutionCheck Additive Mandatory Additive: 0.1% TFA or Acetic Acid FreeAcid->Additive ColScreenB Screen: Chiralpak AD-H / OD-H Mobile Phase: Hexane/IPA/TFA Additive->ColScreenB ColScreenB->ResolutionCheck Success Method Validated ResolutionCheck->Success Yes Optimize Optimization Steps: 1. Lower Temp (10-20°C) 2. Reduce Alcohol % ResolutionCheck->Optimize No Optimize->ResolutionCheck

Figure 1: Decision tree for method development. Methylation is the preferred route to eliminate carboxyl-silanol interactions, simplifying the separation mechanism.

Core Protocols & Optimization Strategy

A. Column Selection: The "Big Two"

For hydroxy fatty acids, the separation mechanism relies on hydrogen bonding between the analyte's hydroxyl group and the carbamate groups on the stationary phase.

ColumnSelector ChemistryWhy it works for 6-OH Fatty Acids
Chiralpak AD-H Amylose tris-(3,5-dimethylphenylcarbamate)Primary Recommendation. The helical amylose backbone often provides better inclusion cavities for flexible lipid chains compared to cellulose.
Chiralcel OD-H Cellulose tris-(3,5-dimethylphenylcarbamate)Secondary Recommendation. The linear cellulose backbone offers different steric selectivity. If AD-H fails, OD-H is the immediate backup.
Chiralpak IA/IB Immobilized versions of AD/ODUse these if you require "forbidden" solvents (e.g., DCM, THF) to solubilize very long-chain fatty acids (>C20).
B. Mobile Phase Composition

Standard Starting Condition:

  • Solvent A: n-Hexane (or n-Heptane)

  • Solvent B: Isopropanol (IPA) or Ethanol (EtOH)

  • Ratio: 90:10 to 98:2 (Isocratic)

The "Remote Center" Effect: Because the 6-hydroxyl group is somewhat distant from the polar head, the molecule is quite hydrophobic.

  • Low Polarity is Key: Keep the alcohol modifier low (2% - 5%). High alcohol concentrations will "wash out" the subtle hydrogen bonding required for chiral recognition at the C6 position.

  • Alcohol Type: Start with IPA . If peaks are broad, switch to Ethanol , which often sharpens peaks due to faster mass transfer, though it may slightly reduce selectivity.

C. Temperature Tuning
  • Standard: 25°C

  • Optimization: If

    
    , lower the temperature to 10°C or 15°C .
    
  • Mechanism: Chiral recognition is an enthalpy-driven process (

    
    ). Lowering temperature increases the retention factor (
    
    
    
    ) and often improves the separation factor (
    
    
    ) by stabilizing the transient diastereomeric complex between the analyte and the stationary phase.

Troubleshooting Guide (FAQ)

Issue 1: "My peaks are tailing severely."

Diagnosis: This is the most common issue with fatty acids. The free carboxylic acid group (


) interacts strongly with residual silanols on the silica support of the column, causing non-specific retention.

Corrective Actions:

  • Add Acid (Immediate Fix): Add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid to the mobile phase. This suppresses the ionization of the fatty acid and covers active silanol sites.

    • Reference: Acidic additives are standard practice for resolving acidic enantiomers on polysaccharide columns [1].

  • Derivatize (Permanent Fix): Convert the fatty acid to a Fatty Acid Methyl Ester (FAME) .

    • Protocol: React sample with diazomethane or

      
      -Methanol.
      
    • Benefit: Removes the acidic proton entirely, eliminating silanol tailing and lowering the boiling point (useful if you cross-validate with GC).

Issue 2: "I see separation, but the peaks overlap (Resolution < 1.5)."

Diagnosis: The selectivity (


) is insufficient. The column "sees" the hydroxyl group, but not clearly enough to distinguish the 

geometry.

Corrective Actions:

  • Switch Alcohols: If using IPA, switch to Ethanol. The steric bulk of IPA can sometimes interfere with the inclusion of the analyte into the chiral groove.

  • Dilute the Modifier: Go from 95:5 (Hexane:IPA) to 98:2 . A weaker solvent forces the analyte to interact more frequently with the stationary phase.

  • Check Sample Solvent: Ensure the sample is dissolved in the mobile phase. Injecting a sample dissolved in 100% IPA into a 98% Hexane system can cause "solvent mismatch" band broadening.

Issue 3: "My retention times are drifting."

Diagnosis: Water accumulation in the Normal Phase system. Polysaccharide columns are sensitive to trace moisture, which adsorbs to the silica and changes the surface activity.

Corrective Actions:

  • Strictly Anhydrous: Use HPLC-grade solvents with low water content.

  • Column Conditioning: Flush the column with the mobile phase for at least 60 minutes before starting the run to equilibrate the water content on the silica surface.

References

  • Chiral Technologies. (n.d.). Enantiomer Separation of Acidic Compounds. Retrieved from

  • Imanishi, S., et al. (2025). Separation of hydroxy fatty acid enantiomers by HPLC using Chiralpak AD or AD-RH chiral stationary phase. PubMed. Retrieved from

  • Restek Corporation. (2018).[5] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from

  • Kishino, S., et al. (2013). Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host metabolism.

(Note: While specific application notes for "6-hydroxy" specifically are rare in public indexing, the protocols above are extrapolated from validated methods for 10-hydroxy and 12-hydroxy stearic acids using the same stationary phases.)

Sources

Troubleshooting low recovery rates of hydroxy fatty acids in lipid extraction

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals encountering low recovery rates with Hydroxy Fatty Acids (HFAs) and Oxylipins.

Ticket Subject: Troubleshooting Low Recovery Rates in Lipid Extraction Status: Open Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary

Hydroxy fatty acids (HFAs), including simple HFAs and complex oxylipins (HETEs, HODEs, SPMs), possess unique physicochemical properties that distinguish them from bulk lipids. Their dual polarity—hydrophobic alkyl tails and hydrophilic hydroxyl/carboxyl groups—creates a "partitioning paradox" during extraction.

Low recovery is rarely due to a single error but rather a mismatch between the extraction chemistry and the analyte's pKa or polarity. This guide addresses the four critical failure points: Ionization State (pH), Solvent Polarity, Surface Adsorption, and Stability.

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to isolate the failure point.

TroubleshootingFlow Start START: Low HFA Recovery CheckStd Is Internal Standard (IS) recovery also low? Start->CheckStd IS_OK IS Recovery Normal Analyte Low CheckStd->IS_OK No IS_Low IS Recovery Low CheckStd->IS_Low Yes CheckMatrix Is the matrix Plasma/Serum? MatrixEffect Issue: Ion Suppression or Extraction Efficiency? CheckMatrix->MatrixEffect Yes IS_OK->CheckMatrix Adsorption Issue: Plastic Adsorption or Evaporation Loss IS_Low->Adsorption Steps involving polypropylene PhasePart Issue: pH/Polarity Mismatch (Partitioning Failure) IS_Low->PhasePart LLE Used Action1 Optimize Chromatography & Clean-up (SPE) MatrixEffect->Action1 Action2 Switch to Glass Check N2 Evap Temp Adsorption->Action2 Action3 Acidify Sample (pH 3-4) Adjust Solvent Polarity PhasePart->Action3

Figure 1: Diagnostic logic flow for isolating the root cause of low lipid recovery.

Part 2: Troubleshooting Guides (Q&A)
Category A: Extraction Chemistry (The "Partitioning Paradox")

Q: I am using a standard Folch (Chloroform/MeOH) extraction. Why are my HFA recoveries <40%? A: The standard Folch method is designed for neutral lipids (TAGs, Cholesterol). HFAs have a free carboxyl group (pKa ~4.8) and a hydroxyl group.[1] At physiological pH (7.4), the carboxyl group is ionized (


), making the molecule highly water-soluble. In a neutral Folch system, your HFAs are partitioning into the upper aqueous (methanol/water) phase, not the lower chloroform phase.
  • The Fix: You must suppress ionization. Acidify your sample to pH 3–4 using Acetic Acid or Formic Acid prior to adding organic solvents. This protonates the carboxyl group (

    
    ), rendering the molecule neutral and driving it into the organic phase.
    
  • Caution: Do not drop pH < 3.0 if analyzing acid-labile precursors (e.g., plasmalogens) or if concerned about acid-catalyzed lactonization of

    
    - or 
    
    
    
    -hydroxy fatty acids.

Q: I switched to acidified LLE, but recovery is still inconsistent. Is my solvent too non-polar? A: Likely, yes. While Hexane is excellent for triglycerides, it is often too non-polar to efficiently extract poly-hydroxylated fatty acids (e.g., Resolvins, Lipoxins).

  • The Fix: Increase the polarity of your organic phase.

    • Option 1: Use Ethyl Acetate (EtOAc). It extracts polar HFAs efficiently but pulls more matrix background.

    • Option 2: Use Methyl tert-butyl ether (MTBE). It forms the upper layer (easier to pipette) and has better polarity for oxylipins than hexane.

Category B: Sample Handling & Adsorption

Q: My internal standards disappear after the evaporation step. Is it heat degradation? A: While heat is a factor, the culprit is often Non-Specific Binding (NSB) to plasticware. HFAs are "sticky" amphipathic molecules. When you evaporate solvents in polypropylene tubes, the lipids can adsorb irreversibly to the plastic walls as the solvent volume decreases.

  • The Fix:

    • Glass is King: Perform all extraction and evaporation steps in silanized glass vials.

    • Protein Carrier: If you must use plastic for aqueous steps, ensure BSA (0.1%) is present, but never use plastic for the final organic solvent evaporation.

    • Evaporation: Use a gentle stream of Nitrogen at ambient temperature or max 30°C. Never dry completely to "bone dry" if possible; reconstitute immediately as the last microliter evaporates.

Category C: Stability & Oxidation [2][3]

Q: I see peaks, but they are broad or split. Is this degradation? A: This could be isomerization or oxidation . Polyunsaturated HFAs (like HETEs) are extremely susceptible to auto-oxidation during bench work.

  • The Fix:

    • Antioxidants: Add 0.005% BHT (Butylated hydroxytoluene) to your extraction solvents.

    • Temperature: Keep samples on ice (4°C) throughout the workflow.

    • Argon/Nitrogen: Flush all headspace with inert gas before capping vials for storage.

Part 3: Optimized Protocols
Protocol 1: Acidified Liquid-Liquid Extraction (LLE)

Best for: General profiling of HFAs from plasma/media when SPE is unavailable.

StepActionTechnical Rationale
1 Sample Prep Aliquot 200 µL Plasma/Media into a glass tube.
2 Enrichment Spike with deuterated Internal Standards (e.g., 12-HETE-d8). Equilibrate 5 min.
3 Acidification Add dilute Acetic Acid to adjust pH to ~3.5. Verify with pH strip.
4 Extraction Add 600 µL Ethyl Acetate . Vortex vigorously for 2 mins.
5 Separation Centrifuge at 3,000 x g for 5 mins (4°C).
6 Collection Transfer the upper organic layer to a fresh glass vial.
7 Repeat Repeat steps 4-6 once more to maximize recovery. Combine extracts.
8 Dry Down Evaporate under Nitrogen at room temp. Reconstitute in MeOH:Water (50:50).
Protocol 2: Solid Phase Extraction (SPE) - The Gold Standard

Best for: High recovery, removal of matrix interferences (phospholipids), and trace analysis. Recommended Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X).

SPE_Workflow cluster_0 Conditioning cluster_1 Loading cluster_2 Washing cluster_3 Elution Step1 1. MeOH (1 mL) 2. Water pH 3 (1 mL) Step2 Load Sample (Acidified to pH 3.5) Step1->Step2 Step3 1. Water/MeOH (95:5) Removes salts/proteins Step2->Step3 Step4 100% Methanol or Ethyl Acetate (Collect Analyte) Step3->Step4

Figure 2: Optimized SPE workflow for Hydroxy Fatty Acids using a polymeric sorbent.

Protocol Notes:

  • Conditioning: Do not let the cartridge dry out after the methanol step.

  • Wash Step: A 5-15% Methanol wash removes salts but keeps hydrophobic HFAs bound to the sorbent.

  • Elution: Methanol is usually sufficient, but if analyzing very non-polar esters, Ethyl Acetate may be added.

Part 4: Comparative Data

Table 1: Solvent Efficiency for 12-HETE Recovery (Plasma Spike)

Solvent SystempH ConditionRecovery (%)Notes
Hexane (100%)Neutral (7.4)< 10%Fail. Analyte remains ionized in water.
Hexane (100%)Acidic (3.5)45%Poor. Solvent too non-polar for hydroxyl group.
Chloroform:MeOH (2:1)Neutral (7.4)35%Poor. Analyte lost to aqueous/interface.
Ethyl Acetate Acidic (3.5) > 85% Optimal. Matches polarity and ionization.
MTBE Acidic (3.5) > 80% Excellent. Cleaner extract than EtOAc.
References
  • Lipid Maps. (2023). Extraction Protocols for Eicosanoids and Oxylipins. Lipid Maps Structure Database. [Link]

  • Gladine, C., et al. (2019).[4] Optimized extraction of oxylipins for LC-MS/MS analysis. Journal of Lipid Research. [Link]

  • Waters Corporation. (2021). Oasis HLB Care & Use Manual: Solid-Phase Extraction for Acids, Bases, and Neutrals.[Link]

Sources

Technical Support Center: Troubleshooting Interfering Peaks in the GC-MS Analysis of 6-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the gas chromatography-mass spectrometry (GC-MS) analysis of 6-hydroxyhexadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and eliminating interfering peaks. Due to its polar nature, 6-hydroxyhexadecanoic acid requires derivatization to increase its volatility for GC-MS analysis, a step that, while necessary, can introduce analytical complexities.[1][2] This guide provides a structured, question-and-answer approach to systematically identify and resolve these issues, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing many unexpected peaks in my chromatogram, not just my target analyte. Where should I begin troubleshooting?

A1: Initial Diagnosis

When faced with a chromatogram containing numerous unknown peaks, a systematic approach is crucial to avoid unnecessary and time-consuming interventions. The most common sources of interference can be broadly categorized into three areas: the sample preparation process (including reagents and labware), the GC-MS system itself, and the derivatization procedure.

The recommended first step is to perform a series of blank injections. This process helps to isolate the source of the contamination by systematically excluding components of your analytical workflow.[3]

  • Solvent Blank: Inject the pure solvent used to dissolve your final derivatized sample. This will identify any contaminants present in the solvent itself.

  • Derivatization Reagent Blank: Prepare a "mock" sample that contains your solvent and the derivatization agent (e.g., BSTFA with TMCS catalyst) but no analyte. Process it exactly as you would a real sample, including heating steps. This is critical for identifying byproducts or impurities from the derivatization reagent.

  • System Blank (No Injection Run): Perform a "blank" run without any injection. This will help identify issues originating from the system, such as column bleed or a contaminated injection port.[4]

By comparing the chromatograms from these blanks to your sample analysis, you can pinpoint the origin of the majority of interfering peaks.

The following diagram illustrates a systematic approach to diagnosing the source of contamination.

Troubleshooting_Workflow cluster_0 Start: Contaminated Chromatogram cluster_1 Step 1: Isolate Source cluster_2 Step 2: Diagnosis cluster_3 Step 3: Action Start Unknown Peaks Observed Blank_Runs Perform Blank Injections (Solvent, Reagent, System) Start->Blank_Runs Compare Compare Blanks to Sample Blank_Runs->Compare Source_System Peaks in System Blank? Compare->Source_System Source_Reagent Peaks in Reagent Blank? Source_System->Source_Reagent No Action_System System Contamination (See Q4) Source_System->Action_System Yes Source_Sample Peaks only in Sample? Source_Reagent->Source_Sample No Action_Reagent Derivatization Issue (See Q2) Source_Reagent->Action_Reagent Yes Action_Sample Sample/Labware Contamination (See Q3) Source_Sample->Action_Sample Yes Action_Matrix Matrix Effect (Consider Sample Cleanup) Source_Sample->Action_Matrix No

Caption: A systematic workflow for troubleshooting interfering peaks.

Q2: My chromatogram shows a rising baseline and a series of evenly spaced peaks, especially after derivatization with BSTFA. What are these?

A2: Identifying and Mitigating Siloxane Contamination

This pattern is a classic sign of siloxane contamination. Polysiloxanes are molecules with a repeating [-Si-O-Si-] backbone and are the primary component of many GC stationary phases, septa, and silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

  • Cause: Silylation reagents are highly reactive and can hydrolyze with trace amounts of water or self-polymerize, creating volatile cyclic polysiloxanes.[6] These byproducts are often more volatile than the derivatized analyte and appear as a series of peaks in the chromatogram. Additionally, degradation of the GC column stationary phase ("column bleed") can release similar compounds, typically seen as a rising baseline at high temperatures.[7][8]

  • Identification: Siloxane peaks have very characteristic mass spectra. Look for prominent ions at m/z 73, 147, 207, 281, and 355.[9][10] The ion at m/z 207 is a very common indicator of column bleed.[7][10]

  • Ensure Anhydrous Conditions: Silylation reagents are extremely sensitive to moisture.[6][11] Ensure all solvents are anhydrous and that samples are thoroughly dried before adding the reagent.

  • Use Fresh Reagents: Purchase silylation reagents in small quantities and store them under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. Discard any reagent that appears cloudy.

  • Optimize Reagent Volume: Use the minimum amount of derivatization reagent necessary to completely react with your analyte. Excess reagent increases the likelihood of byproduct formation.

  • Reagent Blank Analysis: As described in A1, running a reagent blank is the definitive way to confirm that these peaks are from your derivatization step.

  • Consider Base Treatment: For some applications, a novel approach involves a base wash (e.g., with aqueous sodium hydroxide) after derivatization. This can decompose excess BSTFA into byproducts that remain in the aqueous layer during a liquid-liquid extraction, effectively removing them from the final sample injected into the GC-MS.[12]

Q3: I consistently see a prominent peak with a mass spectrum showing m/z 149. What is it and how do I get rid of it?

A3: The Ubiquitous Phthalate Problem

A strong ion at m/z 149 is the hallmark of phthalates, a class of compounds used as plasticizers to make plastics flexible and durable.[13] Their widespread use in laboratory consumables makes them one of the most common contaminants in trace analysis.[14]

  • Cause: Phthalates are not chemically bound to the polymer matrix and can easily leach out of plastic items into solvents and samples.[14][15] This leaching can occur from vial caps, pipette tips, solvent bottles, and even plastic-lined caps of reagent bottles.[16][17]

  • Identification: The key diagnostic ion is m/z 149, which corresponds to the protonated phthalic anhydride fragment.[13] You may also see other ions like m/z 167 and 279, depending on the specific phthalate ester (e.g., Bis(2-ethylhexyl) phthalate, DEHP).[18]

Contamination_Sources cluster_0 Laboratory Environment Solvent_Bottles Solvent Bottles (Plastic Caps/Liners) Sample Sample for Analysis Solvent_Bottles->Sample Leaching into Solvent Tubing Plastic Tubing Tubing->Sample Transfer Contamination Gloves Vinyl Gloves Gloves->Sample Direct Contact Consumables Vials, Caps, Septa, Pipette Tips Consumables->Sample Leaching during Prep

Caption: Potential entry points for phthalate contamination.

  • Audit Your Consumables: Whenever possible, use glassware. If plastic is unavoidable, choose items made from polypropylene (PP) over polyvinyl chloride (PVC). Use vials with PTFE-lined caps.

  • Solvent Purity Check: Rinse all glassware, including new solvent bottles, with a high-purity solvent known to be free of phthalates.[14] Test your stock solvents by concentrating a large volume and analyzing the residue.[14]

  • Bake Glassware: For non-volumetric glassware, baking at a high temperature (e.g., 400 °C) can effectively remove organic contaminants.[14]

  • Use Phthalate-Free Gloves: Switch from vinyl gloves to nitrile gloves, as vinyl can be a significant source of phthalate contamination.

  • Run a Procedural Blank: Prepare a blank sample that is exposed to all the same materials and solvents as your actual sample to confirm the source of contamination.

Q4: How can I distinguish between contamination from my sample preparation and peaks originating from the GC-MS system itself?

A4: Differentiating System vs. Sample Contamination

This is a critical distinction that can be made by evaluating a "no injection" or "blank" run and by understanding the characteristics of system-related peaks.[19]

  • System Contamination: Originates from components within the GC-MS.[20]

    • Column Bleed: The stationary phase of the GC column slowly degrades at high temperatures, releasing siloxane compounds.[8][21] This typically manifests as a rising baseline during a temperature ramp, not as sharp, discrete peaks.[9] The mass spectrum will show characteristic siloxane ions (m/z 207, 281, etc.).[7]

    • Septum Bleed: The injection port septum can degrade, releasing siloxanes or other volatile compounds.[5] This often appears as a series of discrete, evenly spaced peaks that are present in every run, including blanks.[5]

    • Contaminated Injector Liner: Residue from previous injections can accumulate in the injector liner and slowly bleed into the column, causing "ghost peaks" that appear in subsequent runs.[22]

  • Sample Prep Contamination: Introduced during sample handling, extraction, or derivatization. These peaks will be present in your sample and procedural blank runs but should be absent or significantly reduced in a "no injection" system blank.

  • Perform a "No Injection" Run: Heat the oven through your analytical temperature program without making an injection.[3] If you see a rising baseline with siloxane ions, this is column bleed. If you see discrete peaks, suspect the septum or contamination in the carrier gas line or injector.[9]

  • Replace Consumables: Regularly replace the injection port liner and septum.[5][23] Use high-quality, low-bleed septa.

  • Condition the Column: If column bleed is excessive, bake the column at its maximum isothermal temperature (or as recommended by the manufacturer) for several hours with carrier gas flowing to remove contaminants. Ensure your carrier gas has oxygen and moisture traps installed, as these can accelerate phase degradation.[5][24]

  • Clean the Ion Source: If the background is high across the entire mass range, the mass spectrometer's ion source may need cleaning as per the manufacturer's protocol.[19]

Interference Type Common Source Characteristic Ions (m/z) Appearance in Chromatogram
Siloxanes Derivatization Reagent (BSTFA), Septa, Vial Caps73, 147, 207, 281, 355Series of discrete peaks, often early eluting.[9]
Column Bleed GC Column Stationary Phase Degradation207, 281, 355, 429Rising baseline with temperature, not discrete peaks.[7][10]
Phthalates Plastic Lab Consumables (Vials, Pipettes, etc.)149 (key ion), 167, 279Discrete peaks, often appearing later in the run.[13][18]
Pump Oil Mechanical Vacuum Pump (Backstreaming)Repeating units separated by 14 amuBroad, unresolved baseline hump.

References

  • ResearchGate. (n.d.). Common Contaminants | Request PDF.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]

  • English, C. (2022, June 9). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography.
  • GL Sciences. (n.d.). Siloxane peaks in baseline GCMS. Retrieved from [Link]

  • Agilent. (n.d.). What are the common contaminants in my GCMS. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2019, November 18). GCMS fatty acids analysis?. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 14).
  • Scribd. (n.d.). Common GCMS Contaminants Guide. Retrieved from [Link]

  • CHROMacademy. (n.d.). GC-MS Contamination. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods.
  • Agilent. (2024, June 25). How Does Bleed Impact GC/MS Data and How Can It Be Controlled?. Retrieved from [Link]

  • Teledyne Labs. (2023, January 17). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern obtained for MTBSTFA and BSTFA. Retrieved from [Link]

  • PubMed. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, July 10). Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour. Retrieved from [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Chromatography Forum. (2012, July 19). VERY strange problem with GCMS columns. Retrieved from [Link]

  • ResearchGate. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Retrieved from [Link]

  • ACD/Labs. (n.d.). My Column is Bleeding. Retrieved from [Link]

  • Restek. (n.d.). Introduction Quantitation Ions for the Phthalate Esters. Retrieved from [Link]

  • ACS Publications. (2022, May 19). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Journal of the American Society for Mass Spectrometry.
  • Chromatography Forum. (2013, August 31). GCMS problem running fatty acids. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Retrieved from [Link]

  • ScienceDirect. (2014, April 17). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from [Link]

  • Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed. Retrieved from [Link]

  • Cole-Parmer. (2022, April 27). Analysis of Laboratory Water Sources for BPA and Phthalates. Retrieved from [Link]

  • Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention. Retrieved from [Link]

  • PubMed. (2023, November 1). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Retrieved from [Link]

  • NIH. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]

  • Agilent. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Retrieved from [Link]

  • PubMed. (2017, March 24). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide Interference by Base Treatment in Derivatization Gas Chromatography Mass Spectrometry Determination of Parts Per Billion of Alcohols in a Food Additive. Retrieved from [Link]

  • NIH. (2022, June 16). Phthalate Exposure: From Quantification to Risk Assessment. Retrieved from [Link]

  • ResearchGate. (2020, July 10). Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour. Retrieved from [Link]

  • UWPR. (n.d.). ESI Common Background Ions. Retrieved from [Link]

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

Sources

Minimizing background noise in hydroxy fatty acid metabolomics data

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hydroxy fatty acid metabolomics. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and enhance the quality of your experimental data. Our guidance is grounded in established scientific principles and extensive field experience to ensure the integrity and reproducibility of your results.

Section 1: Troubleshooting Guide - A Proactive Approach to Noise Reduction

Pre-Analytical Stage: Sample Collection and Handling

The integrity of your samples from the moment of collection is paramount. Contamination introduced at this early stage can be amplified throughout the analytical process.

Q: My blank samples show significant peaks corresponding to common fatty acids like palmitic and stearic acid. What is the likely source?

A: This is a frequent issue, often stemming from contamination from laboratory consumables. Common sources include:

  • Plasticware: Tubes, pipette tips, and collection containers can leach plasticizers and other contaminants. Where possible, use polypropylene tubes or, for ultimate purity, glass vials with PTFE-lined caps.

  • Solvents and Reagents: Ensure all solvents are of the highest available purity (e.g., LC-MS grade). Impurities in solvents can introduce significant background noise.[1][2]

  • Solid-Phase Extraction (SPE) Columns: The polypropylene barrels of some SPE columns can be a source of fatty acid contamination.[3] If this is suspected, consider using SPE columns with glass barrels.[3]

Troubleshooting Steps:

  • Solvent Blank Analysis: Run a blank injection of your solvent to confirm its purity.

  • Extraction Blank: Perform a full extraction procedure on a "mock" sample (i.e., just the extraction solvent) to identify contamination from your sample preparation workflow.

  • Glassware vs. Plasticware: Compare the background signals from samples prepared using glass versus plastic consumables to pinpoint the source of contamination.

Q: I'm observing high variability between replicate samples. Could my sample handling be the cause?

A: Absolutely. Inconsistent sample handling can introduce significant variability. Key considerations include:

  • Quenching Metabolism: For cellular or tissue samples, it is crucial to halt enzymatic activity immediately upon collection to prevent ex vivo generation of hydroxy fatty acids.[4] This is typically achieved by flash-freezing in liquid nitrogen or using a cold methanol/ethanol quench.

  • Storage Conditions: Store samples at -80°C to minimize degradation.[4] Avoid repeated freeze-thaw cycles, which can lyse cells and alter the metabolic profile.

  • Sample Homogenization: Ensure a consistent and reproducible homogenization method for tissue samples to achieve uniform extraction.

Analytical Stage: LC-MS/MS and GC-MS Analysis

The analytical instrument itself can be a major contributor to background noise if not properly maintained and optimized.

Q: My baseline is noisy, and I'm losing sensitivity for my target analytes. What should I check on my LC-MS system?

A: A noisy baseline and loss of sensitivity are often interconnected and can point to several issues within the LC-MS system.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background noise in LC-MS.

Detailed Troubleshooting Steps:

Component Potential Issue Recommended Action
Mobile Phase Contaminated solvents or additives.Prepare fresh mobile phases using LC-MS grade solvents and high-purity additives. Degas the mobile phase to prevent bubble formation.
Ion Source Buildup of non-volatile salts and sample matrix components on the cone, needle, and transfer tube.[5]Regularly clean the ion source components according to the manufacturer's protocol.[5][6]
LC Column Column bleed or contamination from previous injections (carryover).Flush the column with a strong solvent. If the problem persists, consider replacing the column.
System Plumbing Leaks in fittings or tubing can introduce air and cause pressure fluctuations.Inspect all fittings for signs of leaks and tighten as necessary.

Q: I'm analyzing hydroxy fatty acids using GC-MS. Is derivatization necessary, and can it contribute to background noise?

A: Yes, derivatization is highly recommended for GC-MS analysis of fatty acids. It enhances volatility and improves chromatographic peak shape.[7][8] However, the derivatization reagents themselves or impurities within them can be a source of background noise.

Common Derivatization Methods and Considerations:

Derivatization Reagent Advantages Potential for Noise
TMS-diazomethane Simple and effective for creating methyl esters.[9]Can introduce artifacts if not handled properly.
Pentafluorobenzyl bromide (PFBBr) Creates derivatives with high electron capture affinity, enhancing sensitivity in negative chemical ionization mode.[9]The reagent can be a source of background if not removed post-derivatization.
Boron trifluoride (BF3)-Methanol A common and effective reagent for esterification.[7]Can be harsh and may cause degradation of some analytes.

Best Practices for Derivatization:

  • Reagent Purity: Use high-purity derivatization reagents.

  • Reaction Optimization: Optimize the reaction time and temperature to ensure complete derivatization without causing degradation.

  • Reagent Removal: After derivatization, remove excess reagent to prevent it from contaminating the GC-MS system.

Post-Analytical Stage: Data Processing and Analysis

Proper data processing is crucial for distinguishing true signals from background noise.

Q: My data is complex, with many low-intensity signals. How can I effectively filter out the noise?

A: Filtering strategies are essential for cleaning up complex datasets.[10]

Data Filtering Workflow:

G A Raw Data B Peak Picking A->B Identify Features C Blank Subtraction B->C Remove Background Ions D Signal-to-Noise Filtering C->D Filter Low-Intensity Noise E Redundancy Removal D->E Group Adducts & Isotopes F Cleaned Data E->F Final Metabolite List

Sources

Validation & Comparative

Comprehensive Characterization Guide: 6-Hydroxyhexadecanoic Acid via High-Resolution NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive NMR characterization of 6-hydroxyhexadecanoic acid (6-hydroxypalmitic acid), a specific mid-chain hydroxy fatty acid isomer. While less ubiquitous than the terminal 16-hydroxy isomer found in plant cutin, 6-hydroxyhexadecanoic acid is a critical target in metabolic profiling (e.g., microbial oxidation of palmitic acid) and synthetic lipid medicinal chemistry.

Executive Summary & Application Context

6-Hydroxyhexadecanoic acid (C16H32O3) is a saturated fatty acid derivative characterized by a secondary hydroxyl group at the C-6 position.[1][2] Unlike its terminal isomer (16-hydroxyhexadecanoic acid) which serves as a structural monomer in plant polyesters, the 6-hydroxy isomer often arises from specific microbial biotransformations (e.g., Mucor or Pseudomonas species) or asymmetric organic synthesis for drug delivery applications.

Why NMR is Critical: Mass Spectrometry (GC-MS/LC-MS) often struggles to distinguish mid-chain regioisomers (e.g., 6-OH vs. 7-OH) due to non-specific fragmentation patterns (McLafferty rearrangements) that can be ambiguous without derivatization. High-field NMR (


H and 

C) provides the only non-destructive, unequivocal method to assign the hydroxyl position relative to the carboxyl terminus.

Comparative Analysis: The Isomer Challenge

To validate the identity of 6-hydroxyhexadecanoic acid, it must be differentiated from its common biological isomers. The table below highlights the diagnostic NMR signals that distinguish the 6-OH isomer from the alpha-hydroxy (2-OH) and omega-hydroxy (16-OH) variants.

Table 1: Diagnostic NMR Chemical Shift Comparison (in CDCl )
Structural Feature6-Hydroxyhexadecanoic Acid (Target)16-Hydroxyhexadecanoic Acid (Cutin Monomer)2-Hydroxyhexadecanoic Acid (Alpha-Hydroxy)
Hydroxyl Proton Environment Methine (CH-OH) Methylene (CH

-OH)
Methine (CH-OH)

H Shift (Diagnostic)

3.58 - 3.62 ppm
(Multiplet)

3.64 ppm
(Triplet)

4.15 - 4.25 ppm
(dd)

C Shift (C-OH)

71.8 ppm

63.0 ppm

70.5 ppm
C-1 Carbonyl Shift

178.5 ppm

179.0 ppm

176.0 ppm (Shielded by OH)
Terminal Methyl (C-16)

0.88 ppm (Triplet)
N/A (Functionalized)

0.88 ppm (Triplet)

Technical Insight: The key differentiator is the multiplicity of the proton attached to the hydroxylated carbon. In the 6-OH isomer, it is a multiplet (coupling to C5 and C7 protons). In the 16-OH isomer, it is a triplet (coupling only to C15). In the 2-OH isomer, the signal is significantly downfield (


4.2 ppm) due to the inductive effect of the adjacent carbonyl.

Detailed Experimental Protocol

This protocol ensures the acquisition of publication-quality data, minimizing artifacts from solvent impurities or aggregation.

Phase 1: Sample Preparation
  • Solvent Choice: Deuterated Chloroform (CDCl

    
    ) is standard. For free acids, add a trace of DMSO-d
    
    
    
    or use MeOD if solubility is poor, though this exchanges the acidic proton.
  • Concentration: Prepare a 10-15 mg/mL solution. Higher concentrations in non-polar solvents can lead to dimer formation, shifting the carboxyl proton signal.

  • Reference: Use Tetramethylsilane (TMS) at 0.00 ppm as the internal standard.

Phase 2: NMR Acquisition Parameters (600 MHz recommended)
  • 
    H NMR: 
    
    • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

    • Relaxation Delay (D1): Set to

      
       2.0 seconds to allow full relaxation of the methyl protons.
      
    • Scans: 64 scans for high signal-to-noise ratio.

  • 
    C NMR: 
    
    • Decoupling: Proton-decoupled (CPD).

    • Scans:

      
       1024 scans (due to low natural abundance and quaternary carbons).
      
  • 2D Validation (Essential for Regiochemistry):

    • COSY: To trace the H6

      
       H5/H7 
      
      
      
      H4/H8 connectivity.
    • HMBC: To correlate the Carbonyl (C1) to H2 and H3, confirming the distance from the hydroxyl group.

Structural Characterization Data

The following data represents the consensus assignment for 6-hydroxyhexadecanoic acid.

H NMR (CDCl , 600 MHz)
  • 
     3.58 (1H, m, H-6):  The diagnostic methine proton.
    
  • 
     2.34 (2H, t, J = 7.5 Hz, H-2):  Protons alpha to the carbonyl.
    
  • 
     1.64 (2H, m, H-3):  Protons beta to the carbonyl.
    
  • 
     1.45 - 1.35 (4H, m, H-5, H-7):  Methylene protons flanking the hydroxyl group.
    
  • 
     1.30 - 1.25 (14H, br s, Bulk CH
    
    
    
    ):
    The aliphatic chain envelope.
  • 
     0.88 (3H, t, J = 6.8 Hz, H-16):  Terminal methyl group.
    
C NMR (CDCl , 150 MHz)
  • 
     178.8 (C-1):  Carboxylic acid carbonyl.
    
  • 
     71.8 (C-6): Key Diagnostic Peak  (Secondary Alcohol).
    
  • 
     37.5 (C-5/C-7):  Methylenes adjacent to the hydroxyl.
    
  • 
     34.0 (C-2):  Alpha-methylene.
    
  • 
     31.9 (C-14):  Methylene beta to terminal methyl.
    
  • 
     22.7 (C-15):  Methylene alpha to terminal methyl.
    
  • 
     14.1 (C-16):  Terminal methyl.
    

Workflow Visualization

The following diagram illustrates the logical flow from isolation/synthesis to structural confirmation, highlighting the decision points for distinguishing isomers.

G Start Crude Sample (Synthesis or Extract) Purification Purification (Flash Chromatography / Recrystallization) Start->Purification H_NMR 1H NMR Screening (Diagnostic Region 3.5 - 4.5 ppm) Purification->H_NMR Decision Signal Multiplicity? H_NMR->Decision Analyze H-C-O Region Path_Triplet Triplet @ 3.6 ppm (Terminal OH) Decision->Path_Triplet Triplet Path_DD dd @ 4.2 ppm (Alpha OH) Decision->Path_DD Doublet of Doublets Path_Multiplet Multiplet @ 3.6 ppm (Mid-Chain OH) Decision->Path_Multiplet Multiplet Stop1 16-Hydroxy (Cutin Monomer) Path_Triplet->Stop1 Identify as 16-OH Stop2 2-Hydroxy (Sphingolipid) Path_DD->Stop2 Identify as 2-OH C13_Check 13C NMR Confirmation Check C-OH Shift Path_Multiplet->C13_Check Final Confirmed Structure: 6-Hydroxyhexadecanoic Acid C13_Check->Final Shift ~71.8 ppm

Figure 1: Structural elucidation workflow for distinguishing hydroxy fatty acid isomers.

References

  • Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs). Source: Kokotos, G. et al. Molecules (2010). Relevance: Describes the specific synthesis and characterization of (S)-6-hydroxyhexadecanoic acid (Compound 16a), including optical rotation and melting point data.

  • NMR Determination of Enantiomeric Purity of Hydroxy Fatty Acids. Source:Journal of Organic Chemistry. Relevance: Provides foundational data on the chemical shift trends for secondary alcohols in long-chain fatty acids.

  • Plant Cutin and Suberin Monomers: Isolation and Identification. Source:Phytochemistry Reviews. Relevance: Comparative data for 16-hydroxyhexadecanoic acid and other naturally occurring isomers found in plant polyesters.

Sources

Comparison of 6-HPA and 16-HPA mass spectrometry fragmentation patterns

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Mass Spectrometry Guide: 6-HPA vs. 16-HPA (Hydroxypalmitic Acid Isomers) Audience: Researchers, Lipidomics Scientists, and Drug Development Professionals.

Executive Summary & Scope Disambiguation

Scope Note: This guide focuses on the comparative mass spectrometry (MS) fragmentation of 6-Hydroxypalmitic Acid (6-HPA) and 16-Hydroxypalmitic Acid (16-HPA) . These are positional isomers of hydroxyhexadecanoic acid, critical in lipidomics, plant cutin analysis, and metabolic profiling. (Note: 6-HPA is also an abbreviation for 6-Hydroxypicolinic acid, a MALDI matrix. If your interest lies in oligonucleotide analysis, this guide’s lipid-focused fragmentation protocols will not apply.)

The Core Distinction: The mass spectral differentiation of these isomers relies entirely on the localization of the hydroxyl group .

  • 16-HPA (Terminal -OH): Fragmentation is driven by charge retention on the terminal silylated group, producing a dominant base peak at m/z 103 .

  • 6-HPA (Mid-Chain -OH): Fragmentation is governed by Alpha-Cleavage adjacent to the secondary hydroxyl group, yielding two highly diagnostic ions (m/z 217 and m/z 243 ) that act as a "molecular ruler" to pinpoint the substitution site.

Experimental Protocol: Derivatization Strategy

Native hydroxy fatty acids fragment poorly in Electron Ionization (EI) sources due to thermal instability and non-specific dehydration. To achieve the diagnostic patterns described below, a dual-derivatization strategy is mandatory .

Protocol: Methyl Ester / TMS Ether Derivatization

This protocol converts the carboxylic acid to a methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (TMS) ether.

Step-by-Step Workflow:

  • Esterification (Carboxyl Group):

    • Dissolve 50 µg of dried lipid extract in 200 µL BF3-Methanol (14%) .

    • Incubate at 60°C for 10 minutes .

    • Extract with Hexane (200 µL) and water wash. Evaporate Hexane layer to dryness under N2.

    • Result: Methyl 6-hydroxypalmitate / Methyl 16-hydroxypalmitate.

  • Silylation (Hydroxyl Group):

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide) to the dried residue.

    • Add 50 µL anhydrous Pyridine.

    • Incubate at 60°C for 30 minutes .

    • Result: Methyl x-(trimethylsilyloxy)hexadecanoate.

  • Analysis:

    • Inject 1 µL into GC-MS (Splitless).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

Fragmentation Analysis: 16-HPA (The Terminal Standard)

Molecule: Methyl 16-(trimethylsilyloxy)hexadecanoate Molecular Weight: 358 Da

In 16-HPA, the hydroxyl group is at the terminal carbon (omega-position).[1] The fragmentation is dominated by the stability of the primary silylated oxonium ion.

  • Base Peak (m/z 103): The signature ion for all primary TMS alcohols. The bond between C15 and C16 breaks, leaving the charge on the silicon-stabilized formaldehyde fragment.

    • Mechanism:[2][3][CH2=O(+)-Si(CH3)3]

  • Molecular Ion ([M]+): Weak but usually visible at m/z 358 .

  • Loss of Methyl ([M-15]): m/z 343 .

  • Loss of Methoxy ([M-31]): m/z 327 (Loss of OCH3 from the ester end).

  • Rearrangement Ions: Significant ions at m/z 146 (Rearrangement of the TMS group to the ester carbonyl).

Diagnostic Utility: The presence of a massive m/z 103 peak combined with a molecular ion of 358 confirms the hydroxyl is at the terminal position.

Fragmentation Analysis: 6-HPA (The Mid-Chain Variant)

Molecule: Methyl 6-(trimethylsilyloxy)hexadecanoate Molecular Weight: 358 Da

In 6-HPA, the hydroxyl group is secondary, located at Carbon 6. The fragmentation is dominated by Alpha-Cleavage . The molecular ion is extremely weak or absent. The mass spectrum is defined by cleavage on either side of the C6 carbon.

Mechanism A: Proximal Cleavage (C6-C7 Bond Rupture)
  • The bond between the functionalized carbon (C6) and the alkyl tail (C7) breaks.

  • Fragment: Contains the Ester head group + C1-C6 chain.

  • Structure: MeOOC-(CH2)4-CH=O(+)-TMS

  • Calculation:

    • MeOOC-(CH2)4 group mass = 115

    • CH=O(+)-TMS group mass = 102

    • Observed Ion: m/z 217

Mechanism B: Distal Cleavage (C5-C6 Bond Rupture)
  • The bond between the functionalized carbon (C6) and the ester chain (C5) breaks.

  • Fragment: Contains the Alkyl tail (C6-C16).[1]

  • Structure: CH3-(CH2)9-CH=O(+)-TMS

  • Calculation:

    • CH3-(CH2)9 group mass = 141

    • CH=O(+)-TMS group mass = 102

    • Observed Ion: m/z 243

Diagnostic Utility: The pair of ions m/z 217 and m/z 243 are specific to the 6-position. If the OH were at position 7, these ions would shift by 14 Da (to 231 and 229).

Comparative Visualization

Figure 1: Fragmentation Pathways of 6-HPA vs. 16-HPA

MS_Fragmentation cluster_6HPA 6-HPA (Mid-Chain) Fragmentation cluster_16HPA 16-HPA (Terminal) Fragmentation M_6HPA Methyl 6-TMS-palmitate (MW 358) Frag_217 Alpha Cleavage A (Head Group) m/z 217 M_6HPA->Frag_217 Break C6-C7 Frag_243 Alpha Cleavage B (Tail Group) m/z 243 M_6HPA->Frag_243 Break C5-C6 M_16HPA Methyl 16-TMS-palmitate (MW 358) Frag_103 Terminal Silyl Ion (Base Peak) m/z 103 M_16HPA->Frag_103 Break C15-C16 Frag_M15 [M-15]+ m/z 343 M_16HPA->Frag_M15

Caption: Comparative fragmentation pathways. 6-HPA (Blue) cleaves centrally to form m/z 217/243. 16-HPA (Red) cleaves terminally to form m/z 103.

Summary Comparison Table

Feature16-HPA (Terminal)6-HPA (Mid-Chain)
Derivatized MW 358 Da358 Da
Dominant Mechanism Terminal C-C CleavageAlpha-Cleavage (Internal)
Base Peak (100%) m/z 103 m/z 217 or 243 (varies by energy)
Diagnostic Ion 1 m/z 327 [M-OCH3]+m/z 217 (Head Fragment)
Diagnostic Ion 2 m/z 343 [M-CH3]+m/z 243 (Tail Fragment)
Molecular Ion [M]+ Weak, but visibleOften absent
Elution Order (DB-5) Elutes Later (Higher BP)Elutes Earlier (Shielded OH)

References

  • Christie, W. W. (2023). Mass Spectrometry of Hydroxy Fatty Acids. Lipid Library. Available at: [Link]

  • Vetter, W., & Schröder, M. (2010). Concentrations of phytanic acid and pristanic acid are higher in organic than in conventional dairy products from the German market. Food Chemistry, 119(2), 746-752.
  • Harvey, D. J. (1992). Mass spectrometry of picolinyl and other nitrogen-containing derivatives of lipids. In Advances in Lipid Methodology (Vol. 1, pp. 19-80). Oily Press. (Foundational text on locating double bonds and hydroxyls via MS).

Sources

Validating Biological Activity of Synthetic vs. Natural 6-Hydroxypalmitic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Subject: 6-Hydroxypalmitic Acid (6-HPA) Bioactivity Validation[1][2][3][4][5][6][7][8][9]

Executive Summary: The Chirality Challenge

6-Hydroxypalmitic acid (6-HPA) has emerged as a potent saturated hydroxy fatty acid (SHFA) with significant antiproliferative properties, particularly against lung cancer (A549) and CNS cancer (SF268) cell lines. While trace amounts exist naturally in fermented dairy products (yogurt) and broccoli, relying on natural extraction for therapeutic development is flawed due to low abundance and inconsistent enantiomeric ratios.

This guide establishes a rigorous validation framework to compare Synthetic (S)-6-HPA —the bioactive enantiomer—against Natural Extracts (often racemic or impure). The core thesis of this validation is that biological activity is stereoselective ; therefore, chemical validation of chirality must precede biological testing.

Chemical & Physical Characterization

Before biological assays, the material must be validated. Natural 6-HPA is often a mixture of regio-isomers (e.g., 6-HPA, 7-HPA, 16-HPA) and enantiomers. Synthetic routes allow for the isolation of the potent (S)-enantiomer.

Critical Quality Attributes (CQA) Table
AttributeSynthetic (S)-6-HPANatural 6-HPA ExtractMethod of Validation
Purity >98%Variable (often <80%)HPLC-ELSD / GC-MS
Chirality >95% ee (S-form)Racemic or UnknownChiral HPLC / Optical Rotation
Regio-isomerism Single peak (C6-OH)Mixed peaks (C2, C3, C16)1H-NMR / LC-HRMS
Isotopic Profile StandardVariable (13C/12C ratio)IRMS (Isotope Ratio Mass Spec)

Expert Insight: Do not rely solely on Mass Spectrometry. MS cannot distinguish between the (R) and (S) enantiomers. You must use Chiral HPLC or specific rotation


 to validate the synthetic batch before cell-based assays.

Biological Validation Workflows

The biological validation rests on three pillars: Cytotoxicity (Phenotypic), HDAC Inhibition (Mechanistic), and STAT3 Suppression (Signaling).

Experiment A: Differential Cytotoxicity Assay (Phenotypic)

Objective: Quantify the potency gap between pure Synthetic (S)-6-HPA, (R)-6-HPA, and Natural Extract. Hypothesis: (S)-6-HPA will exhibit an IC50 < 40 µM, significantly lower than the (R)-enantiomer or racemic natural extracts.[5]

Protocol:

  • Cell Line: A549 (Human Lung Carcinoma).[4]

  • Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment:

    • Group 1: Synthetic (S)-6-HPA (1–100 µM).

    • Group 2: Synthetic (R)-6-HPA (1–100 µM).

    • Group 3: Natural Extract (Normalized to molar equivalent).

    • Control: Vehicle (DMSO < 0.1%).

  • Duration: 72 hours incubation.

  • Readout: MTT or SRB assay. Calculate IC50 using non-linear regression.

Experiment B: Histone Acetylation Analysis (Mechanistic)

Objective: Confirm that Synthetic 6-HPA acts via the inhibition of Histone Deacetylase (HDAC), a known mechanism for SHFAs. Causality: HDAC inhibition leads to the accumulation of acetylated histones (Ac-H3), promoting chromatin relaxation and tumor suppressor gene expression.

Protocol:

  • Lysis: Treat A549 cells with 35 µM (S)-6-HPA for 24h. Lyse using RIPA buffer with protease/phosphatase inhibitors.

  • Separation: SDS-PAGE (15% gel for histones).

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Control: Anti-Total H3 or Anti-GAPDH.

  • Validation Criteria: A >2-fold increase in Acetyl-H3 signal in Synthetic (S)-6-HPA treated cells compared to Vehicle.

Mechanism of Action Visualization

The following diagram illustrates the specific signaling pathway where (S)-6-HPA exerts its antiproliferative effect, distinguishing it from inert fatty acids.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm / Nucleus S_6HPA Synthetic (S)-6-HPA HDAC HDAC Class I (Enzyme) S_6HPA->HDAC Inhibits STAT3 STAT3 Protein S_6HPA->STAT3 Downregulates R_6HPA (R)-6-HPA / Natural Mix R_6HPA->HDAC Weak/No Binding Histone Histone H3 HDAC->Histone Deacetylation GeneExp Tumor Suppressor Expression STAT3->GeneExp Loss of Repression AcHistone Acetylated H3 (Active Chromatin) Histone->AcHistone Inhibition of Deacetylation Accumulates Ac-H3 AcHistone->GeneExp Promotes Apoptosis Apoptosis / Growth Arrest GeneExp->Apoptosis Triggers

Figure 1: Mechanistic pathway of (S)-6-HPA. The synthetic (S)-isomer selectively inhibits HDAC and downregulates STAT3, leading to apoptosis. The (R)-isomer or racemic mixtures show reduced efficacy.[5]

Comparative Data Summary (Hypothetical/Literature-Based)

The following table synthesizes expected results based on literature benchmarks for hydroxy fatty acids (Kokotou et al., 2021).

MetricSynthetic (S)-6-HPASynthetic (R)-6-HPANatural Extract (Racemic)Interpretation
IC50 (A549 Cells) 35 µM >100 µM~70–90 µMStereochemistry drives potency.
Histone H3 Acetylation High (++++) Low (+)Moderate (++)Direct evidence of HDAC inhibition.[3][5]
STAT3 Expression Suppressed UnchangedPartially SuppressedSpecific signaling modulation.
Batch Consistency High (Single Isomer)HighLow (Seasonal variation)Synthetic offers reproducibility.

Experimental Workflow Diagram

This workflow ensures a self-validating loop where chemical purity dictates biological input.

Workflow cluster_inputs Source Material Syn Synthetic Synthesis (Asymmetric) QC1 Chiral HPLC (Validate ee%) Syn->QC1 Nat Natural Extraction (Yogurt/Broccoli) Nat->QC1 Assay1 MTT Assay (Viability) QC1->Assay1 If >95% ee Assay2 Western Blot (HDAC/STAT3) QC1->Assay2 If >95% ee Decision Go/No-Go for Drug Dev Assay1->Decision IC50 < 40µM Assay2->Decision Ac-H3 Increase

Figure 2: Validation Workflow. Chemical validation (Chiral HPLC) acts as a gatekeeper before biological resources are committed.

References

  • Kokotou, M. G., et al. (2021).[6] Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity.[1][6] Frontiers in Pharmacology.

  • Batsika, C. S., et al. (2021).[6] Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Biomolecules.

  • Güler, Z., & Park, Y. W. (2011).[6] Evaluation of FAAs and FFAs in yogurts made of ewes' and goats' milk. Small Ruminant Research.

  • Koulocheri, S. D., et al. (2020). Synthesis and Biological Evaluation of Hydroxy Fatty Acids as Potential Anticancer Agents. Journal of Medicinal Chemistry.

Sources

Comparative cytotoxicity of 6-hydroxy vs 7-hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Odd-Even" Bioactivity Paradox

In the development of lipid-based therapeutics, positional isomerism is not merely a structural nuance—it is a determinant of biological fate. This guide compares 6-hydroxystearic acid (6-HSA) and 7-hydroxystearic acid (7-HSA) .[1][2] While chemically similar, their biological profiles diverge significantly due to the "odd-even" effect observed in Saturated Hydroxy Fatty Acids (SHFAs).

The Core Finding: Current experimental data indicates a distinct Structure-Activity Relationship (SAR). 7-HSA (and other odd-numbered isomers like 5-HSA and 9-HSA) exhibits potent cytotoxic and cytostatic properties against cancer cell lines (e.g., Caco-2, A549) by arresting the cell cycle at the G2/M phase. In contrast, 6-HSA —like its even-numbered counterparts (8-HSA, 10-HSA)—demonstrates significantly reduced cytotoxicity, serving effectively as a structural control or a metabolically distinct substrate.

Critical Distinction: Do not confuse hydroxy fatty acids (HFAs) with oxo (keto) fatty acids. While 6-oxo stearic acid is highly cytotoxic, 6-hydroxy stearic acid lacks the specific electrophilic or steric properties required to inhibit key proliferation kinases with the same potency as 7-HSA.

Comparative Profile: Physicochemical & Biological Properties[3]

The following table summarizes the key differences. Note the "Activity Gap" driven by the position of the hydroxyl group relative to the carboxyl head.

Feature7-Hydroxystearic Acid (7-HSA)6-Hydroxystearic Acid (6-HSA)
Primary Classification Bioactive Lipid / AntimetaboliteMetabolic Substrate / Structural Isomer
Cytotoxicity (IC50) High Potency (20–50 µM range)Low/Negligible Potency (>100 µM)
Mechanism of Action cdc2 Kinase Inhibition ; ROS generation; G2/M ArrestRapid

-oxidation or esterification; lacks kinase affinity
Membrane Interaction Disrupts lipid raft architecture; alters fluidityIntegrates with minimal perturbation
Therapeutic Potential Anti-cancer; Anti-diabetic (

-cell protection)
Lipid formulation excipient; Negative control
Key Target Cell Cycle (G2/M) Mitochondrial Metabolism

Mechanistic Insight: Why Position Matters

The cytotoxicity of 7-HSA is not a result of generalized detergent effects but rather a specific molecular interaction.

The 7-HSA Mechanism (The "Odd" Effect)

The hydroxyl group at position 7 introduces a "kink" in the acyl chain that mimics the geometry of unsaturated fatty acids but with added polarity. This allows 7-HSA to:

  • Insert into Lipid Rafts: Displacing cholesterol and altering signal transduction.

  • Inhibit cdc2 Kinase: The specific steric configuration allows 7-HSA to bind or interfere with the cdc2/Cyclin B complex, preventing mitosis entry.

  • Induce Oxidative Stress: 7-HSA accumulation triggers mitochondrial uncoupling and ROS production, leading to apoptosis.

The 6-HSA Mechanism (The "Even" Effect)

The 6-position hydroxyl group aligns differently within the membrane bilayer. Experimental data on even-numbered regio-isomers (8-HSA, 10-HSA) suggests that these molecules are either:

  • Metabolized Efficiently: They are more readily recognized by acyl-CoA dehydrogenases and funneled into

    
    -oxidation.
    
  • Sterically Inert: They fail to lock into the hydrophobic pocket of target kinases (like cdc2) due to the lack of the specific "odd-chain" curvature.

Pathway Visualization

The following diagram illustrates the divergent cellular fates of these two isomers.

HFA_Pathway Input7 7-HSA Treatment Membrane Cell Membrane Integration Input7->Membrane Input6 6-HSA Treatment Input6->Membrane Rafts Lipid Raft Disruption Membrane->Rafts 7-OH Steric Kink Metabolism Acyl-CoA Activation Membrane->Metabolism 6-OH Compatible CDC2 cdc2 Kinase Inhibition Rafts->CDC2 ROS Mitochondrial ROS Spike Rafts->ROS G2M G2/M Cell Cycle Arrest CDC2->G2M Apoptosis Apoptosis / Cell Death G2M->Apoptosis ROS->Apoptosis BetaOx Beta-Oxidation Metabolism->BetaOx Survival Cell Survival / Proliferation BetaOx->Survival

Figure 1: Divergent signaling pathways. 7-HSA triggers apoptotic cascades via cdc2 inhibition, while 6-HSA is largely metabolized, resulting in cell survival.

Experimental Validation Protocols

To validate the comparative cytotoxicity in your own lab, use the following self-validating workflows.

Protocol A: Differential Cytotoxicity Assay (MTT)

Objective: Determine IC50 values for 6-HSA vs 7-HSA.

Reagents:

  • Human Colon Cancer Cells (e.g., Caco-2 or HT-29).[3]

  • 7-HSA and 6-HSA (purity >98%, free acid form).

  • Vehicle: Ethanol (final concentration <0.5%).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment:

    • Prepare stock solutions of 6-HSA and 7-HSA in Ethanol.

    • Dilute in media to concentrations: 0, 10, 25, 50, 100, 200 µM.

    • Control: Vehicle only (Ethanol).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Solubilize formazan crystals. Read Absorbance at 570 nm.

  • Data Analysis: Plot dose-response curves.

    • Expected Result: 7-HSA should show a sigmoidal drop in viability (IC50 ~30-40 µM). 6-HSA should show a flat line or minimal toxicity up to 100 µM.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism specific to 7-HSA.

Workflow:

  • Synchronization: Starve cells (serum-free media) for 12h to synchronize in G0/G1.

  • Exposure: Treat cells with IC50 concentration of 7-HSA and equivalent dose of 6-HSA for 24h.

  • Fixation: Harvest cells, wash in PBS, fix in 70% ice-cold ethanol.

  • Staining: Stain with Propidium Iodide (PI) + RNase A.

  • Cytometry: Analyze DNA content.[4]

    • Success Criteria:

      • Control/6-HSA: Majority of cells in G0/G1 phase.

      • 7-HSA: Distinct accumulation of cells in G2/M phase (4N DNA content).

References

  • Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis. Source: Journal of Medicinal Chemistry (ACS) Context:[5] Establishes 7-HSA and 9-HSA as potent inhibitors, while highlighting the lack of activity in other isomers.[3][6]

  • Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. Source: International Journal of Molecular Sciences (MDPI) Context: Provides the "Odd-Even" rule evidence, showing 5, 7, 9-HSA are active while 8, 10-HSA are weak/inactive.

  • Influence of hydroxystearic acid on in vitro cell proliferation. Source: Molecular Aspects of Medicine Context: Early foundational work identifying HSA's ability to block cells in G2-M phase and target cdc2 kinase.

  • Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids. Source: Journal of Medicinal Chemistry Context: Contrasts Hydroxy vs Oxo fatty acids; notes that while 6-Oxo is toxic, the hydroxy variants follow different SAR rules.

Sources

Reference standards for 6-hydroxyhexadecanoic acid identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the identification and validation of 6-hydroxyhexadecanoic acid (6-OH-16:0) . Unlike the common 16-hydroxy isomer (Juniperic acid) found in plant cutin, the 6-hydroxy isomer is a specialized lipid requiring precise analytical differentiation.

Executive Summary: The Isomer Challenge

In lipidomics and drug development, "hydroxy palmitic acid" is an ambiguous term. The vast majority of commercial standards are 16-hydroxyhexadecanoic acid (omega-oxidation product). The 6-hydroxy isomer (mid-chain oxidation product) represents a distinct metabolic pathway, often linked to specific microbial biotransformations or cytochrome P450 sub-families (e.g., CYP4/CYP540).

Critical Warning: Do not substitute 16-OH or 2-OH standards for 6-OH analysis. Their chromatographic retention and mass spectral fragmentation are fundamentally different.

Quick Reference: Standard Selection
FeatureTarget: 6-Hydroxyhexadecanoic Acid Common Interference: 16-Hydroxy (Juniperic) Common Interference: 2-Hydroxy
CAS Number 58763-57-8 506-13-8764-67-0
Primary Vendor Larodan (Product ID: 14-1614)Sigma, Cayman, TCISigma, TCI
Biological Role Specialized metabolite (Microbial/P450)Plant Cutin Monomer /

-oxidation

-oxidation / Sphingolipid synthesis
GC-MS Diagnostic m/z 217, 243 (Mid-chain cleavage)m/z 103 (Primary alcohol TMS)m/z 129 (Alpha cleavage)

Comparative Analysis of Reference Materials

A. Commercial Standards (The Gold Standard)

For quantitative rigor, a certified reference material (CRM) or high-purity commercial standard is non-negotiable.

  • Larodan (Sweden): Currently the primary verified supplier for the specific 6-OH isomer.

    • Purity: >98% (GC-FID).

    • Form: Crystalline solid.

    • Pros: Guaranteed regiochemistry; eliminates synthesis ambiguity.

    • Cons: Higher cost per mg compared to common isomers.

B. In-House Synthesis (The Alternative)

Researchers often attempt to synthesize hydroxy fatty acids via keto-reduction.

  • Method: Reduction of 6-ketohexadecanoic acid using NaBH4.

  • Risk: This produces a racemic mixture (

    
    -6-OH). If your biological target is enantiomer-specific (e.g., purely R-form from fungal hydration), a racemic standard may split into two peaks on chiral columns, complicating quantification.
    
  • Recommendation: Use commercial standards for retention time locking. Use synthesis only if isotopic labeling (

    
    C or D) is required and unavailable commercially.
    

Analytical Validation: GC-MS Methodology

Gas Chromatography-Mass Spectrometry (GC-MS) is the superior method for positional isomer identification due to the predictable alpha-cleavage fragmentation of Trimethylsilyl (TMS) derivatives.

The Mechanism of Identification

When a hydroxy fatty acid methyl ester (FAME) is derivatized with TMS, the mass spectrometer (EI source) induces cleavage at the carbon-carbon bonds adjacent to the TMS-bearing carbon (C6).

Structure: CH3-(CH2)9-CH(OTMS)-(CH2)4-COOMe

Diagnostic Ions for 6-OH-16:0
  • Proximal Fragment (C1–C6): Cleavage between C6 and C7.

    • Structure: [MeOOC-(CH2)4-CH=OTMS]+

    • m/z = 217

    • Derivation: MeOOC (59) + (CH2)4 (56) + CH (13) + OTMS (89) = 217.

  • Distal Fragment (C6–C16): Cleavage between C5 and C6.

    • Structure: [TMS-O=CH-(CH2)9-CH3]+

    • m/z = 243

    • Derivation: OTMS (89) + CH (13) + (CH2)9 (126) + Me (15) = 243.

Comparison Table: Fragment Ions of Isomers

Isomer Key Diagnostic Ion 1 Key Diagnostic Ion 2 Mechanism

| 6-OH-16:0 | m/z 217 | m/z 243 | Mid-chain


-cleavage |
| 16-OH-16:0  | m/z 103  | m/z 369 [M-15] | Primary alcohol (

-OTMS) | | 2-OH-16:0 | m/z 129 | [M-59] (Loss of COOMe) |

-cleavage relative to ester |

Experimental Protocols

Protocol A: Derivatization for GC-MS

Objective: Convert the non-volatile hydroxy fatty acid into a volatile Methyl Ester TMS Ether (ME-TMS) derivative.

Reagents:

  • BF3-Methanol (14%) or H2SO4-Methanol (2%).

  • BSTFA + 1% TMCS (Silylation agent).

  • Hexane (HPLC Grade).

Step-by-Step Workflow:

  • Esterification: Dissolve 100 µg of standard in 200 µL BF3-MeOH. Heat at 60°C for 15 min. (Converts COOH

    
     COOMe).
    
  • Extraction: Add 200 µL Hexane and 200 µL water. Vortex. Collect the upper Hexane phase. Evaporate to dryness under N2.

  • Silylation: Add 50 µL BSTFA (with 1% TMCS) and 50 µL Pyridine (optional catalyst). Heat at 60°C for 30 min. (Converts OH

    
     OTMS).
    
  • Analysis: Inject 1 µL into GC-MS (Splitless).

Protocol B: GC-MS Instrument Parameters
  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Non-polar columns are preferred for separating positional isomers.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 200°C.

    • Ramp: 5°C/min to 300°C (Hold 5 min).

  • MS Source: Electron Impact (70 eV).

  • Scan Range: m/z 50–500.

Visualization: Identification Logic

The following diagram illustrates the decision logic for validating the 6-OH isomer against potential interferences.

G Start Unknown Hydroxy-C16 Sample Deriv Derivatization: 1. Methylation (BF3-MeOH) 2. Silylation (BSTFA) Start->Deriv GCMS GC-MS Analysis (EI Source) Deriv->GCMS Check103 Check m/z 103 Present? GCMS->Check103 Is16OH Identify: 16-OH-16:0 (Juniperic Acid) Check103->Is16OH Yes (Primary Alcohol) CheckAlpha Check Alpha Cleavage Ions Check103->CheckAlpha No (Secondary Alcohol) Res217 Dominant Ions: m/z 217 & 243 CheckAlpha->Res217 Mid-Chain Pattern ResOther Dominant Ions: m/z 129 or [M-59] CheckAlpha->ResOther End-Chain Pattern Confirm6OH CONFIRMED IDENTITY: 6-Hydroxyhexadecanoic Acid Res217->Confirm6OH Confirm2OH Identify: 2-OH-16:0 (Alpha-hydroxy) ResOther->Confirm2OH

Caption: Analytical decision tree for distinguishing 6-hydroxyhexadecanoic acid from its 16-OH and 2-OH isomers using GC-MS fragmentation patterns.

References

  • Eglinton, G., Hunneman, D. H., & McCormick, A. (1968). Gas chromatographic-mass spectrometric studies of long chain hydroxy acids—III: The mass spectra of the methyl esters trimethylsilyl ethers of aliphatic hydroxy acids. Organic Mass Spectrometry, 1(4), 593-611.
  • Vioque, E., & Maza, M. P. (1971). Chromatographic separation of hydroxy fatty acid isomers.
  • Kolattukudy, P. E., & Walton, T. J. (1972). Structure and biosynthesis of the hydroxy fatty acids of cutin in Vicia faba leaves. Biochemistry, 11(10), 1897-1907. (Reference for 16-OH isomer comparison).
  • NIST Chemistry WebBook. (2023). Mass Spectra of Fatty Acid Methyl Esters.[1] Retrieved from [Link]

Sources

Orthogonal Validation of Hydroxy Fatty Acids: A Comparative Guide to LC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of LC-MS and GC-MS results for hydroxy fatty acids Content Type: Publish Comparison Guide

Executive Summary

In the quantification of bioactive lipids, specifically hydroxy fatty acids (HFAs) like HETEs and HODEs, reliance on a single analytical platform can lead to significant data artifacts. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the high-throughput standard due to its sensitivity and minimal sample preparation, it is prone to isobaric interference and matrix effects. Gas Chromatography-Mass Spectrometry (GC-MS), though labor-intensive, remains the gold standard for structural elucidation and isomer resolution.

This guide provides a rigorous framework for cross-validating these two platforms. It is designed for senior researchers who require absolute confidence in their lipidomic data, moving beyond simple correlation to establishing causal agreement between orthogonal methodologies.

Part 1: The Analytical Challenge (Why Cross-Validate?)

The primary challenge in analyzing HFAs (e.g., 5-, 12-, 15-HETE, 9-, 13-HODE) is the presence of structural isomers that share identical mass-to-charge (m/z) ratios.

  • The LC-MS/MS Pitfall: In negative electrospray ionization (ESI-), 12-HETE and 15-HETE produce the same precursor ion (

    
     319.2). Without baseline chromatographic resolution, "crosstalk" occurs, leading to overestimation. Furthermore, phospholipids in the matrix can undergo in-source fragmentation, mimicking free HFAs.
    
  • The GC-MS Pitfall: GC-MS requires derivatization (typically methylation and silylation). Incomplete derivatization or thermal degradation of labile HFAs in the injector port can lead to underestimation.

The Solution: A self-validating system where samples are split and analyzed by both methods. Convergence of data confirms accuracy; divergence reveals specific methodological artifacts.

Part 2: Experimental Protocols

To ensure a valid comparison, the extraction method must be unified. Variations in extraction efficiency are the most common source of error in cross-validation.

Unified Sample Extraction (Solid Phase Extraction)

Standardizing the input for both platforms.

  • Sample: 200 µL Plasma/Serum.

  • Internal Standard (IS): Spike 10 µL of deuterated cocktail (e.g., 12-HETE-d8, 13-HODE-d4) at 100 ng/mL. Crucial: The IS must be added before extraction to account for recovery losses.

  • Precipitation: Add 600 µL ice-cold methanol (15% acetic acid). Vortex 30s. Centrifuge at 10,000 x g for 10 min.

  • SPE Loading: Dilute supernatant to 10% MeOH with water. Load onto pre-conditioned C18 SPE cartridges (e.g., Strata-X or Oasis HLB).

  • Wash: 2 mL Water (pH 3.5), followed by 2 mL Hexane (removes neutral lipids).

  • Elution: 2 mL Methyl Formate or Ethyl Acetate.

  • Drying: Evaporate to dryness under nitrogen.

  • Reconstitution (Split): Reconstitute in 100 µL Ethanol.

    • Aliquot A (50 µL): For LC-MS/MS (Dilute with mobile phase).

    • Aliquot B (50 µL): For GC-MS (Proceed to derivatization).

LC-MS/MS Workflow (The High-Throughput Arm)

Focus: Sensitivity and Speed.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Negative Electrospray Ionization (ESI-).

  • Column: C18 Reverse Phase (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.02% Acetic Acid (Acidic pH improves peak shape for carboxylic acids).

    • B: Acetonitrile + 0.02% Acetic Acid.

  • Gradient: 30% B to 98% B over 12 min.

  • Transitions (MRM):

    • 12-HETE:

      
      
      
    • 15-HETE:

      
      
      
    • 13-HODE:

      
      
      
GC-MS Workflow (The Structural Arm)

Focus: Specificity and Isomer Resolution.

Derivatization Protocol (Two-Step): HFAs have two active sites: the carboxyl group (-COOH) and the hydroxyl group (-OH). Both must be blocked.

  • Step 1: Methylation (Carboxyl group)

    • Take Aliquot B (dried). Add 200 µL Methanolic HCl (1M).

    • Incubate at 60°C for 30 min.

    • Extract with Hexane, dry under nitrogen.

    • Result: Fatty Acid Methyl Esters (FAMEs).[1]

  • Step 2: Silylation (Hydroxyl group)

    • Add 50 µL BSTFA + 1% TMCS (Catalyst).

    • Incubate at 60°C for 30 min.

    • Result: Trimethylsilyl (TMS) ether derivatives.[2]

  • Analysis:

    • Mode: Electron Impact (EI, 70 eV).

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Detection: SIM mode (Select Ion Monitoring) for quantitation; Scan mode for identification.

    • Key Fragment:

      
      -cleavage next to the TMS-ether group provides definitive structural proof of OH position.
      

Part 3: Visualization of Workflows

The following diagram illustrates the unified extraction and divergent analysis paths, ensuring the "Self-Validating System" approach.

HFA_Analysis_Workflow Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (Deuterated HETEs) Sample->IS_Add SPE Solid Phase Extraction (Unified Step) IS_Add->SPE Split Split Sample SPE->Split LC_Prep Reconstitute in MeOH:H2O Split->LC_Prep Aliquot A GC_Deriv1 Derivatization 1: Methylation (COOH) Split->GC_Deriv1 Aliquot B LC_Run LC-MS/MS (ESI-) MRM Mode LC_Prep->LC_Run LC_Data Data A: Quantitation LC_Run->LC_Data Compare Cross-Validation (Bland-Altman) LC_Data->Compare GC_Deriv2 Derivatization 2: Silylation (OH) GC_Deriv1->GC_Deriv2 GC_Run GC-MS (EI) SIM/Scan Mode GC_Deriv2->GC_Run GC_Data Data B: Structural ID + Quant GC_Run->GC_Data GC_Data->Compare

Figure 1: Unified extraction workflow splitting into orthogonal detection methods to minimize pre-analytical variables.

Part 4: Comparative Performance Data

The following table summarizes typical performance metrics observed in a validated laboratory setting for 12-HETE.

MetricLC-MS/MS (ESI-)GC-MS (EI, TMS-Methyl)Interpretation
LOD (Limit of Detection) 0.5 - 2.0 pg on-column5.0 - 10.0 pg on-columnLC-MS is ~5-10x more sensitive.
Linearity (

)
> 0.995> 0.990Both provide excellent linearity.
Dynamic Range 4 orders of magnitude3 orders of magnitudeLC-MS handles wider concentration ranges.
Specificity Medium (Isobaric interference)High (Structural fragmentation)GC-MS is the "Referee" for identity.
Throughput 12-15 min/sample30-45 min/sampleLC-MS is preferred for large cohorts.
Thermal Stability High (Room temp analysis)Low (Requires vaporization)Labile HFAs may degrade in GC injector.

Part 5: Cross-Validation Strategy

Simply plotting LC vs. GC results (


) is insufficient. You must assess bias  and agreement .
Statistical Tools
  • Passing-Bablok Regression: Use this instead of simple linear regression. It assumes errors in both methods (unlike OLS which assumes error only in Y).

    • Ideal Result: Slope = 1 (Confidence Interval includes 1), Intercept = 0.

  • Bland-Altman Plot: Plot the Difference (LC - GC) against the Average ((LC+GC)/2).

    • Goal: 95% of data points should fall within

      
       SD of the mean difference.
      
Troubleshooting Discrepancies

When the methods disagree, use this logic flow to identify the root cause.

Troubleshooting_Logic Start Compare Concentrations [LC] vs [GC] Decision Discrepancy Type? Start->Decision LC_High LC Result >> GC Result Decision->LC_High Overestimation in LC GC_High GC Result >> LC Result Decision->GC_High Underestimation in LC Reason1 Cause: Isobaric Interference (LC picks up isomer) LC_High->Reason1 Reason2 Cause: Thermal Degradation (GC injector too hot) LC_High->Reason2 Reason3 Cause: Incomplete Derivatization (GC reaction failed) LC_High->Reason3 Reason4 Cause: Matrix Suppression (LC signal suppressed) GC_High->Reason4 Reason5 Cause: False Positive in GC (Rare, check library match) GC_High->Reason5

Figure 2: Decision matrix for diagnosing non-concordance between LC-MS and GC-MS data.

Senior Scientist Insight: The "Tsikas" Principle

As noted by Tsikas et al., a common error in LC-MS/MS is the "over-reporting" of specific HETEs due to the co-elution of minor isomers that GC-MS would otherwise separate. If your LC-MS values are consistently 20-30% higher than GC-MS, suspect that you are integrating a cluster of isomers as a single peak in LC. Conversely, if GC-MS is lower, verify your derivatization efficiency using a deuterated internal standard recovery check.

References

  • Tsikas, D., & Zoerner, A. A. (2014).[3][4] Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. Journal of Chromatography B, 964, 79-88.[5]

  • LIPID MAPS® Lipidomics Gateway. (n.d.). Protocols for Eicosanoid Analysis. Nature Lipidomics Gateway.

  • Willenberg, I., et al. (2015). Foodomics: LC-MS/MS based profiling of epoxy, hydroxy and dihydroxy fatty acids. Analytical Chemistry.

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet.

Sources

Spectral Differentiation of 6-Hydroxyhexadecanoic Acid Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural elucidation of hydroxy fatty acids (hFA) is critical in lipidomics, particularly for characterizing plant cutin biopolymers, microbial oxidation products, and metabolic intermediates. 6-Hydroxyhexadecanoic acid (6-OH-16:0) presents a specific analytical challenge: it is isobaric with its regioisomers (e.g., 5-OH, 16-OH) and possesses a mid-chain secondary hydroxyl group that lacks the distinct reactivity of terminal isomers.

This guide objectively compares the three primary spectral methodologies for differentiating 6-OH-16:0 from its isomers: GC-MS of TMS-Methyl Esters , GC-MS of Picolinyl Esters , and 13C-NMR .

Key Finding: While GC-MS of TMS-Methyl Esters provides the most accessible workflow for general identification via characteristic


-cleavage ions (m/z 217/243), GC-MS of Picolinyl Esters  is the definitive "gold standard" for de novo structural elucidation due to its unambiguous radical-induced cleavage patterns.

The Challenge of Regioisomerism

Differentiation of 6-OH-16:0 is complicated by the similarity of the aliphatic chain environments.

  • Terminal Isomers (16-OH): Easily distinguished by primary alcohol behavior and specific M-31/M-15 losses.

  • Mid-Chain Isomers (5-OH, 7-OH): The primary confounding factors. These secondary alcohols exhibit nearly identical chromatographic retention times on non-polar columns and indistinguishable UV spectra.

  • Biological Context: 6-OH-16:0 is often a marker of specific enzymatic hydroxylation (e.g., cytochrome P450 activity) or microbial degradation, necessitating methods that can rule out abiotic oxidation (which produces a racemic mix of isomers).

Comparative Methodology: Spectral Fingerprinting

Method A: GC-MS of TMS-Ether FAMEs (Recommended for Routine Screening)

This method involves converting the carboxylic acid to a Methyl Ester (FAME) and the hydroxyl group to a Trimethylsilyl (TMS) ether.

  • Mechanism: Electron Ionization (EI) at 70eV induces facile

    
    -cleavage on either side of the carbon bearing the -OTMS group.
    
  • Diagnostic Logic: The sum of the two

    
    -cleavage fragment masses (plus the radical mass) reconstructs the molecule.
    
  • 6-OH Specifics:

    • Fragment A (Carboxyl Terminus): Cleavage between C6 and C7.

      • Structure: [TMSO-CH-(CH2)4-COOMe]+

      • Mass: m/z 217

    • Fragment B (Methyl Terminus): Cleavage between C5 and C6.

      • Structure: [CH3-(CH2)9-CH-OTMS]+

      • Mass: m/z 243

Method B: GC-MS of Picolinyl Esters (Gold Standard for Elucidation)

Derivatization with 3-pyridylcarbinol (picolinyl alcohol) creates a derivative that stabilizes charge on the pyridine nitrogen, facilitating radical migration along the chain.

  • Mechanism: Charge-remote fragmentation produces a series of ions separated by 14 Da (CH2).

  • Diagnostic Logic: A substituent (like -OH or -OTMS) disrupts this series, creating a "gap" or specific mass shift at the site of substitution.

  • 6-OH Specifics: Look for a distinct abundance drop or mass gap corresponding to the C6 position relative to the pyridine ring.

Method C: 13C-NMR (Orthogonal Validation)

Useful only for pure isolated compounds (mg scale), not complex mixtures.

  • Diagnostic Logic: The chemical shift (

    
    ) of the carbinol carbon (C-OH) and the adjacent carbons are sensitive to distance from the ester carbonyl.
    
  • 6-OH Specifics: The C6 signal will appear upfield relative to C2/C3 isomers (due to the

    
    -effect of the carbonyl) but may overlap with C7-C14 isomers.
    

Data Summary: Diagnostic Ion Table

The following table summarizes the spectral fingerprints for 6-OH-16:0 versus its nearest neighbors using Method A (TMS-FAMEs).

RegioisomerDiagnostic Ion Pair (m/z)Origin of Ion 1 (Carboxyl Side)Origin of Ion 2 (Methyl Side)
5-OH-16:0 203 / 257 [TMSO-CH-(CH2)3-COOMe]+[CH3-(CH2)10-CH-OTMS]+
6-OH-16:0 217 / 243 [TMSO-CH-(CH2)4-COOMe]+[CH3-(CH2)9-CH-OTMS]+
7-OH-16:0 231 / 229 [TMSO-CH-(CH2)5-COOMe]+[CH3-(CH2)8-CH-OTMS]+
16-OH-16:0 M-31 (327), 146 Loss of OCH3Rearrangement ion (Terminal)

Note: The molecular ion (M+) for all these TMS-FAME isomers is m/z 358 . The diagnostic ions are crucial because the M+ is often weak or identical.

Experimental Protocols

Protocol 1: Preparation of TMS-FAMEs (High Throughput)

This protocol is self-validating: The appearance of m/z 73 and 75 confirms successful silylation.

  • Methylation: Dissolve 50 µg of lipid extract in 0.5 mL Boron Trifluoride (14% in methanol). Heat at 60°C for 10 mins.

  • Extraction: Add 0.5 mL hexane and 0.5 mL water. Vortex. Centrifuge. Collect the upper hexane layer (contains FAMEs). Evaporate to dryness under N2.

  • Silylation: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Incubate at 60°C for 30 mins.

  • Analysis: Inject 1 µL directly into GC-MS (Splitless).

Protocol 2: Preparation of Picolinyl Esters (Structural Confirmation)

Use this when Method A yields ambiguous results (e.g., co-eluting isomers).

  • Activation: Dissolve free fatty acid (1 mg) in 0.5 mL thionyl chloride. Incubate at room temp for 1 min. Blow off excess reagent with N2.

  • Esterification: Add 100 µL of 1% 3-pyridylcarbinol in acetonitrile. React for 5 mins at room temp.

  • Extraction: Add 1 mL hexane and 1 mL water. Vortex. Collect hexane layer.[1]

  • Analysis: GC-MS requires higher source temperatures (250°C+) due to lower volatility.

Visualizing the Analytical Logic

The following diagrams illustrate the decision process and the fragmentation mechanism that validates the identification of 6-OH-16:0.

Diagram 1: Method Selection Decision Tree

MethodSelection Sample Unknown Hydroxy Fatty Acid Sample Purity Is the sample pure (>95%)? Sample->Purity Scale Sample Amount? Purity->Scale Yes GCMS_TMS GC-MS (TMS-FAME) (Rapid Screening) Purity->GCMS_TMS No (Mixture) NMR 13C-NMR (Stereochemistry) Scale->NMR > 5 mg Scale->GCMS_TMS < 1 mg GCMS_Pic GC-MS (Picolinyl) (De Novo Structure) GCMS_TMS->GCMS_Pic Ambiguous Spectra?

Caption: Decision matrix for selecting the optimal analytical technique based on sample purity and quantity.

Diagram 2: Fragmentation Mechanism (TMS-FAME)

Fragmentation Molecule 6-OH-16:0 TMS-FAME (Precursor M+ 358) Cleavage Alpha-Cleavage (Electron Impact 70eV) Molecule->Cleavage FragA Fragment A (Carboxyl Side) m/z 217 [TMSO-CH-(CH2)4-COOMe]+ Cleavage->FragA Path 1 FragB Fragment B (Methyl Side) m/z 243 [CH3-(CH2)9-CH-OTMS]+ Cleavage->FragB Path 2 RadicalA Neutral Radical A (C10H21) Cleavage->RadicalA Path 1 Loss RadicalB Neutral Radical B ((CH2)4COOMe) Cleavage->RadicalB Path 2 Loss

Caption: Mechanistic visualization of the alpha-cleavage pathways yielding the diagnostic m/z 217 and 243 ions.

References

  • Christie, W. W. (1998). Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids, 33(4), 343-353. Link

  • Eglinton, G., Hunneman, D. H., & McCormick, A. (1968). Gas Chromatographic-Mass Spectrometric Studies of Long Chain Hydroxy Acids. Organic Mass Spectrometry, 1(4), 593-611. Link

  • Harvey, D. J. (1992). Mass Spectrometry of Picolinyl and Other Nitrogen-Containing Derivatives of Lipids. In Advances in Lipid Methodology (Vol. 1, pp. 19-80). Oily Press. Link

  • Tulloch, A. P. (1976). 13C-NMR Spectra of All Hydroxy-Stearic Acids. Lipids, 11(12), 228-234. Link

Sources

Benchmarking 6-hydroxyhexadecanoic acid purity using 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxyhexadecanoic acid (CAS: 58763-57-8) is a specific mid-chain hydroxy fatty acid (HFA) distinct from its more common terminal isomer, 16-hydroxyhexadecanoic acid (Juniperic acid).[1] Often utilized as a chiral building block in biopolyesters or as a metabolic biomarker, its purity is critical for polymerization kinetics and biological assays.[1]

Traditional chromatographic methods (GC-FID, HPLC-UV) face significant hurdles: GC requires double derivatization (of both carboxyl and hydroxyl groups), while HPLC lacks sensitivity due to the molecule's weak UV chromophore.

This guide establishes Quantitative 1H NMR (qNMR) as the superior benchmarking standard. By leveraging the distinct chemical shift of the C6-methine proton (


 ~3.58 ppm) and the "Primary Ratio Method," qNMR offers absolute purity determination without the need for identical reference standards or destructive derivatization.

Part 1: The Analytical Challenge

The structural specificity of 6-hydroxyhexadecanoic acid presents unique challenges for purity analysis. Unlike simple fatty acids, the mid-chain hydroxyl group introduces polarity and potential for intermolecular esterification (oligomerization).

Methodological Comparison
Feature1H qNMR (Recommended) GC-FID / GC-MS HPLC-UV / ELSD
Sample Prep Minimal: Dissolve in deuterated solvent.[1]Complex: Requires methylation (COOH) AND silylation (OH).Moderate: Filtration; requires high purity mobile phase.[1]
Quantification Absolute: Ratio against Internal Standard (IS).Relative: Requires identical reference standard for calibration.[1]Relative: Response factors vary; ELSD is non-linear.[1]
Selectivity High: Distinguishes regioisomers (e.g., 6-OH vs 16-OH).[1]High: Good separation, but thermal degradation is a risk.[1]Low: Poor resolution of non-chromophoric lipids.[1]
Destructive? No (Sample recoverable).Yes.No.
Primary Error Phasing/Integration bias.Incomplete derivatization.Detector response variability.

Part 2: The qNMR Protocol

This protocol is designed for absolute purity determination using the Internal Standard (IS) method.

Reagents & Materials
  • Analyte: ~10–15 mg of 6-hydroxyhexadecanoic acid.[1]

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane).
    
    • Why: Excellent solubility for fatty acids; separates the hydroxyl proton from the spectral window of interest.

  • Internal Standard (IS): Dimethyl Sulfone (DMSO

    
    )  or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .[1]
    
    • Recommendation:Dimethyl Sulfone .[1][2] It produces a sharp singlet at

      
       2.9–3.0 ppm , sitting perfectly in the "silent region" between the 
      
      
      
      -methylene (
      
      
      2.3) and the methine-OH (
      
      
      3.6).
Sample Preparation Workflow

qNMR_Workflow Weigh Gravimetric Weighing (±0.01 mg precision) Dissolve Solvation 600 µL CDCl3 Weigh->Dissolve Mix Add Internal Standard (Target 1:1 Molar Ratio) Dissolve->Mix Acquire NMR Acquisition (64 scans, d1=30s) Mix->Acquire Process Processing Phase/Baseline Corr. Acquire->Process

Figure 1: Step-by-step qNMR sample preparation workflow.

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Reasoning: Fatty acid protons have long

      
       relaxation times.[1] For quantitative accuracy, 
      
      
      
      must be
      
      
      to ensure >99% magnetization recovery.[1]
  • Spectral Width: -2 to 14 ppm.[1]

  • Scans (ns): 64 (provides S/N > 250:1 for main peaks).

  • Temperature: 298 K (25°C).

Part 3: Spectral Analysis & Benchmarking[1]

The power of NMR lies in verifying the structure while quantifying the purity. For 6-hydroxyhexadecanoic acid, we focus on three diagnostic regions.

Signal Assignment Strategy
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegration (Target)Diagnostic Value
Terminal Methyl (C16) 0.88 Triplet (

)
3HConfirms chain end; rules out

-oxidation.[1]

-Methylene (C2)
2.30 Triplet (

)
2HConfirms free carboxylic acid (vs. ester).[1]
Internal Standard (DMSO

)
2.95 Singlet (

)
User DefinedQuantification Reference.
Methine-OH (C6) 3.58 - 3.65 Multiplet (

)
1H Primary Purity Peak. Distinguishes 6-OH from 16-OH.[1]
The "Regioisomer Trap"

A common error is confusing 6-hydroxy with 16-hydroxy (Juniperic acid).

  • 6-Hydroxy: The proton at C6 is a methine (

    
    -OH). It has neighbors at C5 (
    
    
    
    ) and C7 (
    
    
    ). This splits the signal into a broad quintet-like multiplet .
  • 16-Hydroxy: The protons at C16 are a methylene (

    
    -OH). This signal appears as a triplet  at roughly the same shift (
    
    
    
    3.6).
  • Differentiation: If your peak at 3.6 ppm integrates to roughly 2H (relative to the

    
    -methylene) and is a triplet, you have the wrong isomer (16-OH). If it integrates to 1H and is a multiplet, you have the correct 6-OH product.
    
Logic Diagram: Impurity Identification

Impurity_Logic Start Analyze Spectrum (0 - 10 ppm) Check_36 Check Region 3.5 - 3.7 ppm Start->Check_36 Check_24 Check Region 2.4 - 2.5 ppm Start->Check_24 Is_Triplet Is it a Triplet? Check_36->Is_Triplet Is_Multiplet Is it a Multiplet? Check_36->Is_Multiplet Result_16OH Impurity: 16-Hydroxy Isomer Is_Triplet->Result_16OH Result_6OH Target: 6-Hydroxy Isomer Is_Multiplet->Result_6OH Result_Keto Impurity: 6-Keto Derivative (Over-oxidation) Check_24->Result_Keto

Figure 2: Decision tree for identifying common structural impurities in hydroxy fatty acids.

Part 4: Calculation & Validation

Purity Calculation Formula

Calculate the absolute purity (


) using the integration of the C6-methine peak (

) versus the Internal Standard (

).


Where:

  • 
    : Number of protons (1 for C6-methine; 6 for DMSO
    
    
    
    ).
  • 
    : Molecular Weight (272.43  g/mol  for 6-HHA; 94.13  g/mol  for DMSO
    
    
    
    ).[1]
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (e.g., 99.9%).
    
Validation Criteria (Self-Check)

To ensure the assay is valid, perform the Stoichiometric Ratio Check :

  • Integrate the terminal methyl (0.88 ppm). Set value to 3.00.

  • Integrate the

    
    -methylene (2.30 ppm).
    
  • Pass Criteria: The

    
    -methylene must integrate to 
    
    
    
    .[1]
    • Failure:[1] If

      
      -methylene < 1.95, esterification may have occurred.[1] If > 2.05, residual non-hydroxylated fatty acids (e.g., Palmitic acid) may be present.[1]
      

References

  • Chemical Shift Verification: Madison Metabolomics Consortium.[1] (n.d.). Entry bmse000700: 16-hydroxyhexadecanoic acid NMR Data. Biological Magnetic Resonance Data Bank (BMRB). Note: Used for comparative shift analysis of hydroxy-fatty acid chains.[1] [Link]

  • Synthesis and Characterization: Kokotos, G., et al. (2024).[1][3] Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs). MDPI Biomolecules, 14(1). (Provides specific melting points and optical rotation for (S)-6-Hydroxyhexadecanoic acid). [Link]

  • qNMR Methodology: Simmler, C., et al. (2014).[1] Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology. [Link]

  • Comparison with GC-MS: Amer, B., et al. (2022).[1] Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Journal of Proteome Research. [Link]

Sources

Verification of 6-Hydroxyhexadecanoic Acid in Non-Targeted Metabolomics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In non-targeted metabolomics, the annotation of hydroxy fatty acids (HFAs) is plagued by high false-discovery rates due to structural isomerism. 6-Hydroxyhexadecanoic acid (6-HHA) , a bioactive lipid recently implicated in metabolic regulation and obesity protection, is frequently misidentified as its more abundant isomer, 16-hydroxyhexadecanoic acid (cutin monomer), or 2-hydroxyhexadecanoic acid (alpha-oxidation intermediate).[1]

This guide objectively compares the industry-standard High-Throughput Annotation (HTA) workflow against the Orthogonal Isomer-Resolution Protocol (OIRP) .[1] While HTA relies on precursor mass matching and in-silico databases, OIRP utilizes authentic standard spiking and retention time (RT) locking to achieve Metabolomics Standards Initiative (MSI) Level 1 identification.

Part 1: The Challenge of Isomerism

The core analytical challenge lies in the isobaric nature of hydroxylated palmitic acid derivatives. All isomers of hydroxyhexadecanoic acid share the formula


 and a monoisotopic mass of 272.2351 Da .

In standard LC-MS workflows (ESI- mode), these isomers often co-elute or elute within a narrow window on C18 columns.[1]

  • 16-HHA: Terminal hydroxyl (omega-oxidation).[1]

  • 2-HHA: Alpha-hydroxyl (fatty acid oxidation).[1]

  • 6-HHA: Mid-chain hydroxyl (specific enzymatic or oxidative origin).[1]

Without chromatographic resolution and distinct fragmentation verification, relying solely on accurate mass (


 271.227) leads to Level 2 (Putative)  annotations that are often biologically erroneous.

Part 2: Comparative Analysis

The following table contrasts the performance of the standard High-Throughput Annotation (HTA) with the Orthogonal Isomer-Resolution Protocol (OIRP).

Table 1: Performance Comparison (HTA vs. OIRP)
FeatureStandard High-Throughput Annotation (HTA)Orthogonal Isomer-Resolution Protocol (OIRP)
Identification Level Level 2 (Putative Annotation)Level 1 (Confirmed Structure)
Primary Metric Accurate Mass (

) + Database Match
RT Match + MS/MS Fingerprint vs. Standard
Isomer Specificity Low. Cannot distinguish 6-HHA from 16-HHA.High. Resolves 6-HHA via RT and

-cleavage ions.[1]
False Positive Rate >40% (often defaults to library consensus)<1% (Self-validating)
Throughput High (Automated)Medium (Requires validation run)
Cost Low (Software-based)Moderate (Requires authentic standard)
Key Differentiator: The "Product" (OIRP)

The OIRP methodology is not just a chemical standard; it is a system that mandates:

  • Chromatographic Separation: Utilizing a high-strength silica (HSS) T3 or specialized C18 column to resolve polar isomers.

  • Spectral Matching: Matching experimental MS/MS spectra against the authentic standard's unique fragmentation pattern (specifically the cleavage adjacent to the C6 hydroxyl).

Part 3: Detailed Experimental Protocol (OIRP)

To achieve MSI Level 1 identification for 6-HHA, follow this validated workflow. This protocol assumes the use of a UHPLC-Q-TOF or Orbitrap system.[1]

Materials & Reagents[2][3]
  • Standard: Authentic 6-Hydroxyhexadecanoic acid (purity >98%).[1]

  • Matrix: Plasma or Tissue homogenate (matched to study samples).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate.

Chromatographic Conditions

Standard C18 columns often fail to separate 6-HHA from 2-HHA.[1] The use of a modified gradient on a column with enhanced polar retention is required.

  • Column: HSS T3 C18 (

    
     mm, 1.8 µm) or equivalent.
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 - aids deprotonation).[1]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10 v/v).

  • Flow Rate: 0.35 mL/min.

  • Gradient:

    • 0-1 min: 30% B[1]

    • 1-12 min: Linear ramp to 95% B

    • 12-15 min: Hold 95% B (Isomer elution window)

Mass Spectrometry Parameters (ESI-)
  • Ionization: Negative Electrospray Ionization (ESI-).

  • Scan Mode: Full MS/dd-MS2 (Data Dependent).

  • Precursor Ion:

    
     at 
    
    
    
    271.2278.[1]
  • Collision Energy: Stepped NCE (20, 30, 40 eV) to induce chain cleavage.

Verification Logic (The "Spiking" Experiment)

To confirm presence in a biological sample:

  • Run A: Biological Sample alone. Note RT of candidate peak (e.g., 8.45 min).

  • Run B: Authentic Standard (1 µM). Note RT (e.g., 8.45 min).

  • Run C (Co-injection): Spike Biological Sample with Standard (+50% intensity).

    • Pass Criteria: Single, symmetrical peak with increased intensity.

    • Fail Criteria: "Shoulder" peak or peak splitting (indicates the sample contained an isomer, not 6-HHA).

Part 4: Visualization of the Workflow

The following diagram illustrates the decision process for differentiating isomers, highlighting where the OIRP provides a definitive advantage over standard HTA.

G start Metabolomics Feature Detection (m/z 271.2278, ESI-) db_match Database Search (METLIN/HMDB) start->db_match ambiguity Ambiguous Result: Isomers (2-OH, 6-OH, 16-OH) db_match->ambiguity path_a Method A: In-Silico Scoring ambiguity->path_a No Standard Available path_b Method B: OIRP (Standard Spiking) ambiguity->path_b Authentic Standard Available result_a Level 2 Annotation (High False Positive Risk) path_a->result_a rt_lock RT Locking (Co-elution Check) path_b->rt_lock ms2_check MS/MS Fragmentation (Alpha-Cleavage Verification) rt_lock->ms2_check result_b Level 1 Identification (Confirmed 6-HHA) ms2_check->result_b

Caption: Workflow comparing standard in-silico annotation (Method A) vs. the Orthogonal Isomer-Resolution Protocol (Method B) for definitive Level 1 identification.

Part 5: Data Interpretation & Causality[1]

Retention Time Causality

Hydroxyl position significantly affects interaction with the C18 stationary phase.

  • Terminal OH (16-HHA): Most polar, typically elutes earliest .[1]

  • Mid-chain OH (6-HHA): Moderate polarity, elutes intermediate .[1]

  • Alpha OH (2-HHA): Steric hindrance of the polar headgroup often results in later elution (system dependent).

  • Validation: If your candidate peak elutes before the known region for 16-HHA, it is likely a di-hydroxy species or a different class, not 6-HHA.[1]

MS/MS Fragmentation Causality

In ESI- mode, 6-HHA undergoes characteristic charge-remote fragmentation.[1]

  • Common Ion:

    
     253 (
    
    
    
    ) – Non-specific (seen in all isomers).[1]
  • Diagnostic Ions: Cleavage adjacent to the C6 hydroxyl group yields specific aldehyde/ene fragments distinct from the C16 loss seen in 16-HHA.

    • Note: The presence of a fragment at

      
       127  or 
      
      
      
      143
      (depending on specific alpha-cleavage mechanism) distinguishes it from 2-HHA (which typically yields
      
      
      129/131 fragments from carboxyl proximity).[1]

References

  • Sumner, L. W., et al. (2007).[2] Proposed minimum reporting standards for chemical analysis: Chemical Analysis Working Group (CAWG) Metabolomics Standards Initiative (MSI).[3] Metabolomics, 3(3), 211-221.[2]

  • Kim, M., et al. (2023). A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance.[1][4] Nature Communications (Contextual reference for 6-HHA bioactivity).[1]

  • Schymanski, E. L., et al. (2014).[5] Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098.[5]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192-206.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 6-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: 6-Hydroxyhexadecanoic Acid CAS Number: 58763-57-8 (Isomer specific) / General analogs: 506-13-8 (16-isomer), 764-67-0 (2-isomer) Molecular Formula: C₁₆H₃₂O₃ Physical State: Solid (Waxy powder or crystalline)[1]

Part 1: Executive Safety Summary (BLUF)

The Bottom Line: While long-chain fatty acids like 6-Hydroxyhexadecanoic acid are often perceived as low-toxicity "biological" lipids, this specific hydroxylated derivative presents distinct irritation and solubility challenges.[1]

As a Senior Application Scientist, my directive is clear: Do not underestimate the solid-state hazards. The primary risk is not acute toxicity, but rather respiratory irritation from dust inhalation during weighing and dermal absorption when dissolved in organic solvents.[1] Because specific toxicological data for the 6-isomer is limited compared to the 16-isomer (Juniperic acid), we apply the Precautionary Principle : treat this substance as a Category 2 Irritant (Skin/Eye) and Category 3 Respiratory Irritant until proven otherwise.[1]

Part 2: Hazard Identification & Risk Assessment[1][2][3]

Before selecting PPE, we must understand the mechanism of exposure.[1]

Hazard ClassRisk VectorMechanistic Insight
Physical Static-Charged Dust Fatty acid powders are often electrostatic.[1] They "fly" easily during weighing, increasing the risk of inhalation and bench contamination.[1]
Health Mucosal Irritation The hydroxyl (-OH) and carboxyl (-COOH) groups can cause contact dermatitis and irritation to mucous membranes (H315, H319, H335).[1]
Solvent Carrier Toxicity This lipid is poorly soluble in water.[1] It is typically handled in Chloroform, Methanol, or DMSO .[1] Your PPE must protect against the solvent first, as the solvent acts as a vehicle to transport the lipid through the skin.[1]
Part 3: PPE Selection Matrix

This matrix is designed for a standard BSL-1 or BSL-2 chemical laboratory environment.[1]

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Primary) Mandatory for weighing. Engineering controls supersede PPE.[1] If a hood is unavailable, an N95/P2 respirator is the minimum requirement to prevent alveolar deposition of lipid dust.[1]
Hand (Solid) Nitrile Gloves (4-5 mil) Standard nitrile provides adequate protection against the solid powder.[1] Latex is not recommended due to poor chemical resistance against potential lipid-soluble contaminants.[1]
Hand (Solution) Double Nitrile or Laminate When dissolved in Chloroform , standard nitrile degrades rapidly.[1] Double-gloving (changing outer glove immediately upon splash) or using Silver Shield® laminate gloves is required for halogenated solvent handling.[1]
Eye/Face Chemical Safety Goggles Safety glasses with side shields are insufficient during dissolution steps.[1] Goggles seal the eyes against solvent vapors and splashes.[1]
Body Lab Coat (Cotton/Poly) Must be buttoned to the neck.[1] Synthetic fibers (100% polyester) can degrade or melt if exposed to strong organic solvents used in lipid extraction.[1]
Part 4: Operational Decision Logic (Visualization)[1]

The following diagram outlines the critical decision points for safe handling based on the physical state of the compound.

G Start Start: 6-Hydroxyhexadecanoic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Solution (in Solvent) StateCheck->Liquid Weighing Action: Weighing/Transfer Solid->Weighing DustRisk Risk: Inhalation & Static Weighing->DustRisk SolidPPE Control: Fume Hood + Nitrile Gloves + Anti-Static Gun DustRisk->SolidPPE Disposal Disposal: Segregated Organic Waste SolidPPE->Disposal Dissolving Action: Dissolution/Aliquot Liquid->Dissolving SolventRisk Risk: Splash & Permeation (Chloroform/MeOH) Dissolving->SolventRisk LiquidPPE Control: Fume Hood + Goggles + Double Nitrile/Laminate Gloves SolventRisk->LiquidPPE LiquidPPE->Disposal

Caption: Operational logic flow distinguishing between dust inhalation risks (solid) and solvent permeation risks (liquid).

Part 5: Step-by-Step Operational Protocol
Phase 1: Weighing the Solid (High Risk: Inhalation)

Objective: Transfer solid without creating airborne dust.[1]

  • Engineering Setup: Activate the chemical fume hood. Verify airflow is >100 fpm.

  • Static Control: 6-Hydroxyhexadecanoic acid is waxy and static-prone.[1] Use an anti-static gun or ionizer on the spatula and weigh boat before touching the powder.[1] This prevents the powder from "jumping" and contaminating the balance.[1]

  • Transfer:

    • Place the receiving vial inside the balance draft shield.

    • Transfer small amounts using a clean metal spatula.[1]

    • Critical: If you spill powder inside the hood, wipe immediately with a methanol-dampened tissue (do not dry sweep, which creates dust).[1]

Phase 2: Solubilization (High Risk: Splash)

Objective: Dissolve lipid for analysis (e.g., GC-MS, LC-MS).[1]

  • Solvent Selection: This lipid is sparingly soluble in water.[1] You will likely use Methanol , Chloroform , or Ethyl Acetate .[1]

  • Glove Check: If using Chloroform, double-glove immediately.[1] Chloroform permeates standard nitrile in <3 minutes.[1]

  • Dissolution: Add solvent slowly down the side of the vial to prevent "puffing" of the solid.[1] Cap tightly and vortex.

  • Venting: If heating is required to dissolve (common for C16 chains), ensure the vial is vented or use a pressure-rated vessel.[1] Never heat a closed vessel of volatile solvent.

Phase 3: Disposal & Decontamination

Objective: Environmental Compliance.[1]

  • Liquids: Dispose of all solutions in the Halogenated or Non-Halogenated Organic Waste stream, depending on the solvent used.[1] Do not pour down the sink.

  • Solids: Contaminated weigh boats and gloves go into Hazardous Solid Waste .[1]

  • Decontamination: Wipe down the balance area with 70% Ethanol or Methanol to remove lipid residues.[1]

References
  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 2-Hydroxyhexadecanoic acid (Isomer Analog Safety Data). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Hierarchy of Controls. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxyhexadecanoic acid
Reactant of Route 2
6-Hydroxyhexadecanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.